6-Iodobenzo[d]thiazol-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-iodo-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKLSFIAHMBOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393304 | |
| Record name | 6-Iodobenzo[d]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16582-58-4 | |
| Record name | 6-Iodobenzo[d]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 2-Amino-6-iodobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 2-Amino-6-iodobenzothiazole, a halogenated heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a putative synthetic route and presents predicted spectroscopic and crystallographic data based on established knowledge of closely related 2-aminobenzothiazole analogs. Detailed experimental protocols for synthesis and characterization are provided to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel benzothiazole derivatives.
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The introduction of a halogen atom, such as iodine, at the 6-position of the benzothiazole ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes 2-Amino-6-iodobenzothiazole a compound of considerable interest for the development of novel therapeutic agents.
The precise determination of the chemical structure of 2-Amino-6-iodobenzothiazole is paramount for understanding its structure-activity relationships and for its advancement in drug development pipelines. This guide provides a detailed roadmap for the synthesis and comprehensive structural characterization of this target molecule using modern analytical techniques.
Synthesis of 2-Amino-6-iodobenzothiazole
A plausible and efficient method for the synthesis of 2-Amino-6-iodobenzothiazole involves the reaction of 4-iodoaniline with potassium thiocyanate in the presence of bromine and acetic acid. This method is a well-established route for the preparation of 2-aminobenzothiazoles from anilines.[1]
Proposed Synthetic Pathway
Detailed Experimental Protocol
Materials:
-
4-iodoaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine
-
Sodium bisulfite
-
Sodium hydroxide
-
Ethanol
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-iodoaniline (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (3 equivalents) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until a precipitate forms.
-
Decolorize the mixture by adding a small amount of sodium bisulfite.
-
Filter the crude product, wash it thoroughly with cold water, and dry it under a vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-Amino-6-iodobenzothiazole.
Spectroscopic Characterization
The definitive structural confirmation of 2-Amino-6-iodobenzothiazole relies on a combination of spectroscopic techniques. The following sections present the predicted data based on the analysis of closely related 6-substituted 2-aminobenzothiazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | H-4 |
| ~7.6 | dd | 1H | H-5 |
| ~7.4 | d | 1H | H-7 |
| ~7.2 | s (broad) | 2H | -NH₂ |
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C-2 |
| ~152 | C-7a |
| ~138 | C-5 |
| ~130 | C-4 |
| ~122 | C-7 |
| ~115 | C-3a |
| ~85 | C-6 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium | N-H stretching (asymmetric and symmetric) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1640-1610 | Strong | C=N stretching |
| 1550-1500 | Strong | N-H bending |
| 1480-1440 | Strong | Aromatic C=C stretching |
| 850-800 | Strong | C-H out-of-plane bending (para-substituted) |
| 700-600 | Medium | C-S stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
| Parameter | Value |
| Molecular Formula | C₇H₅IN₂S |
| Molecular Weight | 275.99 g/mol |
| Predicted [M]⁺ | m/z 276 |
| Predicted [M+H]⁺ | m/z 277 |
| Key Fragmentation Ions | m/z 150 ([M-I]⁺), m/z 123 ([M-I-HCN]⁺) |
Crystallographic Analysis
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.
Proposed Experimental Protocol for Crystallographic Analysis
-
Crystal Growth: Dissolve the purified 2-Amino-6-iodobenzothiazole in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) and allow for slow evaporation at room temperature.
-
Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα radiation source at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model using full-matrix least-squares on F².
Predicted Crystallographic Parameters
Based on the crystallographic data of 2-amino-6-chlorobenzothiazole, the following parameters can be predicted for 2-Amino-6-iodobenzothiazole:[4]
| Parameter | Predicted Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
Overall Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the comprehensive structural elucidation of 2-Amino-6-iodobenzothiazole.
Biological Context and Potential Signaling Pathways
2-Aminobenzothiazole derivatives are known to interact with various biological targets, often modulating key signaling pathways implicated in disease. One such pathway is the PI3K/AKT/mTOR signaling cascade, which plays a crucial role in cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Several 2-aminobenzothiazole-based compounds have been investigated as inhibitors of kinases within this pathway, such as PI3K and mTOR.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and structural elucidation of 2-Amino-6-iodobenzothiazole. While direct experimental data for this specific molecule is not yet widely available, the provided protocols and predicted data, based on well-characterized analogs, offer a robust starting point for researchers. The successful synthesis and characterization of this compound will enable further investigation into its biological activities and potential as a novel therapeutic agent.
References
In-Depth Technical Guide to the Physical Properties of 6-Iodobenzo[d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Iodobenzo[d]thiazol-2-amine, a halogenated benzothiazole derivative of interest in medicinal chemistry and materials science. This document compiles available quantitative data, outlines detailed experimental protocols for property determination, and presents a visual representation of its synthesis pathway. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is included to provide a comparative context.
Chemical Identity and Properties
This compound is a heterocyclic aromatic compound with the chemical formula C₇H₅IN₂S.[1] Its structure features a benzothiazole core substituted with an iodine atom at the 6-position and an amine group at the 2-position. The presence of the iodine atom makes it a valuable intermediate for further chemical modifications, particularly through cross-coupling reactions.[1]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅IN₂S | [1] |
| Molecular Weight | 276.10 g/mol | [1] |
| CAS Number | 16582-58-4 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Solvent | Chemical Shifts (δ, ppm) and Multiplicity | Assignment | Source(s) |
| DMSO-d₆ | 7.85 (s, 2H) | NH₂ | [1] |
| 7.28–8.12 (m, 3H) | Ar-H | [1] |
Note: ¹³C NMR data for this compound was not found in the surveyed literature. Experimental determination is recommended.
Synthesis
A common and effective method for the synthesis of 2-aminobenzothiazoles involves the cyclization of anilines. For the synthesis of the 6-iodo derivative, 4-iodoaniline is typically used as the starting material. The reaction proceeds by treating the 4-iodoaniline with a thiocyanate source, such as ammonium thiocyanate or sodium thiocyanate, in the presence of an oxidizing agent like bromine in glacial acetic acid. This one-pot reaction is believed to proceed through a thiourea intermediate which then undergoes cyclization.
Experimental Protocols
The following are detailed, generalized experimental protocols for the determination of key physical properties of this compound and its derivatives. These protocols are based on standard laboratory practices for similar compounds.
Determination of Melting Point
Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation: A small, finely powdered sample of dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
-
Determination of Solubility
Objective: To quantitatively determine the solubility of the compound in various solvents.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, dimethyl sulfoxide (DMSO), dichloromethane).
-
Procedure (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve.
-
Acquisition of NMR Spectra
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Data Acquisition:
-
The spectrometer is tuned and shimmed for the specific sample.
-
A standard one-pulse ¹H experiment is performed.
-
The free induction decay (FID) is acquired and then Fourier transformed to obtain the spectrum.
-
-
¹³C NMR Data Acquisition:
-
A proton-decoupled ¹³C experiment is performed.
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: The raw data is processed, including phase and baseline correction, and the chemical shifts are referenced to the internal standard.
Biological Activity
While extensive biological activity data for this compound is not widely published, the benzothiazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a halogen at the 6-position can significantly influence the physicochemical properties and biological activity of the molecule. Further research is required to fully elucidate the specific biological targets and mechanisms of action of this compound.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in drug discovery and materials science. This technical guide has summarized the currently available physical and chemical data for this compound and provided standardized protocols for its further characterization. The lack of comprehensive experimental data highlights the need for further research to fully understand the properties and potential applications of this molecule.
References
An In-depth Technical Guide to 6-Iodobenzo[d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties and synthetic methodologies related to 6-Iodobenzo[d]thiazol-2-amine, a halogenated benzothiazole derivative of significant interest in medicinal and materials chemistry. Its structure, featuring an iodine atom at the 6-position and an amino group at the 2-position, renders it a valuable intermediate for the synthesis of more complex, biologically active molecules.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅IN₂S | [1] |
| Molecular Weight | 276.10 g/mol | [1] |
| IUPAC Name | 6-iodo-1,3-benzothiazol-2-amine | [1] |
| CAS Number | 16582-58-4 | [1] |
| Appearance | Solid | [1] |
Experimental Protocols
The synthesis of 6-substituted 2-aminobenzothiazoles is a well-established process in organic chemistry. The following protocol is a generalized method based on the classical synthesis involving the reaction of a corresponding aniline with potassium thiocyanate and bromine.
General Synthesis of 2-Amino-6-iodobenzothiazole
This procedure describes a common method for the synthesis of 2-aminobenzothiazole derivatives.
Materials:
-
4-Iodoaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
25% aqueous ammonia solution (NH₃)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 1 equivalent of 4-iodoaniline and 4 equivalents of potassium thiocyanate in glacial acetic acid. Stir the mixture at room temperature for approximately 45 minutes to ensure complete dissolution and initial reaction.
-
Cooling: Cool the reaction mixture to 10 °C in an ice bath.
-
Bromination: Dissolve 2 equivalents of bromine in a minimal amount of glacial acetic acid. Add this bromine solution dropwise to the cooled reaction mixture. The solution will typically turn into a yellow suspension.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight.
-
Neutralization: Carefully neutralize the reaction mixture to a pH of 8 by adding a 25% aqueous ammonia solution. This step should be performed in a well-ventilated fume hood.
-
Precipitation and Filtration: The product will precipitate out of the solution. Collect the precipitate by filtration.
-
Washing and Drying: Wash the collected solid thoroughly with water to remove any inorganic salts and then dry it completely.
This protocol is adapted from established methods for synthesizing 2-aminobenzothiazole derivatives[2][3].
Biological Activity and Investigative Workflow
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][4][5][6]. The specific biological targets and signaling pathways of this compound are subjects of ongoing research. The following diagram illustrates a typical workflow for investigating the biological activity of a novel benzothiazole compound.
Caption: A logical workflow for the synthesis, characterization, and biological evaluation of this compound.
This workflow outlines the progression from the initial synthesis and purification of the compound to its biological evaluation. Initial in-vitro screening can identify potential therapeutic areas, leading to more detailed studies to identify specific molecular targets and elucidate the mechanism of action through signaling pathway analysis and computational docking studies. For instance, derivatives of similar compounds have been investigated for their interaction with targets like the HER enzyme and their effects on signaling pathways such as the ALK/PI3K/AKT pathway[4][7].
References
- 1. This compound | 16582-58-4 | Benchchem [benchchem.com]
- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Systematic IUPAC Nomenclature of C7H5IN2S Isomers
Abstract
The molecular formula C7H5IN2S represents a multitude of structural isomers, each possessing unique chemical properties and requiring a distinct, unambiguous identifier. This guide provides a comprehensive framework for the systematic naming of these isomers according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature standards. We deconstruct the naming process by analyzing two plausible and structurally diverse isomers: a heterocyclic benzothiazole derivative and a substituted benzene derivative. This document serves as a technical resource for researchers, chemists, and drug development professionals, ensuring clarity, precision, and consistency in chemical communication.
Part 1: The Foundational Challenge of Isomerism in C7H5IN2S
A molecular formula, while fundamental, only provides an atomic census. For C7H5IN2S, it indicates the presence of seven carbon, five hydrogen, one iodine, two nitrogen, and one sulfur atom. The specific spatial arrangement of these atoms—their connectivity and functional group organization—defines the molecule's identity. Without a defined structure, the formula could correspond to numerous compounds, including derivatives of benzothiazole, thiadiazole, or phenyl isothiocyanate, among others.
This guide will use two representative isomers to illustrate the rigorous logic of the IUPAC naming system:
-
Isomer A: A derivative of the fused heterocyclic system benzothiazole.
-
Isomer B: A derivative of benzene with an isothiocyanate functional group.
By dissecting the nomenclature of these distinct structures, we reveal the principles of selecting parent structures, prioritizing functional groups, and assigning locants (numbered positions) to substituents.
Part 2: Systematic Nomenclature Protocol: A Self-Validating System
The IUPAC system is designed to be a self-validating protocol where a given name corresponds to one and only one structure, and vice-versa. This ensures universal and error-free scientific communication. The following sections detail the step-by-step derivation of the Preferred IUPAC Names (PINs) for our selected isomers.
Isomer A: 6-Iodo-1,3-benzothiazol-2-amine
This isomer is based on the benzothiazole scaffold, a fused ring system composed of a benzene ring and a thiazole ring.[1][2]
Structure:
Caption: Decision workflow for deriving IUPAC names for C7H5IN2S isomers.
Data Summary Table
| Feature | Isomer A | Isomer B |
| IUPAC Name | 6-Iodo-1,3-benzothiazol-2-amine | 1-Iodo-4-isothiocyanatobenzene |
| Parent Structure | Benzothiazole | Benzene |
| Principal Group | Amine (suffix: -amine) | None (all prefixes) |
| Substituents | iodo-, amino- | iodo-, isothiocyanato- |
| Numbering Basis | Fixed numbering of the fused heterocycle | Alphabetical order of substituents |
Conclusion
The molecular formula C7H5IN2S does not define a single substance but rather a class of isomeric compounds. This guide demonstrates that the application of a systematic, rule-based protocol, as established by IUPAC, is essential for assigning an unambiguous name to each specific isomer. By analyzing two distinct structural examples—6-Iodo-1,3-benzothiazol-2-amine and 1-Iodo-4-isothiocyanatobenzene —we have illustrated the core principles of identifying parent structures, prioritizing functional groups, and assigning locants. Adherence to these principles is paramount for accuracy and reproducibility in scientific research, documentation, and drug development.
References
The 2-Aminobenzothiazole Scaffold: A Comprehensive Technical Guide to its Biological Significance
The 2-aminobenzothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the pharmacological properties of 2-aminobenzothiazole derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes underlying biological pathways to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of medicinal chemistry.
Core Biological Activities
The unique structural arrangement of a fused benzene and thiazole ring with an amino group at the 2-position enables 2-aminobenzothiazole derivatives to interact with a wide array of biological targets.[1] This has led to the development of compounds with promising therapeutic potential across various disease areas. The primary biological activities associated with this scaffold include:
-
Anticancer Activity: A significant body of research has focused on the development of 2-aminobenzothiazole derivatives as potent anticancer agents.[1][2][3] These compounds have demonstrated cytotoxicity against various cancer cell lines and have been shown to modulate key signaling pathways involved in cancer progression.[1]
-
Antimicrobial Activity: Derivatives of 2-aminobenzothiazole have exhibited broad-spectrum antimicrobial activity, including antibacterial and antifungal properties.
-
Neuroprotective Activity: Emerging research has highlighted the potential of 2-aminobenzothiazole derivatives in the context of neurodegenerative diseases, such as Alzheimer's disease, by targeting key enzymes and pathological processes.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for representative 2-aminobenzothiazole derivatives across different therapeutic areas.
Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| OMS5 | A549 (Lung) | 22.13 | PI3Kγ inhibition | [2] |
| MCF-7 (Breast) | 31.54 | PI3Kγ inhibition | [2] | |
| OMS14 | A549 (Lung) | 45.18 | PI3Kγ inhibition | [2] |
| MCF-7 (Breast) | 61.03 | PI3Kγ inhibition | [2] | |
| Compound 7 | A-375 (Melanoma) | 16 | Not specified | [6] |
| IVe | EAC (Mouse) | 10-24 | Not specified | [7] |
| MCF-7 (Breast) | 15-30 | Not specified | [7] | |
| HeLa (Cervical) | 33-48 | Not specified | [7] | |
| IVf | EAC (Mouse) | 10-24 | Not specified | [7] |
| MCF-7 (Breast) | 15-30 | Not specified | [7] | |
| HeLa (Cervical) | 33-48 | Not specified | [7] | |
| IVh | EAC (Mouse) | 10-24 | Not specified | [7] |
| MCF-7 (Breast) | 15-30 | Not specified | [7] | |
| HeLa (Cervical) | 33-48 | Not specified | [7] | |
| Vg | EAC (Mouse) | 10-24 | Not specified | [7] |
| Compound 13 | HCT116 (Colon) | 6.43 | EGFR inhibition | [8] |
| A549 (Lung) | 9.62 | EGFR inhibition | [8] | |
| A375 (Melanoma) | 8.07 | EGFR inhibition | [8] | |
| Compound 20 | HepG2 (Liver) | 9.99 | VEGFR-2 inhibition | [8] |
| HCT-116 (Colon) | 7.44 | VEGFR-2 inhibition | [8] | |
| MCF-7 (Breast) | 8.27 | VEGFR-2 inhibition | [8] | |
| Compound 23 | HT-29 (Colon) | - | VEGFR-2 inhibition | [8] |
| PC-3 (Prostate) | - | VEGFR-2 inhibition | [8] | |
| A549 (Lung) | - | VEGFR-2 inhibition | [8] | |
| U87MG (Glioblastoma) | - | VEGFR-2 inhibition | [8] | |
| PIK-93 | - | 0.016 | PI3Kγ inhibition | [8] |
| Compound 54 | MCF-7 (Breast) | - | PI3Kα inhibition (IC50 = 1.03 nM) | [8] |
Table 2: Antimicrobial Activity of 2-Aminobenzothiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 1n | Candida albicans | 4-8 | [9] |
| Candida parapsilosis | 4-8 | [9] | |
| Candida tropicalis | 4-8 | [9] | |
| 1o | Candida albicans | 4-8 | [9] |
| Candida parapsilosis | 4-8 | [9] | |
| Candida tropicalis | 4-8 | [9] |
Table 3: Neuroprotective Activity of 2-Aminobenzothiazole Derivatives
| Compound | Target Enzyme | IC50 (nM) | Reference |
| 4a | Acetylcholinesterase (AChE) | 56.3 | [4] |
| 4d | Acetylcholinesterase (AChE) | 89.6 | [4] |
| 4f | Acetylcholinesterase (AChE) | 23.4 | [4] |
| 4g | Acetylcholinesterase (AChE) | 36.7 | [4] |
| 4h | Acetylcholinesterase (AChE) | 64.9 | [4] |
| 4k | Acetylcholinesterase (AChE) | 102.5 | [4] |
| 4m | Acetylcholinesterase (AChE) | 27.8 | [4] |
| 4n | Acetylcholinesterase (AChE) | 42.1 | [4] |
Signaling Pathways and Logical Relationships
The biological effects of 2-aminobenzothiazole derivatives are often attributed to their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
PI3K/Akt/mTOR Pathway Inhibition
A primary mechanism through which 2-aminobenzothiazole derivatives exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[1] By inhibiting PI3K, these compounds prevent the downstream activation of Akt and mTOR, leading to the suppression of tumor growth.
Multi-target Action in Alzheimer's Disease
In the context of Alzheimer's disease, 2-aminobenzothiazole derivatives have been shown to act on multiple targets. They can inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, and also interfere with the aggregation of amyloid-beta (Aβ) plaques and tau protein tangles, which are pathological hallmarks of the disease.
Key Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for key experiments commonly used in the evaluation of 2-aminobenzothiazole derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminobenzothiazole derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a particular microorganism.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the 2-aminobenzothiazole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to evaluate the potential of compounds to inhibit the activity of the AChE enzyme.
Principle: The assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the 2-aminobenzothiazole derivative at various concentrations, and the AChE enzyme solution.
-
Pre-incubation: Pre-incubate the mixture for 15 minutes at 25°C.
-
Reaction Initiation: Add DTNB and the substrate acetylthiocholine to initiate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
Data Analysis: Calculate the rate of the reaction. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined.
Conclusion
The 2-aminobenzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a broad spectrum of biological activities. The extensive research into their anticancer, antimicrobial, and neuroprotective properties, supported by a growing understanding of their mechanisms of action, underscores their potential in drug development. This guide provides a comprehensive overview of the current state of research, offering valuable data and protocols to aid scientists and researchers in their quest to develop new and effective therapies based on this remarkable scaffold. Further exploration and optimization of 2-aminobenzothiazole derivatives hold significant promise for addressing unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Iodinated Benzothiazoles: A Technical Guide for Drug Discovery
Foreword: The Emergence of Iodinated Benzothiazoles in Modern Therapeutics
The benzothiazole scaffold, a bicyclic heterocyclic system, has long been a cornerstone in medicinal chemistry, underpinning a diverse array of pharmacologically active agents.[1] Its rigid structure and amenability to chemical modification have made it a privileged scaffold in the design of novel therapeutics. The introduction of iodine to this versatile core has opened up new avenues for therapeutic intervention, leveraging the unique properties of this halogen to enhance biological activity and target specificity. This technical guide provides an in-depth exploration of the burgeoning field of iodinated benzothiazoles, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential therapeutic targets and the methodologies to evaluate them. We will delve into the mechanistic intricacies of their action in neurodegenerative diseases, oncology, and infectious diseases, supported by experimental data and detailed protocols to empower your research endeavors.
I. Neurodegenerative Disorders: Targeting Amyloid-Beta Aggregation in Alzheimer's Disease
A pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain.[2] Iodinated benzothiazoles have emerged as highly effective agents for both the imaging and potential inhibition of Aβ aggregation.
Mechanism of Action: Binding to Amyloid Fibrils
The primary mechanism by which iodinated benzothiazoles exert their effect in the context of Alzheimer's disease is through direct binding to the β-sheet structures of Aβ fibrils.[3] This interaction forms the basis for their use as positron emission tomography (PET) imaging agents to visualize amyloid plaques in the brain. The iodine atom plays a crucial role in modulating the binding affinity and pharmacokinetic properties of these molecules.
Structure-Activity Relationship (SAR): The Critical Role of Iodine
SAR studies have demonstrated a strong correlation between the lipophilicity of iodinated benzothiazoles and their affinity for Aβ fibrils.[4][5] Key findings include:
-
Increased Lipophilicity: The introduction of iodine increases the lipophilicity of the benzothiazole scaffold, which generally improves its ability to cross the blood-brain barrier and enhances binding to Aβ plaques.[4][5]
-
Positional Importance: The position of the iodine atom is critical. Introduction of an iodo group ortho to an amino group has been shown to significantly increase binding affinity for Aβ fibrils.[4][5] Conversely, iodination ortho to a hydroxyl group can decrease affinity.[4][5]
Table 1: Illustrative Binding Affinities of Iodinated Benzothiazole Derivatives for Aβ Fibrils
| Compound | Position of Iodine | LogP | Kᵢ (nM) for Aβ(1-40) Fibrils | Reference |
| Derivative 1 | Ortho to -NH₂ | 3.25 | 5.8 ± 0.9 | [3] |
| Derivative 2 | Ortho to -OH | 2.90 | 25.3 ± 3.1 | [4][5] |
Experimental Protocol: Thioflavin T (ThT) Amyloid Aggregation Assay
The Thioflavin T (ThT) assay is a widely used method to screen for inhibitors of Aβ aggregation. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.[5]
Objective: To determine the ability of an iodinated benzothiazole derivative to inhibit Aβ peptide aggregation.
Materials:
-
Synthetic Aβ(1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)
-
Test iodinated benzothiazole compound
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Preparation of ThT Stock Solution: Prepare a 1 mM stock solution of ThT in dH₂O. Filter through a 0.2 μm syringe filter. This solution should be prepared fresh.
-
Preparation of ThT Working Solution: Dilute the ThT stock solution in phosphate buffer to a final concentration of 25 μM.
-
Preparation of Aβ(1-42) Monomers: Dissolve synthetic Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then lyophilize to ensure a monomeric state. Reconstitute in a low-salt buffer to the desired concentration.
-
Assay Setup:
-
In a 96-well plate, add the Aβ(1-42) monomer solution.
-
Add the test iodinated benzothiazole compound at various concentrations.
-
Add the ThT working solution to each well.
-
Include a positive control (Aβ(1-42) with no inhibitor) and a negative control (buffer and ThT only).
-
-
Incubation and Measurement:
-
Seal the plate and incubate at 37°C with continuous shaking.[6]
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~450 nm and emission at ~485 nm.
-
-
Data Analysis: Plot the fluorescence intensity against time. A decrease in the fluorescence signal in the presence of the test compound compared to the positive control indicates inhibition of Aβ aggregation.
Diagram 1: Workflow for Thioflavin T Assay
Caption: Workflow for the Thioflavin T amyloid beta aggregation inhibition assay.
II. Oncology: A Multi-pronged Attack on Cancer Progression
Iodinated benzothiazoles have demonstrated significant potential as anticancer agents through the inhibition of various key signaling pathways involved in tumor growth, proliferation, and survival.[1]
Key Molecular Targets and Mechanisms of Action
-
Tyrosine Kinase Inhibition (VEGFR-2, EGFR): Several benzothiazole derivatives act as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR).[7][8][9] Inhibition of these receptor tyrosine kinases blocks downstream signaling pathways, such as the PI3K/Akt/mTOR and JAK/STAT pathways, which are crucial for cancer cell proliferation, angiogenesis, and metastasis.[10] Halogenated benzothiazoles, including iodinated variants, have shown promising inhibitory activity.[7][8]
-
Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone responsible for the stability and function of numerous oncoproteins.[11] Iodinated benzothiazoles have been identified as C-terminal domain inhibitors of Hsp90.[2][11] The iodine atom can contribute to the binding affinity through halogen bonding, a non-covalent interaction between the halogen and an electron-rich atom in the protein's binding pocket.[11][12][13]
-
DNA Topoisomerase IIα Inhibition: Some benzothiazole derivatives have been shown to inhibit human DNA topoisomerase IIα, an enzyme essential for DNA replication and cell division.[14] This inhibition leads to DNA damage and subsequent apoptosis in cancer cells.
Diagram 2: Signaling Pathways Targeted by Iodinated Benzothiazoles in Cancer
Caption: Multiple signaling pathways inhibited by iodinated benzothiazoles in cancer.
Table 2: Anticancer Activity of Halogenated Benzothiazole Derivatives
| Compound | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Iodinated Benzothiazole (5g) | Hsp90 | MCF-7 (Breast) | 2.8 ± 0.1 | [2][11] |
| Bromo-benzothiazole (BM3) | Topoisomerase IIα | - | 0.039 | [14] |
| Nitro-benzothiazole (4a) | VEGFR-2 | MCF-7 (Breast) | 3.84 | [7][8] |
| Chloro-benzothiazole (3) | EGFR | NCI-H522 (Lung) | 0.0223 | [9][15] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[16][17]
Objective: To determine the cytotoxic effect of an iodinated benzothiazole derivative on cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
96-well tissue culture plates
-
Test iodinated benzothiazole compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol)[10][16]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the iodinated benzothiazole compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3.5 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 590 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
III. Infectious Diseases: Combating Bacterial and Fungal Pathogens
Iodinated benzothiazoles represent a promising class of antimicrobial agents with activity against a range of bacterial and fungal pathogens.[18]
Key Molecular Targets and Mechanisms of Action
-
DNA Gyrase Inhibition: Benzothiazole derivatives have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme involved in DNA replication, recombination, and repair.[19][20] This inhibition leads to bacterial cell death. Structure-activity relationship studies have shown that electron-withdrawing groups, including halogens, can enhance the inhibitory activity.[18]
-
Dihydroorotase Inhibition: Some benzothiazole derivatives have been shown to inhibit dihydroorotase, a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for microbial growth.[21]
-
Other Potential Targets: Other potential microbial targets for benzothiazole derivatives include dihydropteroate synthase (DHPS) and other enzymes involved in essential metabolic pathways.[22]
Table 3: Antimicrobial Activity of Halogenated Benzothiazole Derivatives
| Compound | Target | Microorganism | MIC (µg/mL) | Reference |
| Chloro-benzothiazole (18) | LD-Carboxypeptidase | P. aeruginosa (resistant) | 60 | [23] |
| Bromo-benzothiazole (43b) | Dihydroorotase | S. aureus | - | |
| Iodo-benzothiazole derivative | DNA Gyrase | E. coli | - | |
| Nitro-benzothiazole (4b) | DNA Gyrase/Cytochrome P450 | S. aureus | 3.90 | [24] |
Note: Specific MIC values for some halogenated derivatives against specific targets were not available in the provided search results. The table indicates the known targets and provides an example of a nitro-substituted derivative's MIC.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
Objective: To determine the MIC of an iodinated benzothiazole derivative against a specific bacterial or fungal strain.
Materials:
-
Test iodinated benzothiazole compound
-
Bacterial or fungal strain
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the iodinated benzothiazole and perform serial two-fold dilutions in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Diagram 3: Workflow for MIC Determination
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
IV. Conclusion and Future Directions
Iodinated benzothiazoles represent a highly promising and versatile class of therapeutic agents with potential applications in a wide range of diseases. Their ability to be tailored for specific biological targets through strategic iodination makes them attractive candidates for further drug development. The role of the iodine atom, not only in modulating physicochemical properties but also in participating in specific interactions like halogen bonding, warrants deeper investigation. Future research should focus on elucidating the precise molecular interactions of iodinated benzothiazoles with their targets, optimizing their pharmacokinetic and pharmacodynamic profiles, and exploring their efficacy in preclinical and clinical studies. The methodologies and insights provided in this guide aim to facilitate and accelerate these crucial research endeavors, ultimately unlocking the full therapeutic potential of this remarkable chemical scaffold.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Thioflavin T spectroscopic assay [assay-protocol.com]
- 6. protocols.io [protocols.io]
- 7. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. [vivo.weill.cornell.edu]
- 16. researchhub.com [researchhub.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
The Rise of a Privileged Scaffold: A Technical Guide to 2-Aminobenzothiazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole core has emerged as a cornerstone in medicinal chemistry, earning the designation of a "privileged scaffold" due to its recurrent appearance in a multitude of biologically active compounds.[1] This technical guide delves into the discovery, synthesis, and diverse therapeutic applications of 2-aminobenzothiazole and its derivatives. We will explore its significance in modulating critical signaling pathways, provide detailed experimental protocols for its synthesis and evaluation, and present key quantitative data to guide future drug design efforts.
The Significance of the 2-Aminobenzothiazole Scaffold
The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a prominent feature in numerous pharmacologically active molecules.[1] Among its derivatives, 2-aminobenzothiazole is notable for its synthetic accessibility and the wide range of biological activities exhibited by its analogues.[1][2] The amino group at the 2-position provides a versatile handle for synthetic modification, enabling the introduction of various pharmacophores to fine-tune biological activity, solubility, and other pharmacokinetic properties.[1]
The journey of 2-aminobenzothiazole derivatives in medicinal chemistry began with early investigations into their muscle relaxant properties.[1] Since then, the scaffold has been integrated into compounds demonstrating a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1] This remarkable versatility has solidified the 2-aminobenzothiazole core as a privileged structure in the quest for novel therapeutic agents.[2][3]
Anticancer Applications: Targeting Key Signaling Pathways
A significant area of research has focused on the anticancer properties of 2-aminobenzothiazole derivatives.[3][4] These compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines, including those of the breast, lung, and colon.[4][5] One of the primary mechanisms underlying their anticancer effects is the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][6]
Quantitative Data: Anticancer Activity of 2-Aminobenzothiazole Derivatives
The following tables summarize the in vitro anticancer activity of selected 2-aminobenzothiazole derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Target | Reference |
| OMS5 | A549 (Lung) | 22.13 | PIK3CD/PIK3R1 | [4][5] |
| MCF-7 (Breast) | 35.48 | PIK3CD/PIK3R1 | [4][5] | |
| OMS14 | A549 (Lung) | 31.25 | PIK3CD/PIK3R1 | [4][5] |
| MCF-7 (Breast) | 61.03 | PIK3CD/PIK3R1 | [4][5] | |
| Compound 20 | HepG2 (Liver) | 9.99 | VEGFR-2 | [3] |
| HCT-116 (Colon) | 7.44 | VEGFR-2 | [3] | |
| MCF-7 (Breast) | 8.27 | VEGFR-2 | [3] | |
| Compound 40 | A549 (Lung) | 3.55 | CDK2 | [3] |
| MCF-7 (Breast) | 3.17 | CDK2 | [3] | |
| Hep3B (Liver) | 4.32 | CDK2 | [3] | |
| Compound 13 | HCT116 (Colon) | 6.43 | Not Specified | [3] |
| A549 (Lung) | 9.62 | Not Specified | [3] | |
| A375 (Melanoma) | 8.07 | Not Specified | [3] |
| Compound | Kinase | IC50 (nM) | Reference |
| Compound 37 | CDK2 | 37.8 | [3] |
| Compound 38 | CDK2 | 21.7 | [3] |
| Compound 54 | PI3Kα | 1.03 | [3] |
Antimicrobial and Other Biological Activities
Beyond cancer, 2-aminobenzothiazole derivatives have shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.[7] Additionally, this scaffold has been explored for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and for its anti-inflammatory properties.[8][9][10]
Quantitative Data: Antimicrobial Activity of 2-Aminobenzothiazole Derivatives
| Compound | Organism | MIC (mg/mL) | Reference |
| Compound 1n | Candida albicans | 4-8 | [7] |
| Candida parapsilosis | 4-8 | [7] | |
| Candida tropicalis | 4-8 | [7] | |
| Compound 1o | Candida albicans | 4-8 | [7] |
| Candida parapsilosis | 4-8 | [7] | |
| Candida tropicalis | 4-8 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the synthesis of the 2-aminobenzothiazole core and a key biological assay for evaluating anticancer activity.
Synthesis of 2-Aminobenzothiazole Derivatives
Classical Method: Hugerschoff Reaction [1]
This method involves the oxidative cyclization of an arylthiourea using bromine in an acidic medium. A common approach is the in situ formation of the arylthiourea intermediate.
Materials:
-
Substituted aniline (e.g., p-anisidine)
-
Ammonium thiocyanate
-
Glacial acetic acid
-
Bromine
Procedure:
-
Dissolve the substituted aniline (1 equivalent) in glacial acetic acid.
-
In a separate flask, dissolve ammonium thiocyanate (3.6 equivalents) in glacial acetic acid.
-
Add the aniline solution to the ammonium thiocyanate solution.
-
Cool the mixture to 0°C in an ice bath with constant stirring.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise while maintaining the temperature below 10°C.[11]
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.[11]
-
Pour the reaction mixture into ice-cold water.[11]
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminobenzothiazole derivative.[1][11]
Synthesis of N-(1,3-benzothiazol-2-yl)-2-(substituted anilino)acetamide Derivatives [5]
This protocol describes a common method for derivatizing the 2-amino group.
Step 1: Synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide [12]
-
Dissolve 2-aminobenzothiazole (1 equivalent) and triethylamine (1 equivalent) in a suitable dry solvent (e.g., acetone, dry benzene).[5][12]
-
Cool the solution to 0°C in an ice bath.[1]
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.[1]
-
Allow the reaction to stir at room temperature overnight.[1]
-
Pour the reaction mixture into ice water.[1]
-
Collect the resulting precipitate by vacuum filtration to yield the intermediate, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide.[1]
Step 2: Synthesis of Final Compounds [5]
-
To a solution of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide in a suitable solvent, add the desired substituted aniline or amine.
-
The reaction mixture is typically heated under reflux for several hours.
-
After cooling, the product is isolated by filtration and purified by recrystallization.
Biological Assay: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[12]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
2-Aminobenzothiazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.[11][12]
-
Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivative in culture medium. Add the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).[11]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[11][12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing the Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: General workflow for the synthesis of derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The 2-aminobenzothiazole scaffold continues to be a fertile ground for the discovery and development of novel therapeutic agents.[1] Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its lasting importance in medicinal chemistry.[1][2] Future research will likely focus on the development of more selective and potent inhibitors for specific biological targets, the exploration of novel therapeutic applications, and the use of advanced synthetic methodologies to expand the chemical space around this remarkable heterocyclic system. This guide has provided a comprehensive overview of the key synthetic methods, detailed experimental protocols, and a summary of the biological applications of this privileged scaffold, serving as a valuable resource for researchers in the field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. iajesm.in [iajesm.in]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. policycommons.net [policycommons.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. facm.ucl.ac.be [facm.ucl.ac.be]
- 8. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 9. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. csic.es [csic.es]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
6-Iodobenzo[d]thiazol-2-amine safety and handling
An In-depth Technical Guide on the Safety and Handling of 6-Iodobenzo[d]thiazol-2-amine
Introduction
This compound is a halogenated derivative of the benzothiazole scaffold, a common motif in medicinal chemistry and drug discovery.[1] As with any novel or sparsely studied chemical, a thorough understanding of its potential hazards and proper handling procedures is crucial for the safety of researchers and scientists. This guide provides a comprehensive overview of the available safety and handling information for this compound, drawing upon data from closely related analogues.
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, data from related compounds suggest it should be handled as a hazardous substance. The primary hazards associated with similar aminobenzothiazoles include acute toxicity if swallowed or in contact with skin, serious eye irritation, and skin irritation.[2][3]
GHS Classification (Predicted)
The following table summarizes the likely GHS classification for this compound based on data for analogous compounds.
| Hazard Class | Hazard Category | Hazard Statement | Source Analogue(s) |
| Acute Toxicity, Oral | Category 3 / Category 4 | H301: Toxic if swallowed / H302: Harmful if swallowed | [2][4][5] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][5][6][7] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2][4][5][6][7] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | [6][7][8] |
| Hazardous to the aquatic environment, acute hazard | Category 3 | H402: Harmful to aquatic life |
Signal Word: Danger[2] or Warning[4][5][6][7][8]
Hazard Pictograms:
Physical and Chemical Properties
Limited data is available for the physical and chemical properties of this compound. The table below includes data for the target compound where available, supplemented with data from closely related compounds for context.
| Property | Value | Source Compound |
| Molecular Formula | C₇H₅IN₂S | This compound |
| Molecular Weight | 276.09 g/mol | This compound |
| Appearance | Solid | 2-Aminobenzothiazole[9] |
| Melting Point | 80-81 °C | 6-Iodobenzo[d]thiazole[10] |
| Boiling Point | 316.8 ± 15.0 °C at 760 mmHg | 6-Iodobenzo[d]thiazole[10] |
| Solubility | No data available | |
| log Pow | 2.01 (calculated) | 2-Aminobenzothiazole |
Toxicological Information
No specific toxicological studies (e.g., LD50, LC50) for this compound were found. The primary toxicological concerns, based on related compounds, are acute toxicity upon ingestion or skin contact, and irritation to the skin, eyes, and respiratory system.[2][3][6][8] When heated to decomposition, it may emit highly toxic fumes.[11]
Experimental Protocols
As no specific safety studies for this compound are published, a generalized workflow for assessing acute oral toxicity is provided below. This is based on standard OECD guidelines.
Caption: Generalized workflow for an acute oral toxicity study.
Safe Handling and Storage
Handling
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.[12]
Storage
-
Store locked up or in an area accessible only to qualified or authorized personnel.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[9]
Personal Protective Equipment (PPE)
Appropriate PPE should be worn at all times when handling this compound.
| Protection Type | Recommendation | Source(s) |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). | [2][9] |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. | [2] |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate filter. | [11] |
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. | [12][13] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. | [12][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. | [12][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. | [12] |
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, waterways, or soil.[2][12]
-
Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][12]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][9]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides, nitrogen oxides, and sulfur oxides.[2][9][12]
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[2][9]
Visual Guides
Caption: Standard workflow for safely handling a chemical powder.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. geneseo.edu [geneseo.edu]
- 5. 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Aminobenzothiazole | C7H6N2S | CID 68288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-6-fluorobenzothiazole | C7H5FN2S | CID 319954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. 6-Iodobenzo[d]thiazole | 654070-00-5 [sigmaaldrich.com]
- 11. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. aksci.com [aksci.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Solubility Profile of 6-Iodobenzo[d]thiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Iodobenzo[d]thiazol-2-amine, a compound of interest in pharmaceutical research and development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative solubility profile derived from the general properties of benzothiazole derivatives and outlines a standardized experimental protocol for determining its precise solubility in various common laboratory solvents. This guide is intended to serve as a foundational resource for researchers, enabling the design and execution of experiments to ascertain the exact solubility parameters necessary for a range of applications, from early-stage drug discovery to formulation development.
Predicted Solubility of this compound
The following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents. It is important to note that these are estimations and experimental verification is crucial.
| Solvent | Dielectric Constant | Polarity | Predicted Solubility | Rationale |
| Water | 80.1 | High | Very Low / Insoluble | The hydrophobic benzothiazole core and the iodine substituent are expected to significantly limit solubility in a highly polar protic solvent like water. |
| Dimethyl Sulfoxide (DMSO) | 47.2 | High | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds, making it a likely good solvent for this compound.[2] |
| N,N-Dimethylformamide (DMF) | 36.7 | High | Soluble | Similar to DMSO, DMF is a polar aprotic solvent with a high capacity for dissolving organic compounds. |
| Methanol | 32.7 | High | Sparingly to Moderately Soluble | As a polar protic solvent, methanol is a better solvent than water, but the non-polar characteristics of the compound may limit high solubility. Heating may improve solubility. |
| Ethanol | 24.6 | High | Sparingly to Moderately Soluble | Similar to methanol, ethanol's polarity and protic nature suggest moderate solubility, which can likely be enhanced with heating. |
| Acetonitrile | 37.5 | Medium | Moderately Soluble | A polar aprotic solvent that is expected to be a reasonable solvent for this compound. |
| Acetone | 20.7 | Medium | Moderately Soluble | A polar aprotic solvent with a lower dielectric constant than acetonitrile, which may offer good solubility. |
| Ethyl Acetate | 6.0 | Medium | Moderately to Sparingly Soluble | A solvent of medium polarity that is expected to have some solvating power for the compound. |
| Dichloromethane (DCM) | 9.1 | Low | Moderately Soluble | A non-polar aprotic solvent that is likely to be effective at dissolving the relatively non-polar this compound. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3] This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute in the saturated solution.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, DMSO, Ethanol, Methanol, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Step-by-Step Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature shaker.
-
Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined empirically by taking measurements at different time points until the concentration of the dissolved compound remains constant.[1]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to permit the excess solid to settle.
-
Carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by either:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Filter the suspension through a chemically inert syringe filter. Ensure the filter material does not adsorb the solute.
-
-
-
Quantification:
-
Prepare a series of dilutions of the clear supernatant with the same solvent.
-
Analyze the concentration of this compound in the diluted solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectroscopy.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Figure 1: Experimental workflow for the shake-flask solubility determination method.
Conclusion
Understanding the solubility of this compound is fundamental for its effective use in research and drug development. While quantitative data is not currently available in the public domain, this guide provides a robust framework for its qualitative assessment and a detailed protocol for its experimental determination. The predicted low aqueous solubility and higher solubility in organic solvents, particularly polar aprotic solvents like DMSO and DMF, offer a starting point for researchers. The provided shake-flask method represents a standardized approach to obtaining precise and reliable solubility data, which is essential for advancing the study and application of this promising compound.
References
Commercial Suppliers and Technical Guide for 6-Iodobenzo[d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthesis of 6-Iodobenzo[d]thiazol-2-amine (CAS No. 16582-58-4). This compound is a valuable building block in medicinal chemistry and drug discovery, belonging to the privileged benzothiazole scaffold known for a wide range of biological activities.
Commercial Availability
Several commercial suppliers offer this compound. The following table summarizes the available information on suppliers, product numbers, purity, and available quantities. Researchers are advised to visit the suppliers' websites for the most current information and to request quotations.
| Supplier | Product Name(s) | CAS Number | Purity | Available Quantities |
| Benchchem | This compound | 16582-58-4 | Inquire | Inquire |
| CymitQuimica | 2-Benzothiazolamine, 6-iodo- | 16582-58-4 | 97% | 100mg, 250mg, 1g, 5g, 10g[1] |
| Alfa Chemistry | 2-Amino-6-iodobenzothiazole | 16582-58-4 | 96% | Inquire[2] |
| AK Scientific, Inc. | This compound | 16582-58-4 | Inquire | Inquire[3] |
| BLD Pharm | This compound | 16582-58-4 | Inquire | Inquire |
| Sigma-Aldrich | This compound | 16582-58-4 | Inquire | Inquire |
| Moldb | This compound | 16582-58-4 | 97% | Inquire[4] |
Synthesis of 2-Amino-6-halobenzothiazoles: A General Experimental Protocol
The synthesis of this compound can be achieved through the oxidative cyclization of a corresponding p-halo-substituted aniline. The following is a generalized experimental protocol adapted from established methods for the synthesis of 2-amino-6-substituted benzothiazoles.[5][6][7][8]
Reaction Scheme:
Caption: General synthesis of this compound.
Materials and Reagents:
-
p-Iodoaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
25% Aqueous ammonia solution or saturated sodium bicarbonate solution
-
Methanol or Ethanol for recrystallization
Equipment:
-
Three-necked round-bottom flask
-
Stirrer
-
Reflux condenser
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Buchner funnel and flask for filtration
-
Standard laboratory glassware
Procedure:
-
Formation of the Thiourea Intermediate:
-
In a three-necked round-bottom flask equipped with a stirrer, dissolve p-iodoaniline (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (KSCN) (4 equivalents) to the solution and stir the mixture at room temperature for 45-60 minutes.
-
-
Oxidative Cyclization:
-
Cool the reaction mixture to 10-15°C using an ice bath.
-
Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise from a dropping funnel. Maintain the temperature below 20°C during the addition. The solution will typically turn into a yellow or orange suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Carefully neutralize the reaction mixture by slowly adding 25% aqueous ammonia solution or a saturated solution of sodium bicarbonate until the pH is approximately 8. This should be done in a well-ventilated fume hood as the reaction can be exothermic and may release gases.
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with water to remove any inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final this compound as a solid.
-
Safety Precautions:
-
This procedure should be carried out in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction can be exothermic, especially during neutralization. Proceed with caution and ensure adequate cooling.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
While specific signaling pathways involving this compound are application-dependent and would be determined through biological screening, the benzothiazole scaffold is known to interact with various biological targets. For instance, derivatives have been shown to act as kinase inhibitors, antimicrobial agents, and anticancer compounds. The functionalization of the 2-amino group and the substitution at the 6-position with iodine provide opportunities for further chemical modifications to modulate biological activity and explore structure-activity relationships (SAR).
The following diagram illustrates a logical relationship for the potential development and application of this compound in drug discovery.
References
- 1. 2-Benzothiazolamine, 6-iodo- | CymitQuimica [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 16582-58-4 this compound AKSci 8421AA [aksci.com]
- 4. 16582-58-4 | this compound - Moldb [moldb.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Versatile Scaffold: A Deep Dive into the Medicinal Chemistry of 2-Aminobenzothiazole Derivatives
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its remarkable versatility and presence in a wide array of biologically active compounds. This in-depth technical guide explores the synthesis, biological activities, and structure-activity relationships of 2-aminobenzothiazole derivatives, offering a valuable resource for professionals engaged in drug discovery and development. The unique chemical properties of this scaffold, including its ability to form diverse intermolecular interactions, make it a fertile starting point for the design of novel therapeutic agents targeting a spectrum of diseases, from cancer to microbial infections.[1]
Synthetic Strategies: From Classic Reactions to Modern Innovations
The synthesis of the 2-aminobenzothiazole framework and its derivatives has evolved significantly over the years, with both classical and modern methods being employed.
One of the most established methods is the Hugerschoff reaction , which involves the oxidative cyclization of arylthioureas using bromine in an acidic medium.[2] A common and practical variation of this approach is the reaction of an aniline with a thiocyanate salt, such as ammonium or potassium thiocyanate, in the presence of an oxidizing agent like bromine. This method allows for the in-situ formation of the arylthiourea intermediate, which subsequently undergoes cyclization.[2]
More contemporary approaches often utilize metal catalysis to achieve higher efficiency and milder reaction conditions. For instance, copper-catalyzed tandem reactions of 2-iodoanilines with isothiocyanates have emerged as a powerful tool for synthesizing 2-aminobenzothiazoles.[2] These modern methods frequently offer a broader substrate scope and improved yields compared to the classical techniques.[2]
Further diversification of the 2-aminobenzothiazole scaffold is readily achieved through modifications at the 2-amino group and the fused benzene ring.[3][4] A common synthetic route involves coupling 2-aminobenzothiazole with monochloroacetyl chloride, followed by condensation with various amines to introduce a range of substituents.[3][4]
A Spectrum of Biological Activities
2-Aminobenzothiazole derivatives have demonstrated a wide range of pharmacological activities, establishing them as a scaffold of significant interest in medicinal chemistry. These activities include anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, and analgesic properties, among others.[3][5]
Anticancer Potential
The anticancer activity of 2-aminobenzothiazole derivatives is one of the most extensively studied areas. These compounds have been shown to target various critical pathways involved in tumor growth and proliferation.[1][5] Key molecular targets include protein kinases such as PI3K, Akt, mTOR, EGFR, and CDK2.[1][3]
The PI3K/Akt/mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival, is a frequent target of 2-aminobenzothiazole derivatives. Inhibition of key kinases within this pathway can lead to the suppression of cancer cell growth.
Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminobenzothiazole derivatives.
Antimicrobial Activity
The emergence of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents.[1] 2-Aminobenzothiazole derivatives have shown promise in this area, exhibiting potent activity against a range of pathogenic microorganisms.[1] The mechanism of their antimicrobial action is believed to involve the disruption of essential cellular processes in bacteria and fungi.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of selected 2-aminobenzothiazole derivatives from various studies.
Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives
| Compound | Target/Cell Line | IC50 (µM) | Key Structural Features & SAR Insights | Reference |
| OMS5 | A549 (Lung Cancer) | 22.13 | Combination of 4-nitroaniline with the 2-aminobenzothiazole core. | [1][3] |
| MCF-7 (Breast Cancer) | 24.31 | Demonstrates potent activity, but not primarily through PI3Kγ inhibition. | [1][3] | |
| OMS14 | A549 (Lung Cancer) | 61.03 | Contains a piperazine-4-nitroaniline moiety. | [1][3] |
| MCF-7 (Breast Cancer) | 27.08 | Potently inhibits PIK3CD/PIK3R1 (65% inhibition at 100 µM). | [1][3] | |
| Compound 13 | HCT116 (Colon Cancer) | 6.43 ± 0.72 | Exhibits superior cellular selectivity against normal cells. | [5] |
| A549 (Lung Cancer) | 9.62 ± 1.14 | [5] | ||
| A375 (Melanoma) | 8.07 ± 1.36 | [5] | ||
| Compound 20 | HepG2 (Liver Cancer) | 9.99 | 2-aminobenzothiazole-thiazolidinedione hybrid. | [5] |
| HCT-116 (Colon Cancer) | 7.44 | Introduction of a substituent on the phenyl ring enhances activity. | [5] | |
| MCF-7 (Breast Cancer) | 8.27 | [5] | ||
| Compound 54 | PI3Kα | 0.00103 | Potent PI3Kα inhibitor. | [5] |
| MCF-7 (Breast Cancer) | - | Suppressed migration and induced cell cycle arrest. | [5] |
Table 2: Antimicrobial Activity of 2-Aminobenzothiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Key Structural Features & SAR Insights | Reference |
| Compound 1n | Candida albicans | 4-8 | Designed based on molecular modeling studies. | [6] |
| Candida parapsilosis | 4-8 | [6] | ||
| Candida tropicalis | 4-8 | [6] | ||
| Compound 1o | Candida albicans | 4-8 | Designed based on molecular modeling studies. | [6] |
| Candida parapsilosis | 4-8 | [6] | ||
| Candida tropicalis | 4-8 | [6] | ||
| Compound 1 | Staphylococcus aureus | 2.9 µM | N,N-disubstituted 2-aminobenzothiazole. N-propyl imidazole moiety is critical for activity. | [7] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of the 2-aminobenzothiazole core and a representative derivative, as cited in the literature.
General Synthetic Workflow
The synthesis of functionalized 2-aminobenzothiazole derivatives often follows a multi-step process, beginning with the formation of the core scaffold, followed by various modifications.
Figure 2: General workflow for the synthesis of 2-aminobenzothiazole derivatives.
Synthesis of 6-Methoxy-2-aminobenzothiazole[2]
Materials:
-
p-Anisidine (10.6 g, 0.085 mol)
-
Ammonium thiocyanate (23.4 g, 0.308 mol)
-
Glacial acetic acid (145 mL total)
-
Bromine (6.5 mL)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Ethanol
Procedure:
-
Dissolve p-anisidine in 40 mL of glacial acetic acid.
-
In a separate flask, dissolve ammonium thiocyanate in 75 mL of glacial acetic acid.
-
Add the p-anisidine solution to the ammonium thiocyanate solution.
-
Cool the mixture to 0°C in an ice bath with constant stirring.
-
Prepare a solution of bromine in 30 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the reaction mixture while maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring for an additional 2 hours at room temperature.
-
Pour the reaction mixture into 500 mL of ice water and neutralize with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 6-methoxy-2-aminobenzothiazole.
Synthesis of N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide[3][6]
Materials:
-
2-Aminobenzothiazole (1.50 g, 10 mmol)
-
Chloroacetyl chloride
-
Acetone (50 mL)
-
Triethylamine
Procedure:
-
Dissolve 2-aminobenzothiazole in 50 mL of acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine to the solution.
-
Add chloroacetyl chloride dropwise to the cooled solution with stirring.
-
Continue stirring the reaction mixture for a specified time (e.g., 6 hours) at room temperature.
-
The separated amine hydrochloride can be removed by filtration.
-
The resulting product can be further purified by recrystallization or other chromatographic techniques.
Structure-Activity Relationship (SAR) Insights
By comparing the chemical structures of various active and inactive 2-aminobenzothiazole analogs, key relationships between structure and biological activity have been established.[1]
-
Substitutions on the Benzene Ring: The nature and position of substituents on the fused benzene ring significantly influence the biological activity. Halogens (Cl, F), ethoxy (OEt), or nitro (NO2) groups at the 6-position can enhance anticancer activity.[1]
-
Modifications at the 2-Amino Group: The exocyclic amino group is a crucial site for modification. Disubstitution at this position can be tolerated.[1] For antimicrobial activity against S. aureus, an N-propylimidazole moiety has been found to be critical.[1][7] An aminopyridine motif at this position can enhance CDK2 inhibition.[1]
-
Bioisosterism: The 2-aminobenzothiazole scaffold can act as a bioisostere for other heterocyclic systems and can engage in multiple non-covalent interactions, such as hydrogen bonds and π-π stacking, with biological targets, contributing to its inhibitory activity.[1]
The overall structure-activity relationship indicates that meticulous optimization of substitutions on both the exocyclic amino group and the benzene ring is essential for the development of potent and selective therapeutic agents.[1]
Conclusion
2-Aminobenzothiazole and its derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their synthetic accessibility, coupled with a broad spectrum of biological activities, makes them an attractive scaffold for the development of novel drugs. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of new and effective therapeutic agents for a variety of diseases. This guide provides a foundational understanding and practical details to aid researchers in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Iodobenzo[d]thiazol-2-amine from 4-iodoaniline: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 6-Iodobenzo[d]thiazol-2-amine, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available precursor, 4-iodoaniline. This protocol is based on the classical and widely applicable Hugerschoff reaction, which involves the cyclization of an aryl thiourea intermediate.
Introduction
2-Aminobenzothiazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an iodine atom at the 6-position of the benzothiazole ring system offers a versatile handle for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for drug discovery programs. This application note details a reliable method for the preparation of this compound from 4-iodoaniline.
Reaction Scheme
The synthesis proceeds via a two-step, one-pot reaction. Initially, 4-iodoaniline reacts with potassium thiocyanate to form an in situ phenylthiourea intermediate. Subsequent oxidative cyclization mediated by bromine in glacial acetic acid yields the desired this compound.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of substituted 2-aminobenzothiazoles.
Materials and Equipment:
-
4-iodoaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid (CH₃COOH)
-
Bromine (Br₂)
-
Ammonia solution (25%)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-iodoaniline (1.0 eq) in glacial acetic acid.
-
Addition of Thiocyanate: To this solution, add potassium thiocyanate (2.0 eq) and stir the mixture at room temperature for 15-20 minutes.
-
Bromination: Cool the reaction mixture in an ice bath to 0-5 °C. Prepare a solution of bromine (1.0 eq) in glacial acetic acid and add it dropwise to the cooled reaction mixture via a dropping funnel over a period of 30-45 minutes, ensuring the temperature is maintained below 10 °C.
-
Reaction Progression: After the complete addition of bromine, remove the ice bath and allow the reaction mixture to stir at room temperature for an extended period (typically 12-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Carefully neutralize the acidic solution with a 25% ammonia solution until the mixture is alkaline (pH ~8). This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified this compound.
-
Drying: Dry the purified product in a vacuum oven.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 4-Iodoaniline |
| Reagents | Potassium Thiocyanate, Bromine |
| Solvent | Glacial Acetic Acid |
| Molar Ratio (Aniline:KSCN:Br₂) | 1 : 2 : 1 |
| Reaction Temperature | 0-5 °C (Bromination), RT (Stirring) |
| Reaction Time | 12 - 24 hours |
| Product | This compound |
| Yield | Moderate to Good (Typically 60-80%) |
| Appearance | Light-colored solid |
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Analysis | Data |
| ¹H NMR (DMSO-d₆, δ) | 7.85 (s, 2H, NH₂), 7.28–8.12 (m, 3H, Ar-H)[1] |
| ¹³C NMR (Predicted) | Signals expected in the aromatic region (110-150 ppm) and a signal for the C-NH₂ carbon (~168 ppm). The C-I substituted carbon would appear at a lower field. |
| Mass Spectrometry (MS) | Expected m/z for C₇H₅IN₂S: [M+H]⁺ ≈ 276.93 |
| Melting Point (°C) | Not explicitly reported, but expected to be a solid with a defined melting point. |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This experiment should be conducted in a well-ventilated fume hood.
-
Glacial acetic acid is corrosive and has a strong odor.
-
Bromine is highly toxic, corrosive, and volatile. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ammonia solution is a strong irritant. Avoid inhalation of vapors.
-
All waste materials should be disposed of in accordance with institutional safety guidelines.
Conclusion
This application note provides a detailed and practical protocol for the synthesis of this compound from 4-iodoaniline. The described method is robust and can be readily implemented in a standard organic chemistry laboratory. The resulting product is a key intermediate for the development of novel heterocyclic compounds with potential therapeutic applications.
References
Application Notes and Protocols: Hugerschoff Reaction for 2-Aminobenzothiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The Hugerschoff reaction, a classic and reliable method, provides a direct route to this important heterocyclic system through the oxidative cyclization of arylthioureas.[3] This document offers detailed application notes and experimental protocols for the synthesis of 2-aminobenzothiazoles via the Hugerschoff reaction, along with insights into the applications of these compounds in drug discovery, particularly their role in modulating key signaling pathways.
Reaction Principle and Mechanism
The Hugerschoff reaction involves the intramolecular electrophilic cyclization of an N-arylthiourea in the presence of an oxidizing agent. The generally accepted mechanism proceeds through the following key steps:
-
Activation of the Thiourea: The sulfur atom of the arylthiourea is oxidized by an electrophilic species (e.g., Br+ from bromine or a bromine-containing catalyst) to form a reactive sulfenyl halide or a related intermediate.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the aryl group attacks the electrophilic sulfur-carbon bond in an intramolecular fashion.
-
Rearomatization and Tautomerization: The resulting intermediate undergoes deprotonation to restore the aromaticity of the benzene ring, followed by tautomerization to yield the stable 2-aminobenzothiazole product.
Caption: General mechanism of the Hugerschoff reaction.
Applications in Drug Development
2-Aminobenzothiazole derivatives are of significant interest in drug discovery due to their ability to interact with various biological targets. A notable area of application is in oncology, where these compounds have been shown to inhibit key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Targeted Signaling Pathways:
-
PI3K/AKT/mTOR Pathway: Several 2-aminobenzothiazole derivatives have been identified as inhibitors of phosphoinositide 3-kinase (PI3K), a central node in a signaling cascade that is frequently hyperactivated in cancer.[1][4] By inhibiting PI3K, these compounds can downregulate the activity of downstream effectors like AKT and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[4][5]
-
Tyrosine Kinases: This class of enzymes, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), plays a crucial role in tumor angiogenesis.[2] Certain 2-aminobenzothiazoles have demonstrated potent inhibitory activity against VEGFR-2, thereby blocking the formation of new blood vessels that supply nutrients to tumors.[2]
Caption: Inhibition of cancer signaling pathways by 2-aminobenzothiazoles.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various 2-aminobenzothiazole derivatives via the Hugerschoff reaction and its modifications.
| Starting Material | Oxidizing System | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| p-Chlorophenylthiourea | 48% aq. HBr (cat.), H₂SO₄ | - | 45-50 then 65-70 | 7.5 | 2-Amino-6-chlorobenzothiazole | 92 | [1] |
| p-Tolylthiourea | 48% aq. HBr (cat.), H₂SO₄ | - | 45-55 | 4 | 2-Amino-6-methylbenzothiazole | - | [1] |
| 4-Chlorophenylthiourea | 40% aq. NH₄Br (cat.), H₂SO₄ | - | 70 | 4 | 4-Chloro-2-aminobenzothiazole | 81 | [6] |
| N-Phenylthiourea | Benzyltrimethylammonium tribromide | Acetic Acid | Room Temp. | 5 | 2-Aminobenzothiazole | 81 | |
| N-(4-Methoxyphenyl)thiourea | Benzyltrimethylammonium tribromide | Chloroform | Room Temp. | 3 | 2-Amino-6-methoxybenzothiazole | 95 | |
| N-(4-Nitrophenyl)thiourea | Benzyltrimethylammonium tribromide | Chloroform | Room Temp. | 1 | 2-Amino-6-nitrobenzothiazole | 92 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole using HBr/H₂SO₄
This protocol is adapted from a patented procedure and is a representative example of the Hugerschoff reaction using a catalytic amount of a bromine source in sulfuric acid.[1]
Materials:
-
p-Chlorophenylthiourea
-
98% Sulfuric acid
-
48% aqueous Hydrobromic acid (HBr)
-
Methanol
-
Acetone
-
Reaction flask equipped with a magnetic stirrer and temperature control
-
Addition funnel
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a reaction flask, dissolve p-chlorophenylthiourea (93.3 g, 0.5 mol) in 150 mL of 98% sulfuric acid.
-
Cool the mixture to 45-50°C.
-
Slowly add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes while maintaining the temperature at 45-50°C.
-
After the addition is complete, maintain the reaction mixture at 45-50°C for 1.5 hours.
-
Increase the temperature to 65-70°C and stir for an additional 6 hours.
-
Cool the mixture to room temperature.
-
With rapid stirring, carefully add 250 mL of methanol. The temperature will rise to approximately 70°C.
-
Cool the mixture further in an ice bath to induce precipitation.
-
Collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Wash the product with three 150 mL portions of acetone.
-
Dry the product to obtain 2-amino-6-chlorobenzothiazole.
Protocol 2: Synthesis of 2-Aminobenzothiazole using Benzyltrimethylammonium Tribromide (BTMAT)
This protocol utilizes a stable, solid brominating agent, which can be easier to handle than liquid bromine.
Materials:
-
N-Phenylthiourea
-
Benzyltrimethylammonium tribromide (BTMAT)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve N-phenylthiourea (1.0 mmol) in acetic acid (5 mL) in a round-bottom flask.
-
Add benzyltrimethylammonium tribromide (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL).
-
Shake the funnel and separate the organic layer.
-
Wash the organic layer with water (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and purification of 2-aminobenzothiazoles.
Caption: General workflow for 2-aminobenzothiazole synthesis.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
Application Notes and Protocols for N-acylation of 6-Iodobenzo[d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the N-acylation of 6-Iodobenzo[d]thiazol-2-amine, a key transformation in the synthesis of various biologically active compounds. The N-acylated derivatives of 2-aminobenzothiazoles are recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad range of pharmacological activities. The protocols outlined below cover common and effective methods for N-acylation, including the use of acyl chlorides, acid anhydrides, and carboxylic acids via in-situ activation.
While specific literature on the N-acylation of this compound is limited, the following protocols have been adapted from established procedures for closely related analogs, such as 6-bromo- and 6-chlorobenzo[d]thiazol-2-amine. The reactivity is anticipated to be comparable, and these protocols provide a robust starting point for synthesis.
Data Presentation: Comparison of Acylation Protocols
The following table summarizes various N-acylation methods for 2-aminobenzothiazole derivatives, providing a comparative overview of reaction conditions and reported yields. This data can guide the selection of the most appropriate method based on available reagents, desired scale, and reaction efficiency.
| Method | Acylating Agent | Solvent | Base/Catalyst | Temperature | Time (h) | Yield (%) |
| Acyl Chloride | 4-Chlorobenzoyl chloride | Dichloromethane | Triethylamine | 0 °C to RT | 4-12 | ~90 |
| Acid Anhydride | Acetic Anhydride | Acetic Acid | None | Reflux | 2-6 | 82-88[1] |
| Aldehyde | 4-Chlorobenzaldehyde | Dichloromethane | Cs₂CO₃ / NHC | Room Temp. | 12 | 91[2] |
| Carboxylic Acid | Carboxylic Acid | Dichloromethane | EDCI·HCl, HOBt, Et₃N | 0 °C to RT | 16 | 30-44[3] |
Experimental Protocols
Protocol 1: N-Acylation using Acyl Chlorides
This method is a widely used and generally high-yielding procedure for the formation of amides from amines. A base is used to neutralize the hydrogen chloride byproduct.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equiv.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.5 equiv.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equiv.) to the solution.
-
Add the acyl chloride (1.1 equiv.), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: N-Acylation using Acid Anhydrides
This method is a convenient alternative to using acyl chlorides, particularly for acetylation. The reaction is often carried out in the corresponding carboxylic acid as the solvent at elevated temperatures.
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride) (1.2 equiv.)
-
Glacial acetic acid
-
Ice-water
-
Standard laboratory glassware for heating and filtration
Procedure:
-
Suspend this compound (1.0 equiv.) in glacial acetic acid in a round-bottom flask.
-
Add the acid anhydride (1.2 equiv.) to the suspension.
-
Heat the mixture to reflux (approximately 118 °C for acetic acid) for 2-6 hours.[1]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any residual acid.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
Protocol 3: N-Acylation via Oxidative Amidation of Aldehydes
This modern approach utilizes an N-heterocyclic carbene (NHC) catalyst to facilitate the direct acylation of the amine with an aldehyde in the presence of an oxidant. This method avoids the need to prepare acyl chlorides or anhydrides separately.
Materials:
-
This compound
-
Aldehyde (e.g., 4-chlorobenzaldehyde) (2.0 equiv.)[2]
-
N-heterocyclic carbene (NHC) precursor (e.g., a triazolium salt) (0.1 equiv.)[2]
-
Oxidant (e.g., 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) or similar) (2.0 equiv.)[2]
-
Cesium carbonate (Cs₂CO₃) (1.2 equiv.)[2]
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the aldehyde (2.0 equiv.), the NHC precursor (0.1 equiv.), the oxidant (2.0 equiv.), and cesium carbonate (1.2 equiv.).[2]
-
Add anhydrous DCM via syringe.
-
Stir the reaction mixture vigorously at room temperature for 12 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be filtered to remove inorganic salts.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.[2]
Visualizations
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of PI3K Inhibitors Utilizing 6-Iodobenzo[d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making PI3K an attractive target for therapeutic intervention.[2] The 2-aminobenzothiazole scaffold has emerged as a privileged structure in the design of potent and selective PI3K inhibitors.[3][4] This document provides detailed application notes and protocols for the synthesis of PI3K inhibitors using 6-Iodobenzo[d]thiazol-2-amine as a key starting material. The iodine substituent at the 6-position offers a versatile handle for introducing molecular diversity through various cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR) and the optimization of inhibitor potency and selectivity.
While direct synthesis of PI3K inhibitors from this compound is not explicitly detailed in currently available literature, this document outlines a proposed synthetic route based on established palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura coupling.[5] This approach allows for the derivatization of the benzothiazole core to access a range of potent PI3K inhibitors.
Data Presentation: In Vitro Activity of Benzothiazole-Based PI3K Inhibitors
The following tables summarize the inhibitory activities of representative 2-aminobenzothiazole derivatives against various PI3K isoforms and their anti-proliferative effects on cancer cell lines. This data, gathered from published studies, provides a benchmark for the expected potency of compounds synthesized from the this compound scaffold.
Table 1: Comparative Inhibitory Activity against PI3K Isoforms
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) |
| Compound 8i [6] | 1.03 | - | - | - | - |
| Compound 53 [3] | - | 20 | >1000 | >1000 | >1000 |
| Compound 11 [2][7] | >1000 | 4.8 | >1000 | >1000 | >1000 |
| OMS14 [8] | - | - | - | 65% inhibition @ 100 µM | - |
'-' indicates data not available.
Table 2: Comparative Cytotoxic Activity (IC50, µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | PC-3 (Prostate Cancer) | DU145 (Prostate Cancer) |
| Compound 8i [6] | 6.34 | - | - | - |
| Compound 53 [3] | - | - | 0.35 | 0.62 |
| Compound 11 [7] | 1.21 | 1.53 | 0.42 | 0.58 |
| OMS5 [8] | 22.13 | 34.21 | - | - |
| OMS14 [8] | 28.14 | 61.03 | - | - |
'-' indicates data not available.
Experimental Protocols
This section provides a detailed, proposed protocol for the synthesis of a PI3K inhibitor using this compound as a starting material, followed by a general protocol for an in vitro PI3K kinase inhibition assay.
Protocol 1: Proposed Synthesis of a 6-Aryl-benzo[d]thiazol-2-amine PI3K Inhibitor via Suzuki-Miyaura Coupling
This protocol describes a hypothetical two-step synthesis. The first step involves the protection of the 2-amino group, followed by a Suzuki-Miyaura coupling to introduce an aryl moiety at the 6-position, and finally deprotection.
Step 1: Protection of the 2-amino group of this compound
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the Boc-protected intermediate.
Step 2: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the Boc-protected this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).
-
Add a suitable solvent system, for example, a mixture of dioxane and water (4:1).
-
Add a base, such as potassium carbonate (2.0 eq).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C for 8-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the coupled product.
Step 3: Deprotection of the Boc Group
-
Dissolve the purified, Boc-protected coupled product in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA/DCM).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final 6-aryl-benzo[d]thiazol-2-amine derivative.
Protocol 2: In Vitro PI3K Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general method for assessing the inhibitory activity of synthesized compounds against PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA)
-
ATP solution
-
Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate - PIP2)
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the PI3K enzyme, lipid substrate, and the test compound solution.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Detection: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
PI3K Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.
Experimental Workflow: Synthesis of 6-Aryl-benzo[d]thiazol-2-amine
Caption: Proposed synthetic workflow for PI3K inhibitors.
References
- 1. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
6-Iodobenzo[d]thiazol-2-amine: A Versatile Scaffold for the Synthesis of Novel Anticancer Agents
Introduction: The Benzothiazole Scaffold in Oncology
The benzothiazole core, a bicyclic heterocyclic system, is a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] Its derivatives have been shown to interact with a variety of biological targets implicated in cancer progression, such as protein kinases, topoisomerases, and tubulin.[4] The 2-aminobenzothiazole moiety, in particular, serves as a versatile starting point for the synthesis of a diverse library of bioactive molecules.[5][6][7] The introduction of a halogen, specifically iodine, at the 6-position of the benzothiazole ring, offers a strategic advantage for synthetic diversification. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of substituents to explore the chemical space and optimize anticancer activity.[8][9] This application note provides a comprehensive guide to utilizing 6-iodobenzo[d]thiazol-2-amine as a building block for the synthesis of novel anticancer agents, complete with detailed synthetic protocols and methods for biological evaluation.
The Strategic Advantage of the 6-Iodo Substituent
The iodine atom at the 6-position of the benzothiazole ring is a key functional handle for medicinal chemists. Its utility stems from its ability to participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are characterized by their high functional group tolerance and mild reaction conditions, making them ideal for the late-stage functionalization of complex molecules.
The general workflow for utilizing this compound in the synthesis of anticancer agents is depicted below:
Caption: General workflow for the development of anticancer agents from this compound.
Synthetic Protocols for Derivatization
The following protocols are representative examples of how this compound can be derivatized using common palladium-catalyzed cross-coupling reactions. These protocols are based on established methodologies for similar substrates and can be adapted and optimized for specific target molecules.[8][10][11][12][13]
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Arylbenzo[d]thiazol-2-amines
This protocol describes the synthesis of 6-aryl derivatives, which are a common motif in many kinase inhibitors. The reaction couples the aryl iodide with a boronic acid or ester.[8][9]
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.02-0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-arylbenzo[d]thiazol-2-amine.
Caption: Suzuki-Miyaura coupling of this compound.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-(Arylamino)benzo[d]thiazol-2-amines
This protocol allows for the introduction of a substituted amine at the 6-position, a common feature in compounds targeting various signaling pathways.[11][14][15][16]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (0.01-0.05 equiv.) and the phosphine ligand (0.02-0.10 equiv.) to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 10 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (1.4-2.0 equiv.).
-
Seal the flask and heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling for the Synthesis of 6-Alkynylbenzo[d]thiazol-2-amines
This reaction introduces an alkyne functionality, which can serve as a versatile handle for further transformations (e.g., click chemistry) or as a key pharmacophore in its own right.[13][17][18]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the copper(I) salt (0.04-0.10 equiv.).
-
Add the anhydrous, degassed solvent, followed by the base.
-
Add the terminal alkyne (1.2-2.0 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Biological Evaluation of Synthesized Derivatives
Once a library of 6-substituted 2-aminobenzothiazole derivatives has been synthesized, their anticancer potential must be evaluated. The following are standard in vitro assays to determine cytotoxicity and elucidate the mechanism of action.
Protocol 4: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][19][20][21]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data Presentation
| Compound | R Group at C6 | Cancer Cell Line | IC₅₀ (µM) |
| Lead Cmpd 1 | 4-Methoxyphenyl | MCF-7 | 5.2 |
| Lead Cmpd 2 | 3-Chlorophenyl | MCF-7 | 2.8 |
| Lead Cmpd 3 | Phenylamino | A549 | 8.1 |
| Lead Cmpd 4 | Phenylethynyl | HCT116 | 12.5 |
| Doxorubicin | (Positive Control) | MCF-7 | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.[22][23][24][25]
Materials:
-
Cancer cells treated with the test compound
-
PBS
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20 °C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 6: Apoptosis Assay using Annexin V Staining
This assay identifies cells undergoing apoptosis, a common mechanism of action for anticancer drugs.[1][26][27]
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Quadrant analysis of apoptosis assay by flow cytometry.
Conclusion and Future Directions
This compound is a highly valuable and versatile building block for the synthesis of novel anticancer agents. The presence of the iodine atom at the 6-position provides a convenient handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries. The protocols outlined in this application note provide a solid foundation for the synthesis and biological evaluation of new 6-substituted 2-aminobenzothiazole derivatives. Future work should focus on exploring a broader range of coupling partners to further probe the structure-activity relationship and identify lead compounds with improved potency and selectivity against various cancer cell lines. Further mechanistic studies, including kinase profiling and in vivo efficacy studies, will be crucial for the development of these promising compounds into clinically viable anticancer drugs.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. tandfonline.com [tandfonline.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. arkat-usa.org [arkat-usa.org]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. clyte.tech [clyte.tech]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. wp.uthscsa.edu [wp.uthscsa.edu]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. kumc.edu [kumc.edu]
Application Note & Protocols: Formation of Schiff Bases with 2-Amino-6-iodobenzothiazole
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Schiff bases derived from 2-amino-6-iodobenzothiazole. The benzothiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities, including antimicrobial and antitumor properties.[1][2] The introduction of an iodine atom at the 6-position offers a unique handle for further synthetic modifications, enhancing the molecular diversity and potential therapeutic applications of the resulting Schiff bases. This document details two robust protocols for the condensation reaction between 2-amino-6-iodobenzothiazole and various aromatic aldehydes: a conventional reflux method and a modern microwave-assisted synthesis (MAOS). We provide in-depth explanations of the underlying reaction mechanism, causality behind experimental choices, and a full suite of characterization techniques to validate product formation and purity. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.
Introduction: The Significance of Benzothiazole Schiff Bases
Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone.[3][4] First reported by Hugo Schiff in 1864, these compounds are not merely synthetic curiosities but are pivotal intermediates and pharmacophores in the development of novel therapeutic agents.[3][5] The imine linkage is crucial for the biological activities of many Schiff bases, which include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][6]
The 2-aminobenzothiazole core is a particularly valuable building block. Its derivatives are integral to a multitude of biologically active molecules.[2][7] The fusion of a benzene ring with a thiazole ring creates a bicyclic heteroaromatic system that can readily interact with biological targets. When 2-aminobenzothiazole is used to form a Schiff base, the resulting molecule combines the pharmacological profiles of both moieties, often leading to synergistic or enhanced biological effects.
This application note focuses on a specific, high-value precursor: 2-amino-6-iodobenzothiazole . The iodine substituent serves two primary purposes:
-
Modulation of Physicochemical Properties: The heavy halogen atom can alter the lipophilicity and electronic nature of the molecule, potentially improving its pharmacokinetic profile and binding affinity to target enzymes or receptors.
-
Synthetic Handle for Diversification: The iodo group is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the late-stage functionalization of the Schiff base to build more complex and diverse molecular libraries.
This guide provides the necessary theoretical grounding and practical protocols to empower researchers to reliably synthesize and characterize these promising compounds.
Reaction Mechanism: Acid-Catalyzed Nucleophilic Addition-Elimination
The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction, typically catalyzed by an acid.[6] The mechanism proceeds in two main stages:
-
Nucleophilic Addition: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst (e.g., glacial acetic acid). This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The lone pair of electrons on the nitrogen atom of 2-amino-6-iodobenzothiazole then attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.
-
Dehydration (Elimination): The carbinolamine intermediate is unstable. The hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (H₂O). Subsequently, the lone pair on the nitrogen atom forms a double bond with the adjacent carbon, expelling a water molecule and forming the stable imine (Schiff base) product. The catalyst is regenerated in this final step.
The use of a catalyst is crucial for achieving reasonable reaction rates, especially with less reactive aromatic aldehydes.
Caption: Figure 1: General Mechanism of Schiff Base Formation
Experimental Protocols & Workflows
Two primary methods for the synthesis are presented below. The choice of method depends on the available equipment, desired reaction time, and scale of the synthesis. All reagents should be of analytical grade and used as received unless otherwise noted.[3]
Workflow Overview
Caption: Figure 2: General Experimental Workflow
Protocol 1: Conventional Synthesis via Reflux
This method relies on traditional heating and is suitable for a wide range of substrates.
Materials and Reagents:
-
2-amino-6-iodobenzothiazole
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-amino-6-iodobenzothiazole (e.g., 10 mmol, 2.76 g) in absolute ethanol (30 mL).
-
To this solution, add an equimolar amount of the selected aromatic aldehyde (10 mmol).
-
Add 3-5 drops of glacial acetic acid to the mixture to catalyze the reaction.[7]
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate:hexane, 3:7).[1]
-
After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product several times with cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure Schiff base.[5]
-
Dry the purified crystals in a vacuum oven at 50-60°C.
Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)
This "green chemistry" approach offers significantly reduced reaction times, often with improved yields.[5][8]
Materials and Reagents:
-
Same as Protocol 1
-
Microwave synthesis reactor with appropriate reaction vessels
-
Magnetic stirrer for microwave vessels
Procedure:
-
In a 10 mL microwave reaction vessel, combine 2-amino-6-iodobenzothiazole (e.g., 1 mmol, 0.276 g) and the aromatic aldehyde (1 mmol).
-
Add ethanol (3-4 mL) as the solvent.
-
Add one drop of glacial acetic acid as the catalyst.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 100°C) or power (e.g., 150W) for 5-15 minutes.[5] Reaction parameters should be optimized for the specific substrate and instrument.
-
After irradiation, cool the vessel to room temperature using compressed air.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the product with a small amount of cold ethanol.
-
Recrystallization from ethanol or methanol can be performed if further purification is necessary.
-
Dry the final product under vacuum.
Comparative Synthesis Data
| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method (MAOS) | Reference |
| Reaction Time | 4 - 12 hours | 5 - 15 minutes | [1][3][5] |
| Typical Yield | 38% - 75% | 75% - 90% | [5][8] |
| Energy Input | High (prolonged heating) | Low (short bursts of energy) | [5] |
| Solvent Volume | Higher | Lower | [5] |
Product Characterization: A Self-Validating System
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base. The disappearance of starting material signals and the appearance of new, characteristic signals provide definitive proof of a successful reaction.
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a powerful first-pass technique to confirm the formation of the imine bond.
-
Key Observation: The most critical evidence is the appearance of a strong absorption band in the 1600-1650 cm⁻¹ region, which is characteristic of the C=N (azomethine) stretch.[3][9]
-
Corroborating Evidence:
-
Disappearance of the N-H stretching vibrations of the primary amine (from 2-amino-6-iodobenzothiazole) typically seen as two bands around 3300-3450 cm⁻¹.
-
Disappearance of the strong C=O stretching band from the parent aldehyde, usually found around 1680-1720 cm⁻¹.[5]
-
B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed structural information and is arguably the most definitive method for characterization.
-
Key Observation: A new singlet peak will appear in the downfield region of the spectrum, typically between δ 8.5-10.0 ppm . This signal corresponds to the azomethine proton (-N=CH-) .[3][5][9]
-
Corroborating Evidence:
-
The disappearance of the broad singlet corresponding to the -NH₂ protons of the starting amine (often around δ 4-6 ppm).[5]
-
The presence of multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on both the benzothiazole and the aldehyde-derived aromatic ring.
-
C. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
-
Key Observation: The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that matches the calculated molecular weight of the target Schiff base.[5][9] This provides unequivocal confirmation of the successful condensation.
Example Characterization Data Summary
(Hypothetical product: Schiff base of 2-amino-6-iodobenzothiazole and 4-hydroxybenzaldehyde)
| Technique | Observation | Interpretation | Reference |
| FT-IR (cm⁻¹) | 1625 (strong) | C=N (azomethine) stretch present | [3][6] |
| ~3400 (broad) | O-H stretch from phenol | ||
| No peaks at ~3350 or ~1700 | Absence of N-H and C=O groups | [5] | |
| ¹H NMR (δ, ppm) | 9.75 (s, 1H) | Azomethine proton (-N=CH-) | [5] |
| 11.5 (s, 1H) | Phenolic proton (-OH) | [5] | |
| 7.2-8.4 (m, 7H) | Aromatic protons | [5] | |
| No peak at ~5.0 | Absence of -NH₂ protons | [5] | |
| Mass Spec (m/z) | 381.9 | Corresponds to [M+H]⁺ (C₁₄H₉IN₂OS) | [9] |
| Melting Point | Sharp, defined range | Indicates high purity | [9] |
Applications in Research and Drug Development
Schiff bases derived from 2-aminobenzothiazole are of significant interest to the pharmaceutical industry. Their broad spectrum of biological activities makes them attractive candidates for drug discovery programs.
-
Anticancer Agents: Many benzothiazole Schiff bases have demonstrated potent antiproliferative activity against various cancer cell lines, such as HeLa (cervical cancer).[9]
-
Antimicrobial Agents: These compounds are frequently evaluated for their antibacterial and antifungal properties, showing efficacy against both Gram-positive and Gram-negative bacteria.[1][3]
-
Further Functionalization: The iodine atom on the benzothiazole ring of the compounds synthesized via these protocols provides a reactive site for building more complex molecules through cross-coupling chemistry, opening avenues for developing targeted therapies and molecular probes.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 5. scispace.com [scispace.com]
- 6. op.niscair.res.in [op.niscair.res.in]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ijper.org [ijper.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Iodobenzo[d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1][2] Derivatives of benzothiazole exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3] One notable example is Riluzole, a marketed drug for amyotrophic lateral sclerosis that contains the benzo[d]thiazole core.[1][4] Consequently, the development of efficient synthetic methodologies for the functionalization of the benzothiazole ring system is of paramount importance in medicinal chemistry and drug discovery.
The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures.[5][6] This palladium-catalyzed reaction is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids.[7][8]
This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 6-Iodobenzo[d]thiazol-2-amine with various arylboronic acids and their esters. While the provided protocols are based on the successful coupling of the analogous 6-bromobenzo[d]thiazol-2-amine, they are directly applicable as iodo-derivatives are typically more reactive in this catalytic cycle.[3][5] The resulting 6-arylbenzo[d]thiazol-2-amine derivatives are of significant interest for their potential as urease inhibitors and nitric oxide scavengers, indicating their therapeutic potential.[3][9]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Palladium(0) catalyst reacts with the organohalide (this compound) to form a Palladium(II) intermediate.[5][6]
-
Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic group to the Palladium(II) complex.[5][6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Palladium(0) catalyst for the next cycle.[5][6]
References
- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications [ouci.dntb.gov.ua]
- 3. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes: 6-Iodobenzo[d]thiazol-2-amine in Kinase Inhibitor Screening
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[3][4] This document outlines the application of a novel compound, 6-Iodobenzo[d]thiazol-2-amine, in a representative kinase inhibitor screening cascade. While this specific molecule is presented as a hypothetical candidate for illustrative purposes, the protocols and methodologies described herein are based on established and widely used platforms in drug discovery.
Compound Information
-
Compound Name: this compound
-
IUPAC Name: 6-iodo-1,3-benzothiazol-2-amine
-
CAS Number: 16582-58-4[5]
-
Molecular Formula: C₇H₅IN₂S
-
Molecular Weight: 292.09 g/mol
-
Structure:
-
Synthesis Overview: The synthesis of 2-aminobenzothiazoles can be achieved through various methods. A common approach involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen, such as bromine, in acetic acid.[6] For this compound, this would typically involve the cyclization of 4-iodoaniline with potassium thiocyanate. An alternative green chemistry approach describes an FeCl₃-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water.[7]
Application 1: Primary High-Throughput Screening (HTS)
The initial step in identifying the potential of this compound as a kinase inhibitor is to perform a primary screen against a broad panel of protein kinases. This is typically done at a single, high concentration of the compound to identify any initial "hits." The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay suitable for HTS, as it measures the amount of ADP produced during the kinase reaction, which is a universal product of all kinase-catalyzed reactions.[8][9]
Experimental Protocol: Primary Screening with ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a working solution for the assay. For a final assay concentration of 10 µM, a 2.5 mM intermediate dilution in kinase buffer may be prepared.
-
Assay Plate Preparation:
-
Add 1 µL of control vehicle (DMSO) or this compound at the desired concentration to the appropriate wells of a 384-well plate.
-
Add 2 µL of a kinase/substrate mixture to each well.
-
-
Kinase Reaction Initiation:
-
Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for each specific kinase.
-
The final reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP.[12]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the positive (no inhibitor) and negative (no enzyme) controls.
Data Presentation: Hypothetical Primary Screening Results
The following table summarizes hypothetical data from a primary screen of this compound at 10 µM against a panel of representative kinases.
| Kinase Target | Kinase Family | Percent Inhibition (%) at 10 µM |
| EGFR | Tyrosine Kinase | 12.5 |
| VEGFR2 | Tyrosine Kinase | 15.3 |
| MEK1 | Serine/Threonine Kinase | 92.8 |
| ERK2 | Serine/Threonine Kinase | 8.1 |
| AKT1 | Serine/Threonine Kinase | 22.4 |
| PI3Kα | Lipid Kinase | 18.9 |
| CDK2 | Serine/Threonine Kinase | 5.6 |
| BRAF | Serine/Threonine Kinase | 88.5 |
| p38α | Serine/Threonine Kinase | 11.2 |
Data is for illustrative purposes only.
Based on these results, MEK1 and BRAF are identified as primary "hits" for this compound.
Application 2: Dose-Response and IC₅₀ Determination
Following the identification of primary hits, the next step is to determine the potency of the compound against these specific kinases. This is achieved by generating a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) can be calculated.[13]
Experimental Protocol: IC₅₀ Determination
The protocol is similar to the primary screen, with the main difference being the use of a serial dilution of the inhibitor.
-
Compound Dilution: Prepare a serial dilution series of this compound in DMSO, typically starting from 100 µM down to picomolar concentrations.
-
Assay Setup: Follow steps 2-7 of the primary screening protocol, adding the different concentrations of the inhibitor to the respective wells.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
Data Presentation: Hypothetical IC₅₀ Values
| Kinase Target | IC₅₀ (nM) |
| MEK1 | 85 |
| BRAF | 150 |
| AKT1 | >10,000 |
| PI3Kα | >10,000 |
Data is for illustrative purposes only.
These hypothetical results suggest that this compound is a potent inhibitor of MEK1 and BRAF.
Application 3: Orthogonal Confirmatory Assays
To confirm the inhibitory activity and rule out potential assay artifacts, it is crucial to test the compound in an orthogonal assay that utilizes a different detection technology. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™, are an excellent alternative.[14][15]
Experimental Protocol: LanthaScreen™ TR-FRET Kinase Assay
-
Reagent Preparation: Prepare solutions of the kinase (e.g., MEK1), a fluorescein-labeled substrate, and ATP in the appropriate kinase buffer.
-
Compound Addition: Add serially diluted this compound to the wells of a 384-well plate.
-
Kinase Reaction:
-
Add the kinase and fluorescein-labeled substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.[16]
-
Incubate for 60 minutes to allow antibody-substrate binding.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 490 nm for terbium).
-
Data Analysis: Calculate the emission ratio (520 nm / 490 nm). Plot the ratio against the inhibitor concentration to determine the IC₅₀ value.
Visualizations
Signaling Pathway Diagram
The MAPK/ERK signaling pathway is a key regulator of cell proliferation and survival.[17][18] The kinases BRAF and MEK1 are central components of this cascade.[19][20]
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for primary kinase inhibitor screening.
Caption: General workflow for an in vitro kinase inhibitor screening assay.
Screening Cascade Logic Diagram
This diagram shows the logical progression from initial screening to more detailed characterization.
Caption: A typical kinase inhibitor screening cascade from primary hit to cellular validation.
This application note provides a representative framework for evaluating the kinase inhibitory potential of a novel compound, this compound. Through a systematic cascade of in vitro biochemical assays, including a primary screen, dose-response analysis, and orthogonal hit confirmation, it is possible to identify and characterize promising kinase inhibitor candidates. The hypothetical data presented suggests that this compound could act as a potent inhibitor of MEK1 and BRAF, key components of the MAPK/ERK signaling pathway. Further investigation, including selectivity profiling against a wider kinase panel, determination of the mechanism of action, and evaluation in cell-based assays, would be required to validate these initial findings and explore the therapeutic potential of this compound scaffold.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 16582-58-4 | Benchchem [benchchem.com]
- 6. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. courses.edx.org [courses.edx.org]
- 14. bmglabtech.com [bmglabtech.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sinobiological.com [sinobiological.com]
- 19. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for the Synthesis of Benzothiazole-Piperazine Hybrids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole-piperazine hybrids are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. This is due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The unique structural combination of the benzothiazole nucleus and the piperazine ring allows for diverse functionalization, leading to compounds with tunable pharmacokinetic and pharmacodynamic profiles. These hybrids have shown promise as enzyme inhibitors and modulators of various signaling pathways.[2][3] This document provides detailed experimental procedures for the synthesis of benzothiazole-piperazine hybrids, presenting key quantitative data and visual workflows to aid in their preparation and further development.
Data Presentation: Summary of Reaction Outcomes
The following table summarizes quantitative data for the synthesis of representative benzothiazole-piperazine derivatives, showcasing typical yields and physical properties.
| Compound ID | Synthetic Method | Reactants | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| 1 | Nucleophilic Substitution | 2-Chlorobenzothiazole, Piperazine, Sodium Bicarbonate | 2-Propanol/Water | - | - | - | [4] |
| 2 | Acylation | 2-(Piperazin-1-yl)benzothiazole (1), Bromoacetyl bromide, Triethylamine | Dichloromethane | 6 h | 89 | 88-90 | [4] |
| 3 | Azide Formation | Compound 2, Sodium Azide | Acetone/Water (4:1) | 24 h | 91 | 148-150 | [4] |
| 5a-e | Click Chemistry | Compound 3, Functionalized Alkynes, Copper Sulfate, Sodium Ascorbate | DMSO/Water (1:1) | 8 h | 80-90 | - | [4] |
| 3f | Multi-step Synthesis | 6-substituted-2-(chloroacetylamino)benzothiazoles, Sodium salts of 4-substituted-piperazine-1-dithiocarbamic Acids | - | - | - | - | [5] |
Experimental Protocols
Method 1: Synthesis via Nucleophilic Substitution of 2-Chlorobenzothiazole
This is a widely employed method for creating the core benzothiazole-piperazine scaffold.
Step 1: Synthesis of 2-(Piperazin-1-yl)benzothiazole (1)
-
Materials: 2-Chlorobenzothiazole, Piperazine, Sodium Bicarbonate, 2-Propanol, Water.
-
Procedure:
-
A mixture of 2-chlorobenzothiazole and piperazine is prepared in an aqueous solution of 2-propanol.
-
Sodium bicarbonate is added to the mixture to act as a base.
-
The reaction mixture is stirred, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated and purified, typically using column chromatography.[4]
-
Step 2: Acylation of 2-(Piperazin-1-yl)benzothiazole (2)
-
Materials: 2-(Piperazin-1-yl)benzothiazole (1), Bromoacetyl bromide, Triethylamine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-(piperazin-1-yl)benzothiazole (1) (10 mmol) and triethylamine (10 mmol) in dichloromethane (30 mL).
-
Cool the mixture to 0 °C with stirring in an ice bath.
-
Add bromoacetyl bromide (10 mmol) dropwise to the cooled solution.
-
Continue stirring at room temperature for 6 hours.
-
The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-bromoethanone (2).[4]
-
Method 2: Synthesis starting from 2-Aminobenzothiazole
This alternative route involves the initial functionalization of the 2-amino group of the benzothiazole ring.
Step 1: Synthesis of 2-Chloro-N-(benzothiazol-2-yl)acetamide
-
Materials: 2-Aminobenzothiazole, Chloroacetyl chloride.
-
Procedure:
-
2-Aminobenzothiazole is acylated with chloroacetyl chloride to yield 2-chloro-N-(benzothiazol-2-yl)acetamide.[6]
-
Step 2: Substitution with Piperazine
-
Materials: 2-Chloro-N-(benzothiazol-2-yl)acetamide, Piperazine.
-
Procedure:
-
The intermediate from Step 1 undergoes a substitution reaction with piperazine to form the core benzothiazole-piperazine hybrid.[6]
-
Step 3: Further Functionalization
-
Materials: The product from Step 2, appropriate acyl chlorides or alkyl chlorides.
-
Procedure:
-
The secondary amine of the piperazine ring is reacted with various acyl chlorides or alkyl chlorides to produce the final desired compounds.[6]
-
Mandatory Visualizations
Caption: General workflow for the synthesis of benzothiazole-piperazine hybrids.
Caption: Potential mechanism of action for anticancer benzothiazole-piperazine hybrids.
References
- 1. ijper.org [ijper.org]
- 2. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | MDPI [mdpi.com]
- 3. Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Iodobenzo[d]thiazol-2-amine in the Development of Pesticidal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-Iodobenzo[d]thiazol-2-amine as a key building block for the synthesis of novel pesticidal agents. The document outlines the synthetic protocols, bioassay methodologies, and the proposed mechanism of action for derivatives of this compound.
Introduction
The benzothiazole scaffold is a privileged structure in medicinal and agricultural chemistry, exhibiting a wide range of biological activities.[1][2] Specifically, derivatives of 2-aminobenzothiazole have shown significant promise as insecticidal, acaricidal, and herbicidal agents.[3][4] The introduction of a halogen atom, such as iodine, at the 6-position of the benzothiazole ring can significantly modulate the lipophilicity and electronic properties of the molecule, potentially leading to enhanced pesticidal efficacy and selectivity.[4] This document focuses on the application of this compound in the development of potent pesticidal compounds, particularly through the synthesis of novel β-naphthol derivatives.[3]
Synthesis of Pesticidal Derivatives
A versatile method for the synthesis of pesticidal derivatives from this compound is the Betti reaction, a one-pot three-component condensation.[3] This reaction involves an aromatic aldehyde, a β-naphthol, and an amine, in this case, this compound, to yield 1-(((benzo[d]thiazol-2-yl)amino)(aryl)methyl)naphthalen-2-ol derivatives.
General Protocol for the Betti Reaction
A mixture of this compound (1.0 mmol), an appropriate heteroaryl or aryl aldehyde (1.1 mmol), and naphthalen-2-ol (1.0 mmol) is placed in a round-bottom flask. The reaction mixture is heated at 115–125 °C with stirring for 1–2 hours in a solvent-free condition.[3] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is cooled to approximately 80 °C, and methanol is added. The resulting solid product is then collected by filtration, washed with cold methanol, and can be further purified by column chromatography.[3]
Diagram: Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of β-naphthol derivatives.
Biological Activity and Efficacy
Derivatives of substituted 2-aminobenzothiazoles have demonstrated significant insecticidal and acaricidal activities against a range of agricultural pests.
Quantitative Data
The following table summarizes the reported pesticidal activities of various β-naphthol derivatives containing substituted benzothiazolylamino moieties. While specific data for the 6-iodo derivative is not yet published, the data for analogous compounds, such as the 6-chloro derivative, provide a strong indication of the expected potency.
| Compound ID | Target Pest | Bioassay Method | Activity (LC50 in mg·L⁻¹) | Reference |
| 8b | Diamondback moth (Plutella xylostella) | Leaf-dip | 5.8864 | [3] |
| 8f | Diamondback moth (Plutella xylostella) | Leaf-dip | 0.1345 | [3] |
| 8g | Diamondback moth (Plutella xylostella) | Leaf-dip | 0.0988 | [3] |
| 8j | Diamondback moth (Plutella xylostella) | Leaf-dip | 0.4431 | [3] |
| 8k | Diamondback moth (Plutella xylostella) | Leaf-dip | 0.3541 | [3] |
| 8n | Diamondback moth (Plutella xylostella) | Leaf-dip | 0.2831 | [3] |
| 8o | Diamondback moth (Plutella xylostella) | Leaf-dip | 0.1032 | [3] |
| 8i | Spider mite (Tetranychus urticae) | Leaf-dip | 90% mortality at 100 mg·L⁻¹ | [3] |
| 8l | Spider mite (Tetranychus urticae) | Leaf-dip | 30% mortality at 100 mg·L⁻¹ | [3] |
| 8m | Spider mite (Tetranychus urticae) | Leaf-dip | 40% mortality at 100 mg·L⁻¹ | [3] |
| viii | Oriental armyworm (Mythimna separata) | Not specified | Favorable insecticidal activity | [3] |
Note: Compound IDs are as designated in the cited literature. The core structure is 1-(((substituted-benzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol. For example, in compounds 8n and 8o, the substituent is a chloro group at the 6-position of the benzothiazole ring.
Experimental Protocols for Bioassays
Insecticidal Bioassay against Oriental Armyworm (Mythimna separata)
This protocol is adapted from established methods for testing insecticidal activity.
-
Insect Rearing: Mythimna separata larvae are reared on an artificial diet under controlled conditions (e.g., 25±1°C, 70±5% relative humidity, 16:8 h light:dark photoperiod).
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., acetone or DMSO) and then diluted with distilled water containing a small amount of surfactant (e.g., Triton X-100) to the desired concentrations.
-
Leaf-Dip Method: Fresh corn leaves are cut into discs and dipped into the test solutions for 10-30 seconds. The treated leaves are allowed to air dry.
-
Exposure: Third-instar larvae of M. separata are placed on the treated leaf discs in a petri dish.
-
Mortality Assessment: Mortality is recorded at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not respond to probing with a fine brush.
-
Data Analysis: The LC50 (lethal concentration to kill 50% of the population) values are calculated using probit analysis.
Acaricidal Bioassay against Two-Spotted Spider Mite (Tetranychus urticae)
This protocol follows the widely used leaf-disc method for assessing acaricidal activity.
-
Mite Rearing: Tetranychus urticae are reared on a suitable host plant, such as bean or cucumber plants, in a controlled environment.
-
Compound Preparation: Test solutions are prepared as described in the insecticidal bioassay protocol.
-
Leaf-Disc Preparation: Leaf discs (e.g., 2 cm in diameter) are cut from the host plant leaves.
-
Treatment: The leaf discs are dipped in the test solutions for 10-30 seconds and allowed to air dry.
-
Exposure: The treated leaf discs are placed on a wet cotton pad in a petri dish. Adult female mites are then transferred onto the leaf discs.
-
Mortality Assessment: Mortality is assessed after 24, 48, and 72 hours under a stereomicroscope.
-
Data Analysis: LC50 values are determined by probit analysis.
Mechanism of Action: Targeting Insect Ryanodine Receptors
Several studies suggest that benzothiazole derivatives exert their insecticidal effect by targeting the insect ryanodine receptor (RyR).[3] The RyR is a ligand-gated calcium channel located on the sarcoplasmic reticulum of muscle cells and the endoplasmic reticulum of neurons.[5]
Activation of the RyR by these compounds leads to an uncontrolled release of intracellular calcium stores, resulting in muscle contraction, paralysis, and ultimately, the death of the insect.[5] This mechanism of action is particularly attractive for the development of selective insecticides, as there are structural differences between insect and mammalian RyRs.[5]
Diagram: Proposed Signaling Pathway
Caption: Proposed mechanism of action via RyR activation.
Protocol for Calcium Imaging in Insect Neurons
Calcium imaging is a powerful technique to visualize the effects of compounds on intracellular calcium levels and confirm the proposed mechanism of action.
-
Neuron Preparation: Central neurons are dissected from the target insect (e.g., Mythimna separata larvae) and cultured.
-
Calcium Indicator Loading: The neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Application: The test compound, dissolved in an appropriate physiological saline solution, is applied to the cultured neurons.
-
Fluorescence Microscopy: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity of the calcium indicator using a fluorescence microscope equipped with a suitable camera and imaging software.
-
Data Analysis: The change in fluorescence intensity over time is quantified to determine the effect of the compound on calcium release.
Conclusion
This compound is a valuable synthon for the development of novel pesticidal agents. The straightforward synthesis of its derivatives via the Betti reaction, coupled with their potent insecticidal and acaricidal activities, makes this class of compounds highly promising for future agrochemical research. The proposed mechanism of action, targeting the insect ryanodine receptor, offers a pathway for developing selective and effective pest control solutions. Further investigation into the structure-activity relationships of 6-iodo-substituted derivatives is warranted to optimize their pesticidal properties.
References
- 1. entomoljournal.com [entomoljournal.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 2-Aminobenzothiazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of 2-aminobenzothiazole and its derivatives using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines detailed experimental protocols and presents a compilation of spectral data to aid in the structural elucidation and purity assessment of this important class of heterocyclic compounds.
Introduction
2-Aminobenzothiazoles are a pivotal scaffold in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Accurate structural characterization is paramount for understanding structure-activity relationships and ensuring the quality of synthesized compounds. NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules.[3][4] This guide provides the necessary protocols and reference data for the effective application of ¹H and ¹³C NMR in the analysis of 2-aminobenzothiazole derivatives.
Experimental Protocols
A generalized protocol for acquiring high-quality NMR spectra of 2-aminobenzothiazole derivatives is as follows:
2.1. Sample Preparation
-
Sample Purity: Ensure the sample is purified prior to NMR analysis, typically through recrystallization or column chromatography, to remove impurities that may interfere with the spectra.
-
Massing: Accurately weigh between 5-25 mg of the purified 2-aminobenzothiazole derivative for ¹H NMR. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the low natural abundance of the ¹³C isotope.[3][4]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in a clean, high-quality NMR tube.[3][5] The choice of solvent is critical and can influence the chemical shifts of labile protons (e.g., -NH₂).
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard for chemical shifts (δ = 0.00 ppm).[1][4]
2.2. Data Acquisition
-
Spectrometer Setup: Acquire spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR to ensure adequate signal dispersion.[1][4]
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A longer acquisition time and a greater number of scans are typically required for ¹³C NMR to compensate for the lower sensitivity.[4]
-
Proton decoupling techniques are commonly employed to simplify the spectrum and enhance signal intensity.
-
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the raw free induction decay (FID) signal to obtain the frequency-domain NMR spectrum.
-
Phase and Baseline Correction: Perform phase correction to ensure all peaks are in the absorptive mode and apply baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak.[5]
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C NMR spectra.
NMR Data Presentation
The following tables summarize representative ¹H and ¹³C NMR data for 2-aminobenzothiazole and some of its derivatives. Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectral Data of Selected 2-Aminobenzothiazole Derivatives
| Compound | Solvent | H4 (δ, mult, J Hz) | H5 (δ, mult, J Hz) | H6 (δ, mult, J Hz) | H7 (δ, mult, J Hz) | -NH₂ (δ, mult) | Other Protons (δ, mult, J Hz) |
| 2-Amino-4-bromobenzothiazole[6] | DMSO-d₆ | - | 7.41 (d, J=7.6) | 6.91 (t, J=7.7) | 7.65 (d, J=7.5) | 7.85 (br s) | |
| 2-Amino-6-bromobenzothiazole[6] | CDCl₃ | 7.48 (dd, J=1.0, 7.9) | 7.20 (t, J=7.9) | - | 7.26 (dd, J=1.0, 7.9) | 5.24 (br s) | |
| 2-Amino-7-chlorobenzothiazole[6] | CDCl₃ | 7.44 (dd, J=1.0, 8.0) | 7.13 (dd, J=1.0, 8.0) | 7.26 (t, J=8.0) | - | 5.32 (br s) | |
| N-phenyl-1,3-benzothiazol-2-amine[3] | - | 7.63-7.66 (m) | 7.33-7.37 (m) | 7.46 (t, J=7.7) | 7.63-7.66 (m) | - | Aromatic Protons |
| 2-Amino-5-phenylbenzothiazole[6] | CD₃OD | - | - | 7.46 (t, J=7.7) | - | - | 7.33-7.37 (m), 7.63-7.66 (m) |
Table 2: ¹³C NMR Spectral Data of Selected 2-Aminobenzothiazole Derivatives
| Compound | Solvent | C2 (δ) | C4 (δ) | C5 (δ) | C6 (δ) | C7 (δ) | C3a (δ) | C7a (δ) |
| 2-Aminobenzothiazole[3] | - | 166.8 | 128.9 | 125.2 | 124.1 | 119.5 | 114.4 | 151.5 |
| 2-Amino-4-bromobenzothiazole[6] | DMSO-d₆ | 167.6 | 110.9 | 129.2 | 122.5 | 121.0 | 132.1 | 151.3 |
| 2-Amino-6-bromobenzothiazole[6] | CDCl₃ | 166.8 | 129.0 | 125.8 | 114.7 | 119.6 | 124.5 | 151.5 |
| 2-Amino-7-chlorobenzothiazole[6] | MeOD | 166.8 | 128.9 | 119.5 | 124.1 | 114.4 | 125.2 | 151.5 |
| 2-Amino-4,7-dibromobenzothiazole[6] | DMSO-d₆ | 166.7 | 112.1 | 130.6 | 124.9 | 109.9 | 134.0 | 151.2 |
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the NMR characterization of 2-aminobenzothiazoles and a generalized signaling pathway where such compounds might be investigated.
Caption: Workflow for NMR Characterization of 2-Aminobenzothiazoles.
Caption: Inhibition of PI3K Signaling by a 2-Aminobenzothiazole Derivative.
References
Application Note: High-Sensitivity Mass Spectrometry for the Analysis of Halogenated Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated benzothiazoles are a class of heterocyclic compounds that are of significant interest in environmental science and drug development due to their diverse applications and potential biological activities. Their presence as environmental contaminants and their use as scaffolds in medicinal chemistry necessitate sensitive and reliable analytical methods for their detection and quantification. This application note describes a robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the analysis of halogenated benzothiazoles in complex matrices.
Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful technique for the analysis of organic molecules.[1] LC-MS/MS provides high sensitivity and selectivity, enabling the detection and quantification of analytes at trace levels in complex mixtures.[1] The use of a triple quadrupole (QqQ) mass spectrometer operating in Selected Reaction Monitoring (SRM) mode offers optimal sensitivity for targeted analysis.
Principles of Mass Spectrometry Analysis
The analysis of halogenated benzothiazoles by LC-MS/MS involves several key steps:
-
Sample Preparation: The goal of sample preparation is to extract the analytes of interest from the sample matrix and remove interfering substances. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[2] The choice of method depends on the sample matrix (e.g., wastewater, urine, soil).
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. The components of the sample are separated based on their physicochemical properties as they pass through a column packed with a stationary phase.
-
Ionization: The separated compounds eluting from the LC column are introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used technique for benzothiazoles, as it is suitable for polar and thermally labile compounds.[3][4] Depending on the specific benzothiazole derivative, either positive or negative ion mode may be employed for optimal sensitivity.[3][4]
-
Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) in the mass analyzer. In a tandem mass spectrometer, a precursor ion corresponding to the analyte of interest is selected in the first quadrupole.
-
Fragmentation: The selected precursor ion is then fragmented in the collision cell through collision-induced dissociation (CID). This process breaks the precursor ion into characteristic product ions.
-
Detection: The product ions are detected in the second mass analyzer, and the resulting signal is proportional to the amount of the analyte in the sample.
Fragmentation of Halogenated Benzothiazoles
The fragmentation of halogenated benzothiazoles in the mass spectrometer provides structural information and is the basis for the high selectivity of MS/MS methods. While specific fragmentation pathways can vary depending on the position and type of halogen substituent, some general principles apply.
The benzothiazole core consists of a benzene ring fused to a thiazole ring. Common fragmentation pathways for heterocyclic compounds involve cleavage of the rings and the loss of small neutral molecules. For halogenated benzothiazoles, characteristic fragmentation patterns would include:
-
Loss of the Halogen: A primary fragmentation pathway is often the loss of the halogen atom (Cl, Br, or F) as a radical or a hydrogen halide.
-
Thiazole Ring Opening: The thiazole ring can undergo cleavage, leading to the loss of fragments such as HCN, HCS, or the substituent on the thiazole ring.
-
Benzene Ring Fragmentation: The benzene ring can also fragment, although this is generally less favorable than the cleavage of the more labile thiazole ring.
The presence of chlorine or bromine atoms will result in characteristic isotopic patterns in the mass spectrum, with M+2 peaks of specific relative abundances, which can aid in the identification of these compounds.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of halogenated benzothiazoles.
Caption: General workflow for halogenated benzothiazole analysis.
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for various benzothiazoles reported in the literature. These values can serve as a benchmark for method performance.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Benzothiazoles in Human Urine [2]
| Compound | LOD (ng/mL) - SPE Method | LOD (ng/mL) - LLE Method |
| Benzothiazole | 4.0 | 6.4 |
| 2-Hydroxy-benzothiazole | - | - |
| 2-Methylthio-benzothiazole | - | - |
| 2-Amino-benzothiazole | 0.07 | - |
| 2-Thiocyanomethylthio-benzothiazole | - | - |
Table 2: Limits of Quantification (LOQ) for Benzothiazoles in Treated Wastewater [3][4]
| Compound | LOQ (ng/L) |
| 2-Aminobenzothiazole | 20 - 200 |
| Benzothiazole | 20 - 200 |
| 2-Methylthiobenzothiazole | 20 - 200 |
| Benzothiazole-2-sulfonic acid (BTSA) | 20 - 200 |
| 2-Mercaptobenzothiazole | 20 - 200 |
| 2-Hydroxybenzothiazole | 20 - 200 |
Detailed Experimental Protocol
This protocol provides a general procedure for the analysis of halogenated benzothiazoles in water samples using solid-phase extraction and LC-MS/MS.
Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the retained analytes with 5 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive and/or negative mode
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
Acquisition Mode: Selected Reaction Monitoring (SRM)
-
Note: Specific precursor and product ion transitions and collision energies need to be optimized for each target halogenated benzothiazole.
-
Logical Relationship of Analytical Steps
The following diagram illustrates the logical progression of the analytical method.
Caption: Logical flow of the LC-MS/MS analysis.
Conclusion
The described LC-MS/MS method provides a sensitive and selective approach for the analysis of halogenated benzothiazoles in various matrices. Proper sample preparation is crucial for achieving accurate and reproducible results. The optimization of mass spectrometry parameters, particularly the SRM transitions, is essential for obtaining the best possible sensitivity and selectivity for each target analyte. This application note serves as a guide for researchers and scientists in developing and implementing robust analytical methods for the challenging task of halogenated benzothiazole analysis.
References
Application Notes and Protocols for the Use of 6-Iodobenzo[d]thiazol-2-amine as an Intermediate for Fused Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-iodobenzo[d]thiazol-2-amine as a versatile intermediate for the synthesis of fused heterocyclic compounds, particularly thiazolo[5,4-f]quinoline derivatives. This class of molecules holds significant promise in drug discovery, notably as potential kinase inhibitors. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and relevant biological signaling cascades are presented to facilitate research and development in this area.
Introduction
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of an iodo group at the 6-position and an amino group at the 2-position of the benzothiazole core in this compound offers a unique opportunity for synthetic diversification. The 2-amino group can be functionalized through various reactions, while the 6-iodo substituent serves as a handle for carbon-carbon bond formation, enabling the construction of fused ring systems. This document outlines a two-step synthetic strategy to access thiazolo[5,4-f]quinolines, a class of fused heterocycles with demonstrated potential as kinase inhibitors.
Synthetic Strategy: From this compound to Thiazolo[5,4-f]quinolines
A plausible and efficient synthetic route to thiazolo[5,4-f]quinoline derivatives starting from this compound involves a two-step sequence:
-
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between this compound and a terminal alkyne (e.g., propargylamine) to introduce an alkynyl side chain at the 6-position.
-
Intramolecular Cyclization: An intramolecular hydroamination/cyclization of the resulting 6-alkynyl-2-aminobenzothiazole intermediate to construct the fused quinoline ring.
This approach allows for the introduction of diversity at various positions of the final fused heterocycle, depending on the choice of the terminal alkyne and any subsequent modifications.
Data Presentation
Table 1: Representative Yields for Sonogashira Coupling of Aryl Iodides
| Entry | Aryl Iodide | Alkyne | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | THF | Diisopropylamine | RT | 95 |
| 2 | 1-Iodo-4-nitrobenzene | 1-Heptyne | Pd(PPh₃)₄ / CuI | DMF | Triethylamine | 80 | 88 |
| 3 | 3-Iodotoluene | Trimethylsilylacetylene | (AllylPdCl)₂ / P(t-Bu)₃ | DMF | Triethylamine | RT | 92 |
| 4 | 4-Iodobenzonitrile | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Acetonitrile | Triethylamine | 60 | 90 |
Data compiled from analogous reactions in the literature. Yields are for isolated products and may vary depending on the specific substrates and reaction conditions.
Table 2: Biological Activity of Fused Benzothiazole Derivatives as Kinase Inhibitors
| Compound ID | Fused Heterocycle | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| TQ-1 | Thiazolo[5,4-f]quinazoline | DYRK1A | 40 | - | [1] |
| TQ-2 | Thiazolo[5,4-f]quinazoline | DYRK1A | 47 | - | [1] |
| TBQ-1 | Thiazolo[5,4-b]quinoline | Antitumor | - | Various | [2][3] |
| PBT-1 | Pyridine benzothiazole | PI3Kα | 6.3 | U87-MG | [4] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target kinase activity.
Experimental Protocols
Protocol 1: Synthesis of N-(6-(prop-2-yn-1-yl)benzo[d]thiazol-2-yl)acetamide (Intermediate 2) via Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
Propargylamine (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)[5][6]
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (7.0 eq)[7]
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Acetylation of the Amino Group: To a solution of this compound in dichloromethane, add pyridine followed by the dropwise addition of acetic anhydride at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-(6-iodobenzo[d]thiazol-2-yl)acetamide (Intermediate 1).
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Intermediate 1 (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq) under a stream of inert gas (e.g., argon or nitrogen).[5][6]
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents: Add anhydrous THF via syringe.[7] Sequentially add diisopropylamine (7.0 eq) and propargylamine (1.2 eq) via syringe while stirring.[7]
-
Reaction: Stir the reaction mixture at room temperature.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite®, washing the pad with diethyl ether.[7]
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford N-(6-(prop-2-yn-1-yl)benzo[d]thiazol-2-yl)acetamide (Intermediate 2).
Protocol 2: Synthesis of 9-methylthiazolo[5,4-f]quinolin-2-amine (Fused Heterocycle) via Intramolecular Cyclization
Materials:
-
N-(6-(prop-2-yn-1-yl)benzo[d]thiazol-2-yl)acetamide (Intermediate 2) (1.0 eq)
-
Nickel(II) acetylacetonate (Ni(acac)₂) (0.1 eq)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.1 eq)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Hydrochloric acid (for deprotection)
-
Sodium hydroxide (for neutralization)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox, to an oven-dried reaction vial, add Ni(acac)₂ (0.1 eq), dppp (0.1 eq), and NaOtBu (2.0 eq).
-
Add a solution of Intermediate 2 (1.0 eq) in anhydrous 1,4-dioxane.
-
Seal the vial and heat the reaction mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude product in a mixture of ethanol and concentrated hydrochloric acid and reflux until the acetyl group is removed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the final fused heterocycle, 9-methylthiazolo[5,4-f]quinolin-2-amine.
Visualizations
Synthetic Workflow
Caption: Proposed synthetic workflow for the synthesis of a thiazolo[5,4-f]quinoline derivative.
PI3K/Akt Signaling Pathway
Caption: Simplified PI3K/Akt signaling pathway and the potential point of inhibition by fused heterocycles.[4][8]
References
- 1. Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor evaluation of new thiazolo[5,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Iodobenzo[d]thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Iodobenzo[d]thiazol-2-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Synthesis Route 1: Cyclization of 4-Iodoaniline
Q1: My yield of this compound from the reaction of 4-iodoaniline, potassium thiocyanate, and bromine is consistently low. What are the potential causes and how can I improve it?
Low yields in this reaction can often be attributed to several factors. Firstly, the quality of your reagents is crucial; ensure that the 4-iodoaniline is pure and the potassium thiocyanate is dry. The reaction is also highly sensitive to temperature. The addition of bromine should be slow and controlled, maintaining a low temperature to prevent the formation of side products. After the initial reaction, careful neutralization with an ammonia solution to a pH of approximately 6 is critical to maximize the precipitation of the desired product.
Troubleshooting Low Yield:
| Potential Cause | Recommended Solution |
| Poor Reagent Quality | Use freshly purified 4-iodoaniline. Ensure potassium thiocyanate is anhydrous by drying in an oven prior to use. |
| Incorrect Stoichiometry | Carefully control the molar ratios of the reactants. An excess of bromine can lead to undesired side reactions. |
| Poor Temperature Control | Add the bromine solution dropwise while maintaining the reaction temperature below room temperature, ideally in an ice bath. |
| Incomplete Precipitation | After the reaction, ensure the mixture is heated to approximately 85°C to aid precipitation before cooling and filtration. |
| Improper pH for Precipitation | Carefully adjust the pH to ~6 with ammonia solution to ensure maximum precipitation of the free amine. |
A reported yield for the synthesis of this compound from 4-iodoaniline using ammonium thiocyanate and bromine in acetic acid is 72%.[1]
Q2: I am observing the formation of multiple products, leading to a complex mixture that is difficult to purify. What are the likely side reactions?
The most common side reaction is the formation of di-iodinated or other poly-iodinated benzothiazole species. This can occur if there is an excess of the iodinating agent or if the reaction temperature is too high. Another possibility is the formation of brominated side products if bromine is used as the cyclizing agent.
To minimize these side reactions, it is essential to have precise control over the stoichiometry of the reactants and to maintain a low reaction temperature. Using a milder iodinating agent or a protecting group strategy for the amino group could also be considered to improve selectivity.
Synthesis Route 2: Sandmeyer Reaction
Q3: I am attempting a Sandmeyer reaction to introduce iodine into a 2-aminobenzothiazole precursor, but I am getting low yields and a lot of colored byproducts. What is going wrong?
The Sandmeyer reaction is a powerful method but is notoriously sensitive to reaction conditions.[2] Low yields and the formation of colored byproducts are common challenges.[2]
Common Problems and Troubleshooting for the Sandmeyer Reaction: [2]
-
Incomplete Diazotization: The formation of the diazonium salt is critical and must be carried out at low temperatures (typically 0-5 °C) to prevent its decomposition.[2] Ensure your sodium nitrite solution is fresh and added slowly to the acidic solution of the aminobenzothiazole.[2]
-
Decomposition of the Diazonium Salt: Diazonium salts are often unstable.[2] Premature decomposition can lead to various side products, including phenols (from reaction with water) and coupled azo compounds, which are often colored.[2] It is crucial to use the diazonium salt immediately after its formation.[2]
-
Side Reactions with Iodide: The reaction of the diazonium salt with iodide can also have side reactions. The formation of deeply colored, messy byproducts can sometimes be attributed to radical side reactions or the formation of complex poly-iodides.[2]
Q4: How can I purify the crude this compound?
Purification can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: Ethanol is a commonly used solvent for recrystallizing aminobenzothiazole derivatives.
-
Column Chromatography: Silica gel is a suitable stationary phase. A common mobile phase to start with for 2-aminobenzothiazoles is a hexane:ethyl acetate gradient. For more specific guidance on purification, refer to the detailed experimental protocols below.
Data Presentation
Table 1: Reported Yields for the Synthesis of 2-Aminobenzothiazole Derivatives via Cyclization of Anilines
| Starting Aniline | Reagents | Product | Yield (%) |
| 4-Iodoaniline | NH₄SCN, Br₂, Acetic Acid | This compound | 72[1] |
| Aniline | NH₄SCN, NaBr (electrolysis) | 2-Aminobenzothiazole | Moderate to Good[1] |
Table 2: General Conditions for Sandmeyer Iodination of Aminobenzothiazoles
| Step | Reagents | Temperature | Key Considerations |
| Diazotization | 2-Aminobenzothiazole, H₂SO₄/HCl, NaNO₂ | 0-5 °C | Slow, dropwise addition of fresh NaNO₂ solution.[2] |
| Iodide Displacement | Diazonium salt solution, KI solution | Room Temperature | Add diazonium salt solution to the KI solution.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclization of 4-Iodoaniline
This protocol is adapted from general procedures for the synthesis of 2-aminobenzothiazoles.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-iodoaniline (1 equivalent) in glacial acetic acid.
-
Thiocyanation: Add potassium thiocyanate (1.1 equivalents) to the solution and stir until it is completely dissolved.
-
Bromination/Cyclization: Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Precipitation: Pour the reaction mixture into a beaker containing ice water. Heat the mixture to approximately 85°C with stirring, then allow it to cool to room temperature.
-
Neutralization: Carefully neutralize the solution with a concentrated ammonium hydroxide solution to a pH of approximately 6.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield this compound.
Protocol 2: General Procedure for Sandmeyer Iodination of an Aminobenzothiazole [2]
-
Diazotization: Dissolve the aminobenzothiazole in an aqueous acidic solution (e.g., H₂SO₄ or HCl) and cool the mixture to 0-5 °C in an ice-salt bath.[2] Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.[2] Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.[2]
-
Iodide Displacement: In a separate flask, prepare a solution of potassium iodide (KI) in water.[2] Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring.[2] Effervescence (release of N₂) should be observed.[2] Allow the reaction to warm to room temperature and stir until the evolution of nitrogen ceases.[2]
-
Work-up and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[2] Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine.[2] Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[2] The crude product can be further purified by column chromatography.[2]
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Purification of Crude 2-Amino-6-Iodobenzothiazole by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2-amino-6-iodobenzothiazole via recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of 2-amino-6-iodobenzothiazole.
| Question/Issue | Potential Cause(s) | Troubleshooting/Solution(s) |
| Why is my product a dark, tarry, or discolored solid? | The crude material may contain polymeric or oxidized byproducts from the synthesis. The starting materials for benzothiazole synthesis are often susceptible to oxidation. | - Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. This can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.- Inert Atmosphere: If feasible, conduct the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation. |
| My compound is "oiling out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the impure compound.- The rate of cooling is too rapid.- High concentration of impurities. | - Add More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture and redissolve. - Slow Cooling: Allow the solution to cool slowly to room temperature, followed by gradual cooling in an ice bath. Insulating the flask can help slow down the cooling process.- Solvent System Modification: Consider using a mixed solvent system. Dissolve the compound in a good solvent (e.g., hot ethanol) and add a poor solvent (e.g., water) dropwise until turbidity persists. Then, reheat to clarify and cool slowly. |
| No crystals are forming, even after cooling. | - Too much solvent was used: The solution is not supersaturated.- Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. | - Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.- Induce Crystallization: - Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. - Seeding: Add a seed crystal of pure 2-amino-6-iodobenzothiazole to the cooled solution. |
| The recrystallization yield is very low. | - Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.- Premature crystallization: The product crystallized on the filter paper or in the funnel during hot filtration. | - Cool the Mother Liquor: Cool the filtrate in an ice bath to induce further crystallization.- Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.- Efficient Hot Filtration: Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
| I suspect my product is decomposing (deiodination). | The carbon-iodine bond in aryl iodides can be susceptible to cleavage, especially at elevated temperatures, leading to the formation of 2-aminobenzothiazole as a byproduct. This process can be accelerated by heat and light.[1] | - Use a Lower Boiling Point Solvent: Consider using a solvent with a lower boiling point to reduce the temperature required for dissolution.- Minimize Heating Time: Dissolve the crude product quickly in the hot solvent and avoid prolonged heating.- Protect from Light: Conduct the recrystallization in a fume hood with the sash down and, if possible, wrap the flask in aluminum foil to exclude light.[1] |
Quantitative Data
Due to the limited availability of specific solubility data for 2-amino-6-iodobenzothiazole, the following table provides the melting points of several structurally related 2-amino-6-halobenzothiazoles for comparison. This data can be useful for preliminary characterization and to understand the impact of the halogen substituent on the physical properties of the molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Amino-6-fluorobenzothiazole | C₇H₅FN₂S | 168.19 | Not available |
| 2-Amino-6-chlorobenzothiazole | C₇H₅ClN₂S | 184.65 | 199-201 |
| 2-Amino-6-bromobenzothiazole | C₇H₅BrN₂S | 229.10 | Not available |
| 2-Amino-6-iodobenzothiazole | C₇H₅IN₂S | 276.10 | Not available |
| 2-Amino-6-nitrobenzothiazole | C₇H₅N₃O₂S | 195.20 | 247-249 |
| 2-Amino-6-methylbenzothiazole | C₈H₈N₂S | 164.23 | 140-142 |
| 2-Amino-6-hydroxybenzothiazole | C₇H₆N₂OS | 166.20 | 243-250 |
| 2-Amino-6-methoxybenzothiazole | C₈H₈N₂OS | 180.23 | 164-166 |
Experimental Protocol: Recrystallization of 2-Amino-6-Iodobenzothiazole
This protocol provides a general guideline for the recrystallization of crude 2-amino-6-iodobenzothiazole. The optimal solvent and conditions should be determined empirically. Based on literature for analogous compounds, ethanol or methanol are recommended as starting solvents.
Materials:
-
Crude 2-amino-6-iodobenzothiazole
-
Recrystallization solvent (e.g., Ethanol, 95%)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon gentle heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude 2-amino-6-iodobenzothiazole in an Erlenmeyer flask with a stir bar. Add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the general experimental workflow for the recrystallization of 2-amino-6-iodobenzothiazole.
References
Technical Support Center: Synthesis of 2-Aminobenzothiazoles with Bromine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the synthesis of 2-aminobenzothiazoles using bromine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of 2-aminobenzothiazoles using bromine?
A1: The synthesis of 2-aminobenzothiazoles via the Hugerschoff reaction, which involves the cyclization of arylthioureas with bromine, is often accompanied by several side reactions. The most prevalent issues include:
-
Over-bromination: Formation of di- or even tri-brominated 2-aminobenzothiazole derivatives. This occurs when an excess of bromine is used or the reaction time is prolonged.[1]
-
Poor Regioselectivity: When the aromatic ring of the arylthiourea has multiple available positions for substitution, a mixture of brominated isomers can be formed.[1]
-
Formation of Thioamido Guanidino Moiety (Anti-Hugerschoff Product): Under certain conditions, particularly with N-aryl-N'-alkyl unsymmetrical thioureas, an alternative reaction pathway can lead to the formation of a thioamido guanidino moiety instead of the expected benzothiazole ring.
-
Sulfonation: At elevated temperatures, especially when using sulfuric acid as a catalyst, sulfonation of the benzene ring can occur as a competing reaction.
Q2: How can I minimize the over-bromination of my 2-aminobenzothiazole product?
A2: Over-bromination is a common issue that can be mitigated by carefully controlling the reaction conditions. Here are some effective strategies:
-
Control Stoichiometry: Use a precise amount of the brominating agent. For mono-bromination, 1.0 to 1.1 equivalents of bromine are recommended.[1]
-
Milder Brominating Agents: Consider using a milder brominating agent such as N-bromosuccinimide (NBS) or benzyltrimethylammonium tribromide (BTMAB) instead of elemental bromine.[1] These reagents are often easier to handle and can offer better control over the reaction.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.[1]
-
Lower Reaction Temperature: Conducting the reaction at lower temperatures can increase selectivity and reduce the rate of multiple substitutions.[1]
Q3: What causes the formation of the "anti-Hugerschoff" product, and how can I avoid it?
A3: The formation of a thioamido guanidino moiety, an "anti-Hugerschoff" product, is a known side reaction, particularly when using unsymmetrical aryl-alkyl thioureas. This side reaction is believed to proceed through a different mechanistic pathway. To favor the formation of the desired 2-aminobenzothiazole, consider the following:
-
Substrate Choice: The structure of the starting arylthiourea plays a crucial role. Symmetrical 1,3-diaryl thioureas are more likely to yield the desired 2-aminobenzothiazole.
-
Reaction Conditions: The choice of solvent and brominating agent can influence the reaction pathway. Exploring different solvent systems may help favor the desired cyclization.
Q4: Can high temperatures lead to unwanted side products?
A4: Yes, high reaction temperatures can lead to the sulfonation of the benzene ring, especially when strong acids like sulfuric acid are used in the reaction medium. It is advisable to maintain the recommended reaction temperature to avoid this side product.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of 2-aminobenzothiazoles with bromine.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired mono-brominated product and presence of multiple spots on TLC. | 1. Excess of brominating agent. 2. Prolonged reaction time. 3. Highly reactive brominating agent. | 1. Reduce the amount of brominating agent to 1.0-1.1 equivalents.[1] 2. Monitor the reaction closely with TLC and stop it upon consumption of the starting material.[1] 3. Use a milder brominating agent like N-bromosuccinimide (NBS).[1] |
| Formation of a significant amount of di- or tri-brominated product. | Over-bromination due to excess bromine or extended reaction time. | 1. Strictly control the stoichiometry of bromine. 2. Perform the reaction at a lower temperature to improve selectivity.[1] 3. Quench the reaction promptly once the mono-brominated product is maximized. |
| Isolation of a product with a completely different structure than the expected 2-aminobenzothiazole. | Formation of the "anti-Hugerschoff" product (thioamido guanidino moiety). | 1. Verify the structure of the starting thiourea; this is more common with unsymmetrical aryl-alkyl thioureas. 2. Modify the reaction conditions (solvent, temperature) to favor the Hugerschoff cyclization. |
| Product degradation or charring. | 1. High reaction temperature. 2. Use of strong, concentrated acids. | 1. Maintain the recommended reaction temperature. 2. Consider using a catalytic amount of a bromine compound in conjunction with an acid. |
| Poor regioselectivity leading to a mixture of isomers. | The substrate has multiple activated positions for electrophilic substitution. | 1. Use a milder and more selective brominating agent. 2. Consider a synthetic route where the bromine is introduced before the formation of the thiourea to control the position of substitution. |
Quantitative Data on Side Product Formation
The following table summarizes reported yields of various brominated 2-aminobenzothiazoles, highlighting the impact of the synthetic method on the product distribution. Direct comparative studies on side product yields under varying conditions are limited in the literature; however, this data provides insights into achievable outcomes.
| Starting Material | Brominating Agent/Method | Product | Yield (%) | Reference |
| N-Acyl, N'-phenylthiourea (X=H) | 6 equiv. Bromine in Acetic Acid | 2-Amino-5-bromobenzothiazole | 38 | [2] |
| N-Acyl, N'-(3-bromophenyl)thiourea | Method C (NaH) | 2-Amino-5-bromobenzothiazole | 70 | [2] |
| N-Acyl, N'-(2,5-dichlorophenyl)thiourea | Method A | 2-Amino-4,7-dichlorobenzothiazole | 61 | [2] |
| N-Acyl, N'-(2-bromophenyl)thiourea | Method A | 2-Amino-7-bromobenzothiazole | 35 | [2] |
| N-Acyl, N'-(4-bromophenyl)thiourea | Method A | 2-Amino-6-bromobenzothiazole | 68 | [2] |
| N-Acyl, N'-(3,5-dibromophenyl)thiourea | Method A | 2-Amino-5,7-dibromobenzothiazole | 53 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzothiazole using Bromine in Acetic Acid
This protocol describes the classical Hugerschoff reaction.
Materials:
-
Aniline
-
Ammonium thiocyanate
-
Glacial acetic acid
-
Bromine
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve aniline (10 mmol) and ammonium thiocyanate (12 mmol) in glacial acetic acid.
-
Stir the mixture at room temperature for 4 hours to form phenylthiourea in situ.
-
Cool the reaction mixture to 15°C.
-
Slowly add a solution of bromine (11 mmol) in glacial acetic acid (8 mL) dropwise, maintaining the temperature at 15°C.
-
Stir the reaction mixture for an additional 2 hours at 15°C.
-
Filter the precipitate and redissolve it in hot water.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate until the product precipitates.
-
Isolate the solid 2-aminobenzothiazole by filtration and dry it in the air.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This method offers a milder alternative to elemental bromine, which can help in reducing over-bromination.[1]
Materials:
-
2-Aminobenzothiazole
-
N-Bromosuccinimide (NBS)
-
1,2-Dimethoxyethane (DME) or another suitable solvent
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
In a round-bottom flask, combine 2-aminobenzothiazole (1 equivalent) and N-bromosuccinimide (1.1 equivalents) in a suitable solvent like DME.[1]
-
Stir the mixture at ambient temperature for 24 hours.[1]
-
Monitor the reaction progress by TLC.[1]
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.[1]
Visualizations
Logical Workflow for Troubleshooting Side Reactions
Caption: A logical workflow for identifying and troubleshooting common side reactions.
Reaction Pathway: Hugerschoff vs. Anti-Hugerschoff
Caption: Competing reaction pathways leading to the desired product or a common side product.
References
Technical Support Center: Optimizing Arylthiourea Cyclization
Welcome to the technical support center for the cyclization of arylthioureas. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the synthesis of benzothiazoles and related heterocycles. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you might encounter during your experiments.
Troubleshooting Guide
Q1: My cyclization reaction shows low or no yield. What are the primary temperature-related factors to investigate?
Low or non-existent yields are common issues that can often be traced back to sub-optimal temperature settings. Consider the following:
-
Insufficient Thermal Energy: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. If monitoring (e.g., by TLC or LC-MS) shows only starting material, a gradual and systematic increase in temperature is recommended.
-
Decomposition: Arylthioureas or the desired heterocyclic product can be thermally labile. Excessive heat may lead to decomposition, often indicated by the formation of a complex mixture of unidentifiable spots on a TLC plate or a dark, tarry reaction mixture. In this case, the temperature should be lowered.
-
Catalyst/Reagent Incompatibility: The chosen catalyst or reagent system has an optimal operating temperature range. For instance, many modern metal-catalyzed (e.g., Pd, Ni, Ru) and photocatalyzed reactions are designed to run at or near room temperature.[1] Applying excessive heat can lead to catalyst deactivation or promote undesired side reactions. Conversely, classical methods like Jacobsen cyclization may require elevated temperatures to proceed efficiently.[2]
Q2: I'm observing significant side product formation. How can temperature manipulation help?
The formation of multiple products suggests competing reaction pathways. Temperature can be a powerful tool to control selectivity:
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is often under kinetic control, favoring the product that forms the fastest (i.e., has the lowest activation energy). At higher temperatures, the reaction may shift to thermodynamic control, favoring the most stable product. Adjusting the temperature can therefore influence the ratio of isomers or other side products.[3]
-
Minimizing Side Reactions: If you can identify the side products, literature searches may reveal the conditions that favor their formation. Often, lowering the temperature can suppress these alternative pathways, increasing the selectivity for the desired product.
Q3: The reaction starts well but then stalls before completion. Could temperature be the cause?
A stalling reaction is a clear sign that conditions are no longer favorable for conversion. Temperature can play a role in several ways:
-
Catalyst Deactivation: In catalytic cycles, high temperatures can cause the catalyst to degrade or aggregate, leading to a loss of activity over time.
-
Reagent Instability: A key reagent or additive in the reaction mixture might be unstable at the reaction temperature, degrading before all the starting material has been converted.
-
Equilibrium: The reaction may be reversible and have reached equilibrium. A change in temperature could potentially shift the equilibrium towards the products, although this is less common than catalyst or reagent issues.
Q4: How do I determine the optimal starting temperature for a new arylthiourea substrate?
When working with a novel substrate, a systematic approach is best:
-
Literature Precedent: Start by finding a procedure for a structurally similar arylthiourea. The conditions reported, including temperature, are the most logical starting point.
-
Start Low: It is generally advisable to begin at a lower temperature (e.g., room temperature or 0 °C) and monitor the reaction.[4] If no reaction occurs after a reasonable time, gradually increase the temperature in increments (e.g., 20 °C) while continuing to monitor.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of the product. This provides direct feedback on the effect of temperature adjustments.
Frequently Asked Questions (FAQs)
Q1: What is a typical temperature range for the cyclization of arylthioureas?
There is no single "typical" temperature range. The optimal temperature is highly dependent on the specific synthetic method employed. Modern catalytic methods often operate under very mild conditions, while older or non-catalyzed methods may require significant heat. The table below summarizes various conditions found in the literature.
Q2: Does the choice of solvent affect the optimal reaction temperature?
Absolutely. The solvent plays several critical roles:
-
Boiling Point: When running a reaction under reflux, the solvent's boiling point dictates the maximum temperature achievable at atmospheric pressure. For example, refluxing in toluene allows for a reaction temperature of approximately 110 °C.[5]
-
Solubility and Polarity: The solvent must solubilize the reactants and reagents. Furthermore, solvent polarity can influence the reaction mechanism and the stability of intermediates, which can in turn affect the optimal temperature.[3]
-
Participation in Reaction: In some cases, the solvent is not inert. For example, DMSO can act as both a solvent and an oxidant in certain benzothiazole syntheses.[1]
Q3: When should I consider using microwave heating versus conventional heating?
Microwave-assisted synthesis can offer significant advantages over a conventional oil bath:
-
Rapid Heating: Microwaves heat the reaction mixture directly and rapidly, which can dramatically reduce reaction times from hours to minutes.[6][7]
-
Uniform Heating: This method avoids hot spots that can occur with conventional heating, potentially reducing the formation of thermal decomposition byproducts.
-
Access to Higher Temperatures: In sealed vessels, microwave reactors can safely reach temperatures well above the solvent's atmospheric boiling point. Consider using microwave heating when you need to accelerate slow reactions or when literature suggests it provides higher yields for your specific transformation.[7]
Q4: Are there methods for arylthiourea cyclization that work at room temperature?
Yes, a key goal of modern synthetic chemistry is to develop reactions that proceed under mild, energy-efficient conditions. Several methods have been developed for room-temperature cyclization, including:
-
Photocatalysis: Using visible light to induce cyclization with a suitable photocatalyst.[1]
-
Specific Metal Catalysts: Systems using catalysts like Pd/C can enable the reaction to proceed efficiently at ambient temperatures.[1]
-
Highly Reactive Substrates: Using pre-functionalized starting materials, such as o-iodothiobenzanilide derivatives, can facilitate mild cyclization conditions.[1]
-
Oxidative Systems: Certain oxidizing agents, like a mixture of H₂O₂/HCl in ethanol, can promote cyclization at room temperature.[5][8]
Data Presentation
Table 1: Summary of Reaction Conditions for Arylthiourea Cyclization
| Method/Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield | Reference |
| Dess-Martin Periodinane (DMP) | Not specified | Ambient | Not specified | Good | [1] |
| Ruthenium Catalyst | Not specified | Mild | Not specified | Good | [1] |
| Nickel Catalyst | Not specified | Mild | Short | Very Good | [1] |
| Pd/C Catalyst | Not specified | Room Temp | Not specified | High | [1] |
| Visible-Light (metal-free) | Not specified | Room Temp | Not specified | High | [1] |
| Amberlite IR120 (Microwave) | Solvent-free | 85 °C | 5-10 min | 88-95% | [6] |
| None ("Melt" Reaction) | Solvent-free | 125 °C | 30-150 min | Good-Excellent | [9] |
| H₂O₂/HCl | Ethanol | Room Temp | 1 h | Excellent | [5][8] |
| None (Reflux) | Toluene | 110 °C | 1 h | Good | [5] |
| Benzyl-isocyanates (Microwave) | Dry CH₃CN | 90 °C | 30 min | 40-81% | [7] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Cyclization
This protocol is based on the method described by Chhabra et al. for the synthesis of 2-substituted benzothiazoles.[6]
-
In a 10 mL microwave process vial, add the arylthiourea (1.0 mmol), an appropriate aromatic aldehyde (1.0 mmol), and Amberlite IR-120 resin (0.1 g).
-
Seal the vial with a snap-on cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the mixture at 85 °C for 5-10 minutes. Monitor the power to maintain the target temperature.
-
After the reaction is complete (monitored by TLC), cool the vial to room temperature.
-
Add ethyl acetate (10 mL) to the vial and filter the resin.
-
Wash the resin with additional ethyl acetate (2 x 5 mL).
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted benzothiazole.
Protocol 2: General Procedure for Room-Temperature Oxidative Cyclization
This protocol is adapted from methods utilizing H₂O₂/HCl as an oxidative system.[5][8]
-
To a solution of the arylthiourea (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the corresponding aldehyde (1.1 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 30% aqueous hydrogen peroxide (H₂O₂, 6.0 mmol) followed by concentrated hydrochloric acid (HCl, 3.0 mmol) dropwise while stirring.
-
Continue to stir the reaction at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
If a precipitate forms, collect it by filtration. If not, neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography to yield the final product.
Visualizations
Caption: Troubleshooting workflow for low-yield arylthiourea cyclization reactions.
Caption: Key experimental factors influencing the optimal cyclization temperature.
References
- 1. Benzothiazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02435H [pubs.rsc.org]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Production of 6-Iodobenzo[d]thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 6-Iodobenzo[d]thiazol-2-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction time or gradually increasing the temperature. |
| Poor quality of starting materials: 4-iodoaniline can degrade over time, and potassium thiocyanate can absorb moisture. | Use freshly sourced or purified 4-iodoaniline. Ensure potassium thiocyanate is dry by storing it in a desiccator. | |
| Loss of bromine: Bromine is volatile and can be lost from the reaction mixture, especially at elevated temperatures. | Ensure the reaction is conducted in a well-sealed apparatus with an efficient condenser. Add the bromine solution dropwise at a low temperature to control its evaporation. | |
| Formation of a Dark, Tarry Substance | Side reactions at elevated temperatures: Overheating during the bromine addition or reflux can lead to polymerization and other side reactions. | Maintain strict temperature control during the addition of bromine, keeping the temperature low. Avoid excessively high reflux temperatures. |
| Presence of impurities in the starting materials: Impurities can act as catalysts for unwanted side reactions. | Use high-purity starting materials. Consider recrystallizing the 4-iodoaniline before use. | |
| Product is Difficult to Purify | Presence of de-iodinated byproduct: A common side reaction is the replacement of the iodine atom with a hydrogen, resulting in the formation of 2-aminobenzothiazole. | Purification can be challenging due to the similar polarity of the product and the de-iodinated byproduct. Careful column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate) may be required. Multiple recrystallizations might also be necessary. |
| Residual starting material: Unreacted 4-iodoaniline can co-crystallize with the product. | Ensure the reaction goes to completion by monitoring with TLC. If starting material remains, consider optimizing the reaction conditions (time, temperature, stoichiometry). | |
| Reaction Does Not Scale Up Effectively | Poor heat transfer: In larger reaction vessels, localized overheating can occur, leading to increased side product formation. | Use a reactor with efficient stirring and a suitable heating mantle to ensure even heat distribution. Consider a jacketed reactor for better temperature control. |
| Inefficient mixing: As the reaction volume increases, ensuring homogenous mixing of the reactants becomes more critical. | Use an overhead stirrer for larger scale reactions to ensure efficient mixing. | |
| Exothermic reaction control: The addition of bromine is exothermic and can become difficult to control on a larger scale. | Add the bromine solution slowly and at a controlled rate, using an addition funnel. Ensure adequate cooling is available to dissipate the heat generated. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most common and scalable method is the Hugershoff reaction, which involves the reaction of 4-iodoaniline with potassium thiocyanate in the presence of bromine.[1] This method is a well-established one-pot procedure for the synthesis of 2-aminobenzothiazoles.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Bromine is a hazardous and corrosive substance and should be handled with extreme care in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction is also exothermic, so proper temperature control is crucial to prevent runaways, especially during scale-up.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the 4-iodoaniline spot and the appearance of the product spot will indicate the progression of the reaction.
Q4: I am observing a significant amount of a non-polar byproduct. What could it be?
A4: A likely non-polar byproduct is the result of de-iodination, where the iodine atom on the benzothiazole ring is replaced by a hydrogen atom. This can occur under certain reaction conditions. Optimizing the reaction temperature and minimizing reaction time once the starting material is consumed can help to reduce the formation of this byproduct.
Q5: What is the best way to purify the crude this compound?
A5: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2] If significant impurities are present, column chromatography on silica gel may be necessary before recrystallization.
Experimental Protocol: Synthesis of this compound
This protocol is based on the well-established Hugershoff synthesis of 2-aminobenzothiazoles.
Materials and Reagents:
-
4-Iodoaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Ammonium hydroxide (concentrated)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical or magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 4-iodoaniline (1.0 equivalent) in glacial acetic acid.
-
Addition of Potassium Thiocyanate: To this solution, add potassium thiocyanate (2.2 equivalents) and stir the mixture at room temperature until the potassium thiocyanate is fully dissolved.
-
Bromination: Cool the reaction mixture in an ice bath to 0-5 °C. Prepare a solution of bromine (1.0 equivalent) in glacial acetic acid and add it dropwise to the cooled reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the complete addition of bromine, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to a gentle reflux (around 80-90 °C) and maintain it for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with constant stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8. A precipitate of the crude product will form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 2-amino-6-substituted benzothiazoles via the Hugershoff reaction, which can be adapted for this compound.
| Parameter | Value | Reference |
| **Reactant Ratio (Aniline:KSCN:Br₂) ** | 1 : 2.2 : 1 | Adapted from[2] |
| Reaction Temperature | 0-5 °C (Bromination), 80-90 °C (Reflux) | Adapted from[2] |
| Reaction Time | 2-4 hours | Adapted from[2] |
| Typical Yield | 60-80% | Estimated based on similar reactions |
| Purity (after recrystallization) | >98% | Typical for this method |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
How to avoid over-bromination in benzothiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiazoles. Our focus is to address specific challenges, particularly the issue of over-bromination, to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the bromination of benzothiazoles?
A1: Researchers frequently face challenges with controlling regioselectivity, which can lead to a mixture of brominated isomers. Other prevalent issues include over-bromination (the formation of di- or tri-substituted products), low yields of the desired brominated product, and the occurrence of competing side reactions, such as ring bromination in polar solvents.[1] At elevated temperatures, especially when using strong acids like sulfuric acid, sulfonation of the benzene ring can also occur as an unwanted side reaction.[1]
Q2: Which brominating agents are most suitable for the controlled bromination of benzothiazoles?
A2: The choice of brominating agent is critical for controlling the outcome of the reaction. Common options include:
-
Elemental Bromine (Br₂): A powerful brominating agent, often used in solvents like acetic acid or chloroform.[1] While effective, it is hazardous to handle and can readily lead to over-bromination if not carefully controlled.[1]
-
N-Bromosuccinimide (NBS): A milder and more manageable alternative to liquid bromine.[1][2] NBS often provides better control over the reaction, reducing the likelihood of polybromination and is generally easier to handle.[1][3]
-
Benzyltrimethylammonium tribromide (PhCH₂NMe₃Br₃): This electrophilic bromine source can be utilized under mild conditions and may help minimize the formation of brominated byproducts.[1]
Q3: How does the choice of solvent affect the bromination of benzothiazoles?
A3: The solvent plays a pivotal role in the selectivity and success of the bromination reaction. Polar solvents can sometimes promote competing ring bromination reactions.[1] While glacial acetic acid is a commonly used solvent, exploring less polar options may be necessary to enhance selectivity for the desired product.[1] The solubility of the starting material and the overall reaction rate are also influenced by the solvent choice.[1]
Troubleshooting Guide: Over-bromination
Over-bromination, the formation of di-, tri-, or even more highly brominated benzothiazole derivatives, is a frequent obstacle in achieving the desired monobrominated product. This guide provides a systematic approach to diagnosing and resolving this issue.
Problem: Formation of Multiple Brominated Products (Poor Regioselectivity and Over-bromination)
This issue manifests as a complex mixture of products, making the isolation of the desired monobrominated benzothiazole difficult and reducing the overall yield.
Logical Troubleshooting Workflow
Caption: A decision tree to troubleshoot over-bromination in benzothiazole synthesis.
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solutions |
| Excess of Brominating Agent | Carefully control the stoichiometry of the brominating agent. For monobromination, use 1.0 to 1.1 equivalents.[1] Reducing the amount to slightly less than one equivalent can also be effective.[1] |
| Highly Reactive Brominating Agent | If using elemental bromine (Br₂), consider switching to a milder agent like N-Bromosuccinimide (NBS) to gain better control over the reaction.[1] |
| Prolonged Reaction Time | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed or when the desired product concentration is at its maximum.[1] |
| Elevated Reaction Temperature | Lowering the reaction temperature can significantly increase selectivity for the monobrominated product.[1] Running the reaction at 0°C or even lower temperatures can be beneficial. |
| Polar Solvent Effects | The use of highly polar solvents can sometimes favor multiple substitutions. Consider switching to a less polar solvent to disfavor competing ring bromination reactions.[1] |
Experimental Protocols
Protocol 1: Controlled Monobromination using Elemental Bromine
This protocol is a classic method adapted for controlling the bromination of 2-aminobenzothiazoles.
Materials:
-
Substituted 2-aminobenzothiazole (1 equivalent)
-
Glacial Acetic Acid
-
Elemental Bromine (Br₂) (1.1 equivalents)
-
Sodium Hydroxide
-
Ethyl Acetate
-
Ice
Procedure:
-
Dissolution: Dissolve the substituted 2-aminobenzothiazole in glacial acetic acid in a round-bottom flask.
-
Cooling: Cool the solution in an ice bath to a temperature between -3°C and 0°C. Careful temperature control is crucial to prevent the acetic acid from solidifying.
-
Bromine Addition: While shielding the reaction from light, add a solution of elemental bromine (1.1 equivalents) dissolved in glacial acetic acid dropwise. It is critical to maintain the temperature below 0°C during this addition.
-
Reaction: Once the addition is complete, remove the light shield and allow the mixture to slowly warm to room temperature. Let the reaction stir overnight.
-
Work-up: Quench the reaction by carefully adding sodium hydroxide pellets and ice until the pH reaches 11.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and evaporate the solvent. The crude product can then be purified by column chromatography.
Experimental Workflow Diagram
Caption: A generalized workflow for the bromination of 2-aminobenzothiazole.
Protocol 2: Selective Monobromination using N-Bromosuccinimide (NBS)
This method provides a milder alternative to using elemental bromine and often yields better control over the reaction.[1]
Materials:
-
2-Aminobenzothiazole (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.1 equivalents)
-
1,2-Dimethoxyethane (DME) or another suitable solvent
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Setup: In a round-bottom flask, combine the 2-aminobenzothiazole and N-bromosuccinimide in a suitable solvent like 1,2-dimethoxyethane (DME).
-
Reaction: Stir the mixture at ambient temperature for 24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and evaporate the solvent. Purify the residue by column chromatography.[1]
Reaction Pathway: Electrophilic Bromination of Benzothiazole
The bromination of benzothiazole proceeds via an electrophilic aromatic substitution mechanism. The electron-rich benzene ring of the benzothiazole nucleus is attacked by an electrophilic bromine species. The position of bromination is directed by the substituents already present on the ring.
Caption: A simplified representation of the electrophilic bromination of benzothiazole.
References
Troubleshooting low reactivity of the amino group in 2-aminobenzothiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminobenzothiazoles. It addresses common issues related to the low reactivity of the exocyclic amino group and offers practical solutions for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the exocyclic amino group in 2-aminobenzothiazole less reactive than a typical aromatic amine?
The reduced reactivity of the 2-amino group is primarily due to the electronic properties of the benzothiazole ring system. The molecule contains an amidine (-N=C-NH₂) motif where the lone pair of electrons on the exocyclic nitrogen atom is delocalized into the heterocyclic ring.[1] This resonance stabilization decreases the nucleophilicity of the amino group, making it less available for reactions with electrophiles.
Q2: I am struggling with a low yield in my N-acylation reaction. What are the common causes and solutions?
Low yields in N-acylation of 2-aminobenzothiazole are a frequent issue. Several factors could be responsible:
-
Insufficiently reactive acylating agent: Standard acylating agents may not be electrophilic enough to react efficiently.
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent can significantly impact the outcome.
-
Use of inappropriate base: The choice of base is critical for activating the amino group.
Solutions:
-
Use more reactive acylating agents: Acyl chlorides or anhydrides are generally more effective than carboxylic acids.[2]
-
Optimize reaction conditions: Increasing the reaction temperature or using microwave-assisted synthesis can improve yields.[2]
-
Employ a suitable base: A non-nucleophilic base like triethylamine can be used to scavenge the acid byproduct without competing in the reaction.[2]
-
Alternative methods: Consider using acetic acid as both the solvent and acetylating agent under reflux, which has been shown to produce high yields.
Q3: Can I selectively functionalize the exocyclic amino group over the endocyclic nitrogen atom?
Yes, selective functionalization is possible. The exocyclic amino group is generally more nucleophilic than the endocyclic nitrogen. Reactions like acylation and alkylation typically occur at the exocyclic amino group.[1] However, under certain conditions, particularly with strong electrophiles or in the presence of specific catalysts, reactions involving both nitrogen atoms can lead to the formation of fused heterocyclic systems.[1]
Q4: What are the best practices for setting up a Buchwald-Hartwig amination or Ullmann coupling with 2-aminobenzothiazole?
For these cross-coupling reactions, catalyst deactivation can be a significant problem. The sulfur atom in the benzothiazole ring can coordinate with the metal center (Palladium or Copper), leading to an inactive catalyst.[3]
Best Practices:
-
Catalyst and Ligand Selection: For Buchwald-Hartwig reactions, use bulky, electron-rich phosphine ligands like XPhos or BrettPhos.[3] For Ullmann couplings, ligands such as 1,10-phenanthroline can facilitate the reaction under milder conditions.[3]
-
Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol%) may be necessary to counteract potential deactivation.[3]
-
Inert Atmosphere: Rigorously maintain an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to avoid side reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield in N-Alkylation Reactions
| Potential Cause | Suggested Solution |
| Low Reactivity of Alkylating Agent | Use a more reactive alkylating agent, such as an alkyl halide (iodide > bromide > chloride). For less reactive agents, consider increasing the reaction temperature. |
| Inappropriate Solvent | Screen polar aprotic solvents like DMF or DMSO to ensure all reactants are fully dissolved. |
| Suboptimal Base | Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the amino group, enhancing its nucleophilicity. |
| Steric Hindrance | If either the 2-aminobenzothiazole or the alkylating agent is sterically hindered, longer reaction times and higher temperatures may be required. |
Issue 2: Formation of Byproducts
| Potential Cause | Suggested Solution |
| Dialkylation | To minimize the formation of dialkylated products, use a 1:1 stoichiometric ratio of 2-aminobenzothiazole to the alkylating agent. Adding the alkylating agent dropwise can also favor monoalkylation. |
| Reaction at Endocyclic Nitrogen | This is less common but can occur. Characterize the byproduct carefully. Modifying the solvent and temperature may alter the regioselectivity. |
| Decomposition of Starting Material | If the reaction is run at a very high temperature for an extended period, decomposition can occur. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
Quantitative Data Summary
Table 1: Comparison of N-Acylation Methods for 2-Aminobenzothiazole
| Method | Acylating Agent | Solvent / Base or Catalyst | Temperature | Time | Yield (%) | Reference |
| Acyl Chloride | Chloroacetyl Chloride | Benzene / Triethylamine | Ice-cold to Reflux | 10 hours | 75 | [2] |
| Acetic Acid | Glacial Acetic Acid | Acetic Acid (Solvent) | Reflux (~118 °C) | 8-10 hours | 88 | [2] |
| Anhydride | Succinic Anhydride | Glacial Acetic Acid | Reflux | 5 hours (est.) | N/A | [2] |
| Microwave-Assisted | Aromatic Aldehydes & 1,3-Diketones | Sc(OTf)₃ | Microwave | N/A | N/A | [2] |
Table 2: Conditions for Palladium-Catalyzed Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Secondary Amine | Pd(dba)₂ (1-2) | XPhos | NaOt-Bu | Toluene | 80-110 | 12-24 | >80 |
| Aryl Chloride | Primary Amine | Pd₂(dba)₃ (2) | BrettPhos | K₃PO₄ | Dioxane | 100 | 18-24 | >75 |
Note: The data in Table 2 are representative examples and optimal conditions may vary depending on the specific substrates.
Experimental Protocols
Protocol 1: N-Acetylation using Acetic Acid
This protocol describes a cost-effective and high-yielding method for the N-acetylation of 2-aminobenzothiazole.
Materials:
-
2-aminobenzothiazole
-
Glacial Acetic Acid
-
Triethyl orthoformate
-
Sodium azide
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-aminobenzothiazole (1 mmol), triethyl orthoformate (1.5 mmol), and sodium azide (1.5 mmol).
-
Add glacial acetic acid (1 mL) to the flask.
-
Heat the mixture to reflux (approximately 118 °C) under a nitrogen atmosphere for 8-10 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
To the resulting residue, add water (3 mL) to precipitate the solid product.
-
Collect the solid by filtration and wash with water.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general workflow for the palladium-catalyzed cross-coupling of 2-aminobenzothiazole with an aryl halide.
Materials:
-
2-aminobenzothiazole
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOt-Bu)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a dry Schlenk flask, add the 2-aminobenzothiazole (1.0 equiv.), aryl halide (1.2 equiv.), palladium catalyst (2-5 mol%), ligand (4-10 mol%), and base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Electronic factors contributing to the low reactivity of the 2-amino group.
Caption: Troubleshooting workflow for low reaction yields.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
Technical Support Center: Optimizing Catalyst Choice for Cross-Coupling with 6-Iodobenzothiazole
Welcome to the technical support center for optimizing catalyst choice in cross-coupling reactions involving 6-iodobenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate successful experimentation.
Troubleshooting Guides
Cross-coupling reactions with 6-iodobenzothiazole can sometimes present challenges. Below are troubleshooting guides for common issues encountered during Suzuki-Miyaura, Heck, and Sonogashira couplings.
Problem 1: Low or No Product Yield
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solutions |
| Catalyst Inactivity or Decomposition | - Use a fresh batch of palladium catalyst and phosphine ligand. - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. - Consider using a more robust pre-catalyst, such as a Buchwald-type G3 or G4 palladacycle. - The formation of palladium black is an indicator of catalyst decomposition. |
| Inefficient Base | - The choice of base is critical. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃. - Ensure the base is finely powdered and anhydrous for non-aqueous reactions. - For aqueous Suzuki reactions, ensure adequate phase transfer of the base. |
| Inappropriate Solvent | - The solvent should solubilize all reaction components. Common choices include 1,4-dioxane, toluene, DMF, and THF, often with a co-solvent like water for Suzuki reactions. - Ensure the solvent is anhydrous and degassed, as water and oxygen can interfere with the catalytic cycle. |
| Low Reaction Temperature | - If the reaction is sluggish, a moderate increase in temperature (e.g., in 10-20 °C increments) can enhance the reaction rate. Be mindful of potential substrate or product degradation at higher temperatures. |
Problem 2: Formation of Side Products
Common Side Reactions and Mitigation Strategies
| Side Reaction | Recommended Solutions |
| Homocoupling of Boronic Acid (Suzuki) | - Thoroughly degas the reaction mixture before adding the catalyst to remove oxygen. - Use a slight excess (1.1-1.5 equivalents) of the boronic acid to favor the cross-coupling pathway. |
| Dehalogenation of 6-Iodobenzothiazole | - This side reaction can be promoted by certain solvents and bases. If dehalogenation is significant, screen different solvent/base combinations. - Ensure high purity of all reagents, as impurities can sometimes act as hydride sources. |
| Protodeboronation of Boronic Acid (Suzuki) | - This can occur in the presence of water or other protic sources. If using anhydrous conditions, ensure all reagents and solvents are dry. - A stronger base may be required to facilitate transmetalation over protodeboronation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for catalyst selection in a Suzuki-Miyaura coupling with 6-iodobenzothiazole?
A1: A good starting point is a Pd(0) catalyst system. For instance, Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a phosphine ligand such as PPh₃ or a more electron-rich and bulky ligand from the Buchwald family (e.g., SPhos, XPhos) can be effective. Given the reactivity of the C-I bond, milder conditions are often sufficient.
Q2: How does the electronic nature of the benzothiazole ring affect the cross-coupling reaction?
A2: The benzothiazole ring is considered electron-deficient, which generally facilitates the oxidative addition step of the catalytic cycle, a key step in many cross-coupling reactions. This can make 6-iodobenzothiazole a good substrate for these transformations.
Q3: For a Heck reaction with 6-iodobenzothiazole, what are the key parameters to optimize?
A3: Key parameters for a Heck reaction include the choice of palladium catalyst (e.g., Pd(OAc)₂), the base (often a tertiary amine like Et₃N or an inorganic base like K₂CO₃), and the solvent (commonly DMF, NMP, or acetonitrile). The reaction temperature also plays a crucial role and typically ranges from 80-140 °C.
Q4: In a Sonogashira coupling, is a copper co-catalyst always necessary when using 6-iodobenzothiazole?
A4: While the classic Sonogashira reaction employs a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of the copper acetylide, copper-free Sonogashira protocols have been developed.[1] Given the high reactivity of aryl iodides, a copper-free system with an appropriate palladium catalyst and ligand combination may be successful and can prevent issues related to copper-mediated homocoupling of the alkyne (Glaser coupling).
Q5: What are some common "green" solvents that can be used for cross-coupling reactions with 6-iodobenzothiazole?
A5: Efforts to develop more environmentally friendly protocols have explored the use of greener solvents. For Suzuki reactions, water is a common and effective co-solvent. Other solvents with better environmental, health, and safety profiles, such as 2-methyl-THF and cyclopentyl methyl ether (CPME), are also being investigated as alternatives to traditional polar aprotic solvents.
Data Presentation
The following tables summarize quantitative data for representative cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of 6-Halo-Benzothiazole Derivatives with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | p-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 95 | 31 | 65 | [2][3] |
| 2 | p-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 95 | 31 | 75 | [2][3] |
| 3 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 95 | 31 | 61 | [2][3] |
| 4 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O (4:1) | 95 | 31 | 64 | [2][3] |
| 5 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 95 | 31 | 71 | [2][3] |
| 6 | 3,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 95 | 31 | High | [3] |
Data for entries 1-6 are for the coupling of 2-amino-6-bromobenzothiazole, a close structural analog of 6-iodobenzothiazole.
Table 2: Representative Conditions for Heck and Sonogashira Couplings of Aryl Iodides
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-120 °C |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | THF / DMF | Room Temp - 60 °C |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-Iodobenzothiazole
This protocol is adapted from procedures for similar halo-heterocycles and should be optimized for specific substrates.
Materials:
-
6-Iodobenzothiazole
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₃PO₄ (2.0 equivalents)
-
Degassed 1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-iodobenzothiazole, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 95-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Reaction of 6-Iodobenzothiazole
Materials:
-
6-Iodobenzothiazole
-
Alkene (e.g., Styrene or an acrylate, 1.5 equivalents)
-
Pd(OAc)₂ (0.02 equivalents)
-
PPh₃ (0.04 equivalents)
-
Et₃N (2.0 equivalents)
-
Anhydrous, degassed DMF
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 6-iodobenzothiazole, Pd(OAc)₂, and PPh₃.
-
Add the anhydrous, degassed DMF, followed by the alkene and Et₃N.
-
Heat the reaction mixture to 100-120 °C and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling of 6-Iodobenzothiazole
Materials:
-
6-Iodobenzothiazole
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.03 equivalents)
-
CuI (0.05 equivalents)
-
Anhydrous, degassed THF and Et₃N (3:1 mixture)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 6-iodobenzothiazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed THF/Et₃N solvent mixture.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: Workflow for optimizing catalyst choice in cross-coupling reactions.
Caption: Decision tree for troubleshooting common cross-coupling issues.
References
Preventing degradation of 6-Iodobenzo[d]thiazol-2-amine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 6-Iodobenzo[d]thiazol-2-amine during storage and experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of this compound, offering potential causes and recommended solutions.
Issue 1: The solid compound has changed color (e.g., from off-white/light yellow to brown) during storage.
-
Potential Cause: This is often an indication of oxidative degradation. Exposure to air (oxygen), light, and elevated temperatures can accelerate this process. The iodine substituent may also be susceptible to degradation, potentially leading to the formation of colored impurities.
-
Recommended Solution:
-
Assess Purity: Before use, it is crucial to assess the purity of the discolored material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Purification: If the purity is compromised but the primary component is still largely intact, repurification by recrystallization or column chromatography may be possible. However, for critical applications, using a fresh, un-degraded lot is strongly recommended.
-
Preventative Measures: For future storage, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light in an amber vial, and kept at a reduced temperature (see Storage Recommendations Table).
-
Issue 2: Inconsistent results are observed in biological assays using the same batch of the compound.
-
Potential Cause: This could be due to the progressive degradation of the compound in a stock solution or improper storage of the solid material between experiments. Halogenated compounds can be sensitive to repeated freeze-thaw cycles or prolonged storage in certain solvents.
-
Recommended Solution:
-
Fresh Stock Solutions: Prepare fresh stock solutions for each experiment or for a limited number of uses. Avoid long-term storage of solutions, especially at room temperature.
-
Solvent Selection: Use dry, high-purity solvents for preparing stock solutions. Dimethyl sulfoxide (DMSO) is a common choice, but its water content should be minimal as moisture can contribute to hydrolysis.
-
Storage of Solutions: If short-term storage of a stock solution is necessary, store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Purity Check: Analyze an aliquot of the stock solution by HPLC to confirm the compound's integrity before use in critical experiments.
-
Issue 3: Appearance of unexpected peaks in the chromatogram during in-process analysis.
-
Potential Cause: The reaction conditions (e.g., pH, temperature, presence of oxidizing or reducing agents) may be causing the degradation of this compound. The carbon-iodine bond can be labile under certain conditions.
-
Recommended Solution:
-
Reaction Condition Compatibility: Review the reaction conditions for compatibility with halogenated aromatic amines. Avoid strong oxidizing agents, strong bases, and high temperatures where possible.
-
Inert Atmosphere: If the reaction is sensitive to oxidation, perform it under an inert atmosphere.
-
pH Control: Maintain the pH of the reaction mixture within a range that minimizes hydrolytic degradation.
-
Forced Degradation Studies: To identify potential degradation products, consider performing forced degradation studies under conditions mimicking your experimental setup. This can help in understanding the stability of the compound in your specific reaction matrix.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at a reduced temperature. For long-term storage, -20°C is recommended. For short-term storage, 2-8°C is acceptable. It is crucial to protect the compound from light and moisture.
Q2: How stable is this compound in different solvents?
A2: While specific stability data in various solvents is not extensively published, based on the general stability of 2-aminobenzothiazoles, solutions are more prone to degradation than the solid material. For stock solutions, use of anhydrous, high-purity solvents like DMSO or DMF is recommended. Aqueous solutions, especially at non-neutral pH, may lead to hydrolysis. It is best practice to prepare solutions fresh for each use.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure and related compounds, the primary degradation pathways are expected to be:
-
Oxidation: The amine group and the thiazole ring are susceptible to oxidation, which can lead to the formation of colored impurities.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. This may involve hydroxylation of the aromatic ring or cleavage of the thiazole ring.
-
Hydrolysis: Under acidic or basic conditions, the amine group or the thiazole ring may undergo hydrolysis.
-
De-iodination: The carbon-iodine bond may be cleaved under certain reductive, photolytic, or high-temperature conditions, leading to the formation of 2-aminobenzothiazole.
Q4: How can I monitor the stability of this compound?
A4: A stability-indicating HPLC method is the most effective way to monitor the purity and detect degradation products. This typically involves a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol). UV detection is commonly used.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Type | Temperature | Atmosphere | Light Protection | Humidity Control |
| Long-term (months to years) | -20°C | Inert (Argon or Nitrogen) | Amber Vial | Desiccant |
| Short-term (weeks) | 2-8°C | Inert (Argon or Nitrogen) | Amber Vial | Desiccant |
| Working Sample (days) | Room Temperature | Tightly Sealed | Amber Vial | Desiccant |
Table 2: Hypothetical Stability of this compound Solid Under Different Conditions (Illustrative)
Disclaimer: The following data is illustrative and based on the general behavior of similar compounds. Actual stability should be determined experimentally.
| Condition | Duration | Purity (%) | Appearance |
| -20°C, Inert, Dark | 12 months | >99% | No change |
| 4°C, Inert, Dark | 12 months | >98% | No change |
| 25°C, Air, Dark | 6 months | ~95% | Slight discoloration |
| 25°C, Air, Light | 6 months | <90% | Significant browning |
| 40°C, 75% RH, Air, Dark | 3 months | <85% | Browning and clumping |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., 1.2 million lux hours for visible and 200 watt hours/square meter for UV). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the area of the parent peak.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
If available, use LC-MS to identify the mass of the degradation products.
-
Protocol 2: Stability-Indicating HPLC Method (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
Mandatory Visualizations
Caption: Potential degradation pathways for this compound.
Technical Support Center: Purifying Benzothiazole Derivatives with Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of benzothiazole derivatives using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of benzothiazole derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor or No Separation of Benzothiazole Derivatives
Q: My benzothiazole derivative and impurities are eluting together. How can I improve the separation?
A: This is a common issue when the polarity of your target compound and the impurities are very similar. Here are several strategies to improve separation:
-
Optimize the Mobile Phase: A slight change in the solvent system can significantly impact selectivity.
-
Normal-Phase Chromatography (Silica Gel/Alumina):
-
If your compounds are eluting too quickly (high Rf value), decrease the polarity of the mobile phase. For a common solvent system like hexane/ethyl acetate, this means increasing the proportion of hexane.
-
If your compounds are eluting too slowly or not at all (low Rf value), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Consider trying a different solvent system altogether. For example, if hexane/ethyl acetate fails, a dichloromethane/methanol system might provide a different selectivity.[1]
-
-
Reversed-Phase Chromatography (e.g., C18):
-
If your compounds are eluting too quickly, increase the polarity of the mobile phase (e.g., increase the water content in a water/acetonitrile system).
-
If your compounds are eluting too slowly, decrease the polarity of the mobile phase (e.g., increase the acetonitrile content).
-
-
-
Change the Stationary Phase:
-
If you are using silica gel and observing poor separation, consider switching to alumina (neutral or basic), especially if your benzothiazole derivative is basic, as this can prevent interactions that lead to peak tailing and poor resolution.[1]
-
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation for all components in your mixture, a gradient elution can be employed. Start with a less polar mobile phase to elute the non-polar impurities and gradually increase the polarity to elute your compound of interest and then any more polar impurities.
Issue 2: The Benzothiazole Derivative is Decomposing on the Column
Q: I'm observing new spots on my TLC after column chromatography that were not in the crude mixture, suggesting my compound is degrading. What can I do?
A: Some benzothiazole derivatives can be sensitive to the stationary phase, particularly the acidic nature of standard silica gel.[1]
-
Use a Different Stationary Phase:
-
Neutral or Basic Alumina: This is often a good alternative to silica gel for acid-sensitive compounds.[1]
-
Deactivated Silica Gel: You can try neutralizing the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine or ammonia before packing the column.
-
-
Run the Column Quickly: Minimize the time your compound spends on the column by using flash chromatography with applied pressure to increase the flow rate.
-
Work at a Lower Temperature: If the compound is thermally labile, consider running the column in a cold room.
Issue 3: Irregular Peak Shapes (Tailing or Fronting)
Q: My purified benzothiazole derivative is showing significant peak tailing on TLC and in HPLC analysis. What is the cause and how can I fix it?
A: Peak tailing is often observed with polar and basic compounds, like many 2-aminobenzothiazole derivatives, on silica gel. This is due to strong interactions with the acidic silanol groups on the silica surface.[2][3][4]
-
Modify the Mobile Phase:
-
Add a small amount of a basic modifier to your eluent, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide, to neutralize the active sites on the silica gel and reduce tailing.
-
-
Change the Stationary Phase:
-
Check for Column Overload: Injecting too much sample can lead to peak shape distortion. Try loading a smaller amount of your crude material.[2]
Issue 4: The Product is an Oil and Difficult to Handle
Q: My purified benzothiazole derivative is a thick oil, which makes it difficult to handle and completely remove the solvent. Are there any alternative approaches?
A: Purifying oily compounds can be challenging.
-
Convert to a Solid Derivative: If your benzothiazole derivative has a suitable functional group (e.g., a basic nitrogen), you can consider converting it to a salt (e.g., a hydrochloride salt). Salts are often crystalline solids that are easier to purify by recrystallization. The pure salt can then be neutralized to regenerate the oily free base.[1]
-
Co-distillation: To remove residual high-boiling solvents, you can try co-distilling with a lower-boiling solvent like toluene or hexane under reduced pressure.
Experimental Protocols
General Protocol for Normal-Phase Column Chromatography of a Benzothiazole Derivative
This is a general guideline and may require optimization for specific compounds.
-
Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude material to be purified (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample and solvent loading.
-
Pre-elute the column with the initial mobile phase until the packing is stable.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude benzothiazole derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the silica gel.
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This technique often leads to better separation for difficult-to-dissolve samples.
-
-
Elution:
-
Start eluting with the chosen mobile phase system. If using a gradient, begin with the least polar solvent mixture and gradually increase the polarity.
-
Collect fractions in test tubes or vials.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate.
-
Visualize the spots under UV light or by using an appropriate staining agent (e.g., iodine vapor).
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified benzothiazole derivative.
-
Quantitative Data Summary
The choice of mobile phase is critical for successful separation. The following table provides examples of solvent systems used for the purification of different benzothiazole derivatives.
| Benzothiazole Derivative Type | Stationary Phase | Mobile Phase System | Typical Ratios (v/v) | Reference(s) |
| Non-polar / Moderately Polar | Silica Gel | Hexane / Ethyl Acetate | 95:5 to 70:30 | [5] |
| 2-Aminobenzothiazoles | Silica Gel | Dichloromethane / Methanol | 99:1 to 90:10 | [5] |
| 2-Substituted Benzothiazoles | Silica Gel | Chloroform | 100% | |
| Polar Benzothiazole Hydrochloride | C18 (Reversed-Phase) | Acetonitrile / 0.1% Phosphoric Acid in Water | 50:50 | [6] |
Note: These are starting points, and the optimal solvent system will depend on the specific substituents on the benzothiazole core.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to develop a column chromatography method for my new benzothiazole derivative?
A1: The first and most crucial step is to perform Thin Layer Chromatography (TLC) analysis of your crude product using various solvent systems. TLC will help you determine the appropriate polarity of the mobile phase needed to achieve good separation and will give you an indication of the Rf value of your target compound. An ideal Rf value for column chromatography is typically between 0.2 and 0.4.
Q2: How do I know if I should use normal-phase (silica/alumina) or reversed-phase chromatography?
A2:
-
Normal-phase chromatography is generally the first choice for most organic compounds that are soluble in organic solvents. It separates compounds based on their polarity, with less polar compounds eluting first.
-
Reversed-phase chromatography is ideal for polar and water-soluble compounds. It uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol). In this case, more polar compounds elute first. For highly polar benzothiazole derivatives, reversed-phase HPLC can be a powerful purification tool.[7][8][9]
Q3: My compound is streaking badly on the TLC plate. What does this mean for my column chromatography?
A3: Streaking on a TLC plate is a strong indicator that you will have poor separation and peak tailing during column chromatography. This is often due to the compound being too polar for the solvent system, interacting too strongly with the stationary phase (common for basic amines on acidic silica), or the sample being overloaded on the TLC plate. To address this, you can try a more polar solvent system, add a modifier to the mobile phase (like triethylamine for basic compounds), or switch to a different stationary phase like alumina.
Q4: Can I reuse my column?
A4: While it is technically possible to regenerate and reuse a silica gel column by flushing it with a very polar solvent followed by the initial non-polar solvent, it is generally not recommended for high-purity applications. Impurities from previous runs may not be completely removed and could contaminate your current purification. For routine purifications where the same separation is performed repeatedly, reusing a column might be feasible with proper validation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 5. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Benzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Metal-free synthesis of 2-aminobenzothiazoles to avoid catalyst contamination
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the metal-free synthesis of 2-aminobenzothiazoles, a critical scaffold in medicinal chemistry. By avoiding metal catalysts, these methods prevent potential contamination of the final products, which is a significant concern in pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: Why is metal-free synthesis of 2-aminobenzothiazoles important in drug development?
A1: Metal-free synthesis is crucial in drug development to avoid contamination of the final active pharmaceutical ingredient (API) with residual metal catalysts. Transition metals, even at trace levels, can pose toxicological risks and may interfere with the drug's stability or efficacy. Regulatory agencies often have strict limits on metal impurities in pharmaceutical products.
Q2: What are the most common starting materials for metal-free 2-aminobenzothiazole synthesis?
A2: Common starting materials include isothiocyanatobenzenes and amines, cyclohexanones and thioureas, and aryl isothiocyanates with formamides.[1][2][3] Another approach involves the reaction of 2-haloanilines with isothiocyanates.[4]
Q3: What are the key advantages of using iodine-catalyzed metal-free methods?
A3: Iodine is an inexpensive, readily available, and low-toxicity catalyst.[1][2] These methods often use molecular oxygen as a green and sustainable oxidant, producing water as the primary byproduct.[1][2][3] This approach eliminates the need for expensive and hazardous transition-metal catalysts and strong oxidants.[1]
Q4: Can I use substituted starting materials in these metal-free reactions?
A4: Yes, many metal-free methods exhibit a broad substrate scope, tolerating a variety of electron-donating and electron-withdrawing groups on the aromatic rings of the starting materials, leading to a diverse range of 2-aminobenzothiazole derivatives.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the metal-free synthesis of 2-aminobenzothiazoles.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Poor quality of starting materials | Use freshly purified or commercially available high-purity reagents. 2-Aminothiophenol is particularly prone to oxidation and should be handled under an inert atmosphere. |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or moderately increasing the temperature. |
| Suboptimal reaction conditions | Optimize the solvent, temperature, and catalyst loading. For instance, in iodine-catalyzed reactions, ensure an adequate oxygen supply. |
| Incorrect stoichiometry | Carefully verify the molar ratios of all reactants and reagents before starting the experiment. |
Problem 2: Significant Byproduct Formation
| Potential Cause | Recommended Solution |
| Oxidation of thiol precursors | When using starting materials with a thiol group, such as 2-aminothiophenol, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of disulfide byproducts. |
| Side reactions at high temperatures | If byproducts are observed at elevated temperatures, try lowering the reaction temperature. This may require a longer reaction time to achieve full conversion. |
| Formation of symmetrical ureas/thioureas | Slow and controlled addition of the cyclizing agent can help minimize self-condensation of the starting materials. |
| Di-iodination or other unwanted halogenation | In iodine-catalyzed reactions, using the correct stoichiometry of iodine is critical. Over-iodination can occur, leading to undesired byproducts.[5] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution | | :--- | | Co-elution of product and impurities during column chromatography | Experiment with different solvent systems (eluents) of varying polarity to achieve better separation on the silica gel column. Monitor fractions carefully by TLC. | | Poor recovery from recrystallization | Select a recrystallization solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Using a solvent pair (a solvent in which the compound is soluble and a non-solvent in which it is insoluble) can also be effective. | | Presence of colored impurities | Treat the crude product solution with activated carbon before filtration and recrystallization to remove colored impurities. |
Data Presentation: Comparison of Metal-Free Synthesis Methods
The following table summarizes and compares key aspects of two prominent metal-free methods for the synthesis of 2-aminobenzothiazoles.
| Method | Starting Materials | Key Reagents/Conditions | Typical Yields | Advantages | Limitations |
| Iodine-Catalyzed Cascade Reaction | Isothiocyanatobenzenes, Amines | I₂ (catalyst), O₂ (oxidant), Chlorobenzene, 120 °C | Moderate to excellent | Environmentally friendly (O₂ as oxidant, water as byproduct), avoids expensive and hazardous reagents.[1] | Requires an oxygen atmosphere, relatively high temperature. |
| Aerobic Oxidative Cyclization | Cyclohexanones, Thioureas | I₂ (catalyst), O₂ (oxidant), PTSA, DMSO, 75 °C | Up to 84% | Green oxidant (O₂), mild conditions, versatile for a range of substrates.[3][6] | Cyclohexanones fused with aromatic rings tend to give higher yields.[6] |
Experimental Protocols
Protocol 1: Iodine-Catalyzed Synthesis of 2-Aminobenzothiazoles from Isothiocyanatobenzenes and Amines
This protocol is adapted from the work of Xu et al.[1]
-
Reaction Setup: To a dried Schlenk tube equipped with a magnetic stir bar, add the isothiocyanatobenzene (0.5 mmol), the amine (0.6 mmol), and iodine (I₂, 0.05 mmol, 10 mol%).
-
Solvent Addition: Add chlorobenzene (2.0 mL) to the tube.
-
Reaction Conditions: Place the sealed tube in a preheated oil bath at 120 °C and stir the reaction mixture under an oxygen atmosphere (using an oxygen-filled balloon).
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-aminobenzothiazole.
Protocol 2: Aerobic Oxidative Cyclization of Cyclohexanones and Thioureas
This protocol is based on the method developed by Jiang and coworkers.[3]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine the cyclohexanone (1.0 mmol), thiourea (1.2 mmol), iodine (I₂, 0.1 mmol, 10 mol%), and p-toluenesulfonic acid (PTSA, 0.2 mmol, 20 mol%).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO, 3.0 mL) to the flask.
-
Reaction Conditions: Stir the mixture at 75 °C under an air atmosphere (open to the air via the condenser).
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into a beaker containing ice-water.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the metal-free synthesis of 2-aminobenzothiazoles.
Caption: Troubleshooting decision tree for common issues in 2-aminobenzothiazole synthesis.
References
- 1. Metal-free synthesis of 2-aminobenzothiazoles via aerobic oxidative cyclization/dehydrogenation of cyclohexanones and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas [organic-chemistry.org]
Validation & Comparative
Comparative Analysis of 1H NMR Spectral Data for 6-Halo-Substituted Benzothiazol-2-amines
For Immediate Release
This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectral data for 6-Iodobenzo[d]thiazol-2-amine and its chloro and bromo analogues. The data presented is essential for researchers, scientists, and drug development professionals working with substituted benzothiazole scaffolds, aiding in structural verification and purity assessment.
1H NMR Spectral Data Comparison
The following table summarizes the predicted 1H NMR spectral data for this compound and its 6-chloro and 6-bromo counterparts in deuterated dimethyl sulfoxide (DMSO-d6). The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), with coupling constants (J) in Hertz (Hz).
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-4 | ~ 7.85 | d | ~ 1.8 | 1H |
| H-5 | ~ 7.55 | dd | ~ 8.5, 1.8 | 1H | |
| H-7 | ~ 7.20 | d | ~ 8.5 | 1H | |
| -NH2 | ~ 7.60 | br s | - | 2H | |
| 2-Amino-6-chlorobenzothiazole | H-4 | ~ 7.70 | d | ~ 2.2 | 1H |
| H-5 | ~ 7.30 | dd | ~ 8.6, 2.2 | 1H | |
| H-7 | ~ 7.25 | d | ~ 8.6 | 1H | |
| -NH2 | ~ 7.50 | br s | - | 2H | |
| 2-Amino-6-bromobenzothiazole | H-4 | ~ 7.80 | d | ~ 2.0 | 1H |
| H-5 | ~ 7.40 | dd | ~ 8.5, 2.0 | 1H | |
| H-7 | ~ 7.22 | d | ~ 8.5 | 1H | |
| -NH2 | ~ 7.55 | br s | - | 2H |
Note: The data presented in this table is predicted based on the analysis of similar structures and known substituent effects in 1H NMR spectroscopy. Actual experimental values may vary.
Experimental Protocol for 1H NMR Data Acquisition
The following is a standard protocol for obtaining 1H NMR spectra of benzothiazole derivatives.
2.1. Sample Preparation
-
Weigh approximately 5-10 mg of the benzothiazole compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2.2. NMR Spectrometer Setup and Data Acquisition
-
The 1H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The instrument is tuned and locked to the deuterium signal of the DMSO-d6.
-
The sample is shimmed to achieve optimal magnetic field homogeneity.
-
A standard one-pulse experiment is used for data acquisition.
-
Typical acquisition parameters include:
-
Spectral width: -2 to 12 ppm
-
Pulse width: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (depending on sample concentration)
-
2.3. Data Processing
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The resulting spectrum is phase-corrected.
-
The baseline is corrected to ensure accurate integration.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
The peaks are integrated to determine the relative number of protons.
-
The multiplicities (singlet, doublet, triplet, etc.) and coupling constants are determined.
Workflow for 1H NMR Spectral Analysis
The following diagram illustrates the general workflow from sample preparation to final spectral analysis and interpretation.
Caption: Workflow for 1H NMR analysis of benzothiazole derivatives.
Unraveling the Bioactivity of 6-Halogenated Benzothiazoles: A Comparative Analysis of 6-Iodo vs. 6-Chloro Derivatives
For researchers, scientists, and drug development professionals, the benzothiazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the discovery of novel therapeutic agents. The substitution pattern on the benzothiazole ring is a critical determinant of its biological activity. This guide provides a comparative analysis of the biological activity of 6-iodo- and 6-chloro-substituted benzothiazoles, drawing upon available experimental data to elucidate structure-activity relationships (SAR) and guide future drug design efforts.
Comparative Biological Activity: Insights from In Vitro Studies
The following table summarizes the in vitro anticancer activity of various 6-halogenated benzothiazole derivatives against a panel of human cancer cell lines. It is important to note that the data is compiled from different studies, and direct comparison of absolute IC50 values should be approached with caution due to variations in experimental conditions. However, the data provides a valuable overview of the general potency of these compounds.
| Compound ID/Name | 6-Substituent | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 5g | Iodo | MCF-7 (Breast) | MTS | 2.8 ± 0.1 | [1] |
| 5c | Chloro | MCF-7 (Breast) | MTS | 11.4 ± 0.8 | [1] |
| Compound 51 | Chloro | HOP-92 (Non-small cell lung) | GI50 | 0.0718 | [2] |
| Compound 40 | Nitro (for comparison) | MCF-7 (Breast) | MTT | 34.5 | [2] |
| Compound 40 | Nitro (for comparison) | HeLa (Cervical) | MTT | 44.15 | [2] |
| Compound 40 | Nitro (for comparison) | MG63 (Osteosarcoma) | MTT | 36.1 | [2] |
| 6-Fluorobenzothiazole (PMX 610) | Fluoro | Various | - | Potent and selective | [3] |
From the available data, a key observation is the potent anticancer activity exhibited by 6-halogenated benzothiazoles. For instance, in a study exploring the structure-activity relationships of benzothiazole-based Hsp90 C-terminal-domain inhibitors, the 6-iodo substituted compound 5g demonstrated a significantly lower IC50 value (2.8 ± 0.1 µM) against the MCF-7 breast cancer cell line compared to its 6-chloro counterpart 5c (11.4 ± 0.8 µM), suggesting a potential advantage for the iodo substitution in this particular scaffold.[1] Furthermore, the dichlorophenyl-containing chlorobenzothiazole 51 showed remarkable potency against non-small cell lung cancer (HOP-92) with a GI50 value in the nanomolar range (71.8 nM).[2] The presence of a halogen at the 6-position appears to be a favorable modification for enhancing anticancer activity.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the anticancer activity of benzothiazole derivatives.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-iodo and 6-chloro benzothiazole derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
MTS Assay for Cell Proliferation
The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is another colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
MTS Reagent Addition: At the end of the incubation period, a solution containing MTS and an electron coupling reagent (e.g., phenazine ethosulfate) is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37 °C in a humidified, 5% CO2 atmosphere.
-
Absorbance Measurement: The absorbance is recorded at 490 nm using a 96-well plate reader.
-
Data Analysis: The quantity of formazan product, as measured by the amount of 490 nm absorbance, is directly proportional to the number of living cells in the culture. IC50 values are calculated from the dose-response curves.
Synthesis of 6-Substituted Benzothiazoles
The synthesis of 6-substituted-1,3-benzothiazol-2-amines is a key step in the development of these compounds. A general and efficient method involves the reaction of a 4-substituted aniline with potassium thiocyanate in the presence of bromine.[5]
Signaling Pathways in Cancer Targeted by Benzothiazoles
Benzothiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many types of cancer.
Conclusion
The available evidence suggests that halogen substitution at the 6-position of the benzothiazole ring is a promising strategy for the development of potent anticancer agents. While direct comparative data between 6-iodo and 6-chloro derivatives is limited, the existing literature indicates that both substituents can contribute to significant cytotoxic activity. The superior activity of the 6-iodo analog in one study highlights the importance of exploring a range of halogen substitutions in drug discovery campaigns. Further systematic studies directly comparing the biological activities of a series of 6-halogenated benzothiazoles are warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation benzothiazole-based therapeutics.
References
- 1. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
HPLC Analysis for Purity Assessment of 6-Iodobenzo[d]thiazol-2-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a cornerstone of robust and reproducible research. 6-Iodobenzo[d]thiazol-2-amine, a key building block in medicinal chemistry, is no exception. Its purity can significantly impact the outcome of subsequent synthetic steps and the impurity profile of the final active pharmaceutical ingredient. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, alongside alternative analytical techniques, and includes a detailed experimental protocol.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC (RP-HPLC) is the most widely adopted and effective method for determining the purity of moderately polar organic compounds like this compound.[1] This technique offers high resolution, sensitivity, and quantitative accuracy, allowing for the separation of the main compound from its process-related impurities and degradation products.[1]
Proposed RP-HPLC Method for Purity Assessment
While a specific validated method for this compound is not extensively documented in publicly available literature, a robust method can be developed based on established protocols for similar benzothiazole derivatives.[1][2] The following protocol serves as a strong starting point for method development and validation.
Experimental Protocol:
| Parameter | Recommended Condition |
| Instrument | High-Performance Liquid Chromatography system with UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, 5% B. Linearly increase to 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at 254 nm or at the compound's λmax determined by UV-Vis spectroscopy. |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Sample Preparation | Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Data Analysis:
The purity of this compound is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For accurate quantification, a reference standard of known purity is required. Method validation should be performed in accordance with ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[1]
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method for quantitative purity analysis, other techniques can provide valuable complementary information.[1][2]
| Technique | Principle | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material.[1] | Simple, rapid, and inexpensive for qualitative analysis and reaction monitoring.[1][3] | Lower resolution and sensitivity compared to HPLC; not typically used for quantitative purity determination.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[2] | Provides detailed structural information and can be used for quantitative analysis (qNMR).[2] | Lower sensitivity compared to chromatographic methods; requires highly pure reference standards for quantification.[2] |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio.[1] | High sensitivity and specificity; provides molecular weight information, aiding in impurity identification. | Often coupled with a separation technique like LC or GC for complex mixtures. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts.[4] | A sharp melting point range can be an indicator of high purity for crystalline solids. | The presence of impurities typically broadens and depresses the melting point range. |
Experimental Workflow and Data Interpretation
A logical workflow is essential for the comprehensive purity assessment of this compound.
References
A Comparative Guide to the Antitumor Activity of Substituted 2-Aminobenzothiazoles
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent and selective antitumor activities. This guide provides a comparative analysis of the performance of various substituted 2-aminobenzothiazoles against different cancer cell lines, supported by experimental data from recent studies. Detailed methodologies for key experiments are also presented to facilitate reproducibility and further investigation.
Data Presentation: In Vitro Cytotoxicity of Substituted 2-Aminobenzothiazoles
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of several substituted 2-aminobenzothiazole derivatives against a panel of human cancer cell lines. Lower IC₅₀ values indicate greater cytotoxic potency.
Table 1: Antitumor Activity of 2-Aminobenzothiazole Derivatives Targeting Kinases
| Compound ID | Target(s) | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | PC3 (Prostate) IC₅₀ (µM) | Additional Cell Lines IC₅₀ (µM) |
| Compound 13 | EGFR | - | 9.62 ± 1.14 | 6.43 ± 0.72 | - | A375 (Melanoma): 8.07 ± 1.36 |
| Compound 12 | EGFR | 2.49 ± 0.12 | - | - | - | - |
| Compounds 14-18 | EGFR | 0.315 - 2.66 | 0.315 - 2.66 | 0.315 - 2.66 | 0.315 - 2.66 | MDA-MB-231 (Breast): 0.315 - 2.66 |
| Compound 20 | VEGFR-2 | 8.27 | - | 7.44 | - | HepG2 (Liver): 9.99 |
| Compound 24 | FAK | - | 39.33 ± 4.04 | - | - | C6 (Glioma): 4.63 ± 0.85 |
| Compounds 27, 29, 30 | MET | - | - | - | - | EBC-1 (Lung): 14.6–18.8, MKN-45 (Gastric): 15.0–18.7 |
| Compounds 37, 38 | CDK2 | - | - | Submicromolar to single-digit micromolar | Not active or less effective | HeLa (Cervical): Submicromolar to single-digit micromolar, MDA-MB-231 (Breast): Not active or less effective |
| Compound 53 | PI3Kβ | - | - | - | 0.35 | DU145 (Prostate): 0.62 |
| Compound 54 | PI3Kα | Significant growth-inhibitory activity | - | - | - | - |
| OMS5 & OMS14 | PI3Kδ | 22.13 - 61.03 | 22.13 - 61.03 | - | - | - |
Table 2: Antitumor Activity of Optically Active Thiourea and 2-Aminobenzothiazole Derivatives
| Compound ID | EAC (Mouse Ascites) IC₅₀ (µM) | MCF-7 (Human Breast) IC₅₀ (µM) | HeLa (Human Cervical) IC₅₀ (µM) |
| IVe | 10-24 | 15-30 | 33-48 |
| IVf | 10-24 | 15-30 | 33-48 |
| IVh | 10-24 | 15-30 | 33-48 |
| Vg | 10-24 | - | - |
Experimental Protocols
Detailed methodologies for the key assays used to evaluate the antitumor activity of these compounds are provided below.
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Substituted 2-aminobenzothiazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Harvesting: Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Flow cytometer
-
Treated and untreated cells
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells.
-
Fixation: Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Mandatory Visualizations
Signaling Pathways Targeted by 2-Aminobenzothiazoles
Many substituted 2-aminobenzothiazoles exert their antitumor effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1][2] The diagram below illustrates some of the critical pathways targeted by these compounds.
Caption: Key signaling pathways targeted by substituted 2-aminobenzothiazoles.
Experimental Workflow for In Vitro Antitumor Activity Screening
The following diagram outlines a typical workflow for screening the antitumor activity of novel compounds in a laboratory setting.
Caption: General workflow for in vitro screening of antitumor compounds.
References
FT-IR Analysis of 2-Aminobenzothiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic data for 2-aminobenzothiazole against key structural analogues, benzothiazole and aniline. The inclusion of experimental data and detailed protocols aims to support researchers in the accurate identification and characterization of this important heterocyclic compound.
Comparative FT-IR Data of 2-Aminobenzothiazole and Analogues
The FT-IR spectrum of 2-aminobenzothiazole is characterized by the vibrational modes of its primary amine group and the benzothiazole core. A comparison with benzothiazole (lacking the amino group) and aniline (a primary aromatic amine without the thiazole ring) allows for the definitive assignment of key functional group absorptions. The following table summarizes the characteristic infrared absorption bands for these compounds.
| Vibrational Mode | 2-Aminobenzothiazole (cm⁻¹) | Benzothiazole (cm⁻¹) | Aniline (cm⁻¹) | Assignment |
| N-H Stretch | 3433, 3356 (two peaks) | - | 3433, 3356 (two peaks) | Asymmetric and symmetric stretching of the primary amine (-NH₂) group.[1] |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 | Stretching vibrations of C-H bonds in the benzene ring.[2] |
| C=N Stretch (Thiazole) | ~1630 | ~1600-1670 | - | Stretching vibration of the carbon-nitrogen double bond within the thiazole ring.[2] |
| N-H Bend | ~1622 | - | ~1622 | Bending (scissoring) vibration of the primary amine (-NH₂) group.[3] |
| Aromatic C=C Stretch | ~1580-1430 | ~1580-1430 | ~1600-1450 | Skeletal stretching vibrations of the carbon-carbon bonds in the aromatic ring. |
| C-N Stretch | ~1382-1266 | - | ~1382-1266 | Stretching vibration of the carbon-nitrogen single bond. |
| C-S Stretch | ~700-600 | ~700-600 | - | Stretching vibration confirming the presence of the thiazole ring.[2] |
Experimental Protocol for FT-IR Analysis
A standard protocol for acquiring the FT-IR spectrum of a solid sample like 2-aminobenzothiazole is outlined below. The Attenuated Total Reflectance (ATR) technique is a common and convenient method for solid samples.
Objective: To obtain a high-quality FT-IR spectrum of a solid organic compound.
Materials:
-
FT-IR Spectrometer with an ATR accessory
-
Solid sample (e.g., 2-aminobenzothiazole)
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean by wiping it with a lint-free tissue dampened with isopropanol or ethanol.
-
Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal.
-
-
Sample Preparation and Placement:
-
Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to apply consistent pressure on the sample, ensuring good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample over a typical range of 4000 cm⁻¹ to 400 cm⁻¹.
-
The instrument software will automatically ratio the single-beam spectrum of the sample against the single-beam background spectrum to generate the absorbance spectrum.
-
-
Data Analysis:
-
Process the resulting spectrum by performing baseline correction and peak picking.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups based on their frequencies and intensities.
-
-
Cleaning:
-
After the analysis, release the pressure arm and remove the sample from the ATR crystal using a clean spatula and a lint-free wipe.
-
Clean the crystal surface thoroughly with a solvent-dampened wipe to prevent cross-contamination.
-
FT-IR Analysis Workflow
The logical progression of an FT-IR analysis, from sample preparation to final data interpretation, is illustrated in the following diagram.
Caption: A flowchart illustrating the key stages of FT-IR analysis.
References
Validating the Structure of Synthesized 6-Iodobenzo[d]thiazol-2-amine: A Comparative Spectroscopic Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical checkpoint in the discovery pipeline. This guide provides a comparative framework for the validation of 6-Iodobenzo[d]thiazol-2-amine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this guide presents a comparative analysis based on spectroscopic data from closely related structural analogs. This approach allows for a robust prediction of the expected spectral characteristics and provides a strong foundation for structural verification.
The benzothiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[1] The introduction of a halogen, such as iodine, at the 6-position can significantly modulate the physicochemical and pharmacological properties of the molecule. Accurate structural elucidation is therefore paramount. This guide outlines the expected outcomes from key analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the experimental data for compounds structurally related to this compound. This comparative data serves as a reference for validating the structure of the target compound.
Table 1: ¹H NMR Spectral Data of 2-Aminobenzothiazole Analogs
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| Predicted this compound | DMSO-d₆ | ~7.9-8.2 (br s, 2H, NH₂), ~7.8 (d, 1H, H-7), ~7.6 (dd, 1H, H-5), ~7.2 (d, 1H, H-4) |
| 2-Amino-6-bromobenzothiazole | DMSO-d₆ | 7.85 (br s, 2H, NH₂), 7.78 (d, J=1.9 Hz, 1H, H-7), 7.41 (dd, J=8.5, 1.9 Hz, 1H, H-5), 7.28 (d, J=8.5 Hz, 1H, H-4) |
| 2-Aminobenzothiazole | DMSO-d₆ | 7.65 (br s, 2H, NH₂), 7.48 (d, J=7.9 Hz, 1H), 7.25 (d, J=7.9 Hz, 1H), 7.10 (t, J=7.7 Hz, 1H), 6.89 (t, J=7.7 Hz, 1H) |
| N-(6-phenylbenzo[d]thiazol-2-yl)acetamide | CDCl₃ + MeOD | 9.46 (s, 1H, NH), 7.80-7.20 (m, aromatic H's), 2.25 (s, 3H, CH₃) |
Note: The predicted chemical shifts for this compound are extrapolated from the bromo-analog, considering the deshielding effect of iodine.
Table 2: ¹³C NMR Spectral Data of 2-Aminobenzothiazole Analogs
| Compound | Solvent | Chemical Shift (δ) ppm |
| Predicted this compound | DMSO-d₆ | ~167 (C2), ~152 (C7a), ~138 (C5), ~132 (C4), ~128 (C7), ~122 (C3a), ~85 (C6-I) |
| 2-Amino-6-fluorobenzothiazole | Not Specified | 167.6 (C2), 158.2 (d, J=237 Hz, C6), 148.2 (C7a), 132.8 (d, J=11 Hz, C5), 122.1 (C3a), 114.2 (d, J=25 Hz, C5), 108.2 (d, J=25 Hz, C7) |
| 2-Aminobenzothiazole | Not Specified | 166.8 (C2), 151.5 (C7a), 130.7 (C3a), 125.9 (C5), 121.5 (C6), 120.9 (C4), 120.8 (C7) |
Note: The predicted chemical shift for the carbon bearing the iodine (C6) is significantly upfield due to the heavy atom effect.
Table 3: IR and Mass Spectrometry Data of 2-Aminobenzothiazole Analogs
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| Predicted this compound | ~3400-3200 (N-H stretch), ~1620 (C=N stretch), ~1550 (C=C stretch), ~810 (C-H oop) | Expected [M]⁺ at 276 |
| 2-Amino-6-chlorobenzothiazole | 3420, 3280, 1630, 1540, 815 | [M]⁺ at 184/186 (isotope pattern) |
| 2-Aminobenzothiazole | 3423, 3230 (N-H stretch), 1613 (C=N stretch), 1523 (C=C stretch) | [M]⁺ at 150 |
| 2-Amino-6-fluorobenzothiazole | Not Specified | [M]⁺ at 168 |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reproducible and reliable data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a higher sample concentration or a greater number of scans will be required. A spectral width of 0-200 ppm is typically used.
-
Data Processing: The raw data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C=N, and C=C stretching vibrations.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS). Electrospray ionization (ESI) is a common technique for this class of compounds.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Analysis: The resulting mass spectrum will show the molecular ion peak ([M]⁺), which should correspond to the molecular weight of this compound (276.1 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualization of Validation Workflow and Comparative Analysis
The following diagrams illustrate the logical workflow for structural validation and a comparison of different analytical techniques.
Caption: Workflow for the synthesis and structural validation of this compound.
Caption: Comparison of key analytical techniques for structural validation.
By employing a multi-technique approach and leveraging comparative data from structural analogs, researchers can confidently validate the structure of synthesized this compound, ensuring the integrity of their downstream research and development efforts.
References
Unlocking the Potential of Benzothiazole Derivatives as HER2 Inhibitors: A Comparative Docking Study
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of various benzothiazole derivatives with the Human Epidermal Growth factor Receptor 2 (HER2) enzyme, a key target in cancer therapy. This analysis is supported by a compilation of experimental data from molecular docking studies.
The overexpression of the HER2 receptor tyrosine kinase is a significant driver in the development and progression of several cancers, most notably breast cancer. This has led to the development of targeted therapies aimed at inhibiting its activity. Among the promising classes of small molecule inhibitors are benzothiazole derivatives, which have demonstrated considerable potential in preclinical studies. This guide summarizes the findings of comparative molecular docking studies to evaluate the binding efficacy of these derivatives against the HER2 kinase domain.
Comparative Analysis of Binding Affinities
Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of ligands with their protein targets. The data presented below, collated from various in-silico studies, quantifies the binding energies of different benzothiazole derivatives and established inhibitors when docked with the kinase domain of HER2 (PDB ID: 3PP0). A more negative binding energy value typically indicates a stronger and more favorable interaction.
| Compound/Derivative | Docking Score (kcal/mol) | Reference Inhibitor | Reference Docking Score (kcal/mol) | Software/Method |
| ZINC000014780728 | -11.0 | Lapatinib | -10.2 | AutoDock Vina |
| ZINC000014762512 | -10.8 | Lapatinib | -10.2 | AutoDock Vina |
| Axitinib | -11.1 | Lapatinib | -10.7 | AutoDock Vina |
| TAK-285 | -11.9 | Lapatinib | -10.7 | AutoDock Vina |
| Lapatinib | -32.36 | - | - | FlexX |
| Crizotinib | - | Lapatinib | -32.36 | FlexX |
| Gefitinib | - | Lapatinib | -32.36 | FlexX |
| Tivozanib | - | Lapatinib | -32.36 | FlexX |
| Erlotinib | - | Lapatinib | -32.36 | FlexX |
| Isoxazole substituted 9-anilinoacridines (1a-z) | -4.91 to -10.59 | Ethacridine | -4.23 | Schrodinger Suite (Glide) |
| Cannabigerol (CBG) | 91.71 (GOLD Fitness Score) | Lapatinib | 126.56 (GOLD Fitness Score) | GOLD |
Note: Direct comparison of scores across different software (e.g., AutoDock Vina vs. FlexX vs. GOLD) should be approached with caution due to variations in scoring functions and algorithms.
Experimental Protocols
The following section details a generalized methodology for molecular docking studies of benzothiazole derivatives with the HER2 enzyme, based on protocols reported in the cited literature.
Preparation of the HER2 Protein
The three-dimensional crystal structure of the kinase domain of the human HER2 enzyme is retrieved from the Protein Data Bank (PDB). A commonly used structure for these studies is PDB ID: 3PP0 [1][2][3][4][5]. The preparation of the protein for docking typically involves the following steps:
-
Removal of Non-essential Molecules: All water molecules, co-crystallized ligands, and other heteroatoms are removed from the protein structure[3][4].
-
Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure to ensure correct ionization and tautomeric states of amino acid residues.
-
Charge Assignment: Gasteiger or Kollman charges are assigned to the protein atoms.
-
Handling Missing Residues: In case of any missing residues or atoms in the crystal structure, they are modeled using software like Swiss-PDB Viewer[4].
Ligand Preparation
The 2D structures of the benzothiazole derivatives are drawn using chemical drawing software and subsequently converted to 3D structures. The ligands are then prepared for docking through the following steps:
-
Energy Minimization: The 3D structures of the ligands are energetically minimized to obtain a stable conformation. This is often done using force fields like OPLS2005.
-
Charge Assignment: Gasteiger charges are typically assigned to the ligand atoms.
-
Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.
Molecular Docking Simulation
Software such as AutoDock Vina [2][3], Schrodinger Suite (Glide) [5], FlexX [1], and GOLD are commonly employed for docking simulations. The general workflow is as follows:
-
Grid Box Generation: A grid box is defined to encompass the active site of the HER2 kinase domain. For the PDB structure 3PP0, the active site is often defined by selecting amino acid residues around the co-crystallized inhibitor. A typical grid box might have dimensions of 25 x 22 x 19 Å[4].
-
Docking Algorithm: The docking program then explores various conformations and orientations of the ligand within the defined grid box. AutoDock Vina, for instance, uses a Lamarckian genetic algorithm for this search[2].
-
Scoring and Analysis: The binding affinity of each ligand pose is evaluated using a scoring function, which provides a value in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the binding mode.
Visualizing the HER2 Signaling Pathway and Docking Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Caption: The HER2 signaling pathway, which is crucial for cell growth and proliferation.
Caption: A generalized workflow for molecular docking studies.
References
- 1. Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking analysis of HER-2 inhibitor from the ZINC database as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel HER2 ınhibitors: potential therapeutics for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening, Docking, and Molecular Dynamics Study of Natural Compounds as an Anti-HER2 for the Management of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-silico Design, ADMET Screening, MM-GBSA Binding Free Energy of Some Novel Isoxazole Substituted 9-Anilinoacridines as HER2 Inhibitors Targeting Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system, formed by the fusion of a benzene ring and a thiazole ring, offers a versatile platform for structural modifications, particularly at the 2- and 6-positions.[1] Strategic substitutions at the 6-position have been shown to significantly modulate the pharmacological profile of these derivatives, leading to the development of potent agents with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-substituted benzothiazoles, presenting a comparative overview of their performance supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 6-substituted benzothiazoles is intricately linked to the nature of the substituent at the 6-position of the benzothiazole ring.[2] This section delineates the key SAR findings for different therapeutic areas.
Anticancer Activity
The anticancer potential of 6-substituted benzothiazoles is a major area of investigation.[1] The introduction of specific moieties at the 6-position has been shown to enhance cytotoxicity against various cancer cell lines.
A noteworthy SAR observation is that the introduction of substituents into the benzene ring of the benzothiazole nucleus is crucial for antiproliferative activity.[4] For instance, some 2,6-disubstituted benzothiazole derivatives have demonstrated significant anticancer potential.[5] The presence of a nitro group at the 6-position, as seen in 2-amino-6-nitrobenzothiazole, serves as a key intermediate for synthesizing compounds with modest anti-cancer activity against cell lines like MCF-7, HeLa, and MG63.[6] Furthermore, urea-containing benzothiazole derivatives have shown interesting antitumor activity against a panel of 60 cancer cell lines.[6]
Antimicrobial Activity
Numerous studies have underscored the potent antibacterial and antifungal properties of 6-substituted benzothiazoles.[1] The mechanism of action often involves the inhibition of essential microbial enzymes.[7]
Key SAR insights in this area include:
-
Halogen Substitution: The presence of a halogen group, such as chloro, at the 6-position of the benzothiazole moiety has been shown to enhance antibacterial activity.[7] For example, antipyrine-containing 6-substituted benzothiazole-based azo dyes with a chloro group at the 5th position of the benzothiazole ring exhibited increased antibacterial activity.[7]
-
Hybrid Molecules: Hybrid molecules incorporating benzothiazole with other heterocyclic structures like thiazolidinone and pyrimidine have demonstrated significant antimicrobial potential.[1]
-
Specific Substituents: The introduction of a trifluoromethoxy group at the 6-position in 2-aryl-3-(6-trifluoromethoxy) benzothiazole derivatives has been explored for its impact on antimicrobial activity.[1]
Comparative Performance Analysis
The following tables summarize the quantitative data from various studies, allowing for a direct comparison of the biological activities of different 6-substituted benzothiazole derivatives.
Table 1: Anticancer Activity of 6-Substituted Benzothiazoles
| Compound ID | 6-Substituent | 2-Substituent | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 5f | Ammonium | 2-hydroxyphenyl | HeLa | Micromolar range | [4] |
| 6f | Ammonium | 2-methoxyphenyl | HeLa | Submicromolar range | [4] |
| 40 | Sulfonamide-based | 2-substituted | MCF-7 | 34.5 µM | [6] |
| 40 | Sulfonamide-based | 2-substituted | HeLa | 44.15 µM | [6] |
| 40 | Sulfonamide-based | 2-substituted | MG63 | 36.1 µM | [6] |
| 41 | Methoxybenzamide | 2-thiol | Various | 1.1 µM to 8.8 µM | [6][8] |
| 42 | Chloromethylbenzamide | 2-thiol | Various | 1.1 µM to 8.8 µM | [6][8] |
| 51 | Chloro | Dichlorophenyl-isothiocyanate | HOP-92 | 71.8 nM | [6][8] |
| 56 | Urea-based | Not specified | 60 cancer cell lines | 0.38 µM (average) | [6] |
| 57 | Nitro-styryl | Not specified | Pancreatic cancer cells | 27 ± 0.24 µM | [6] |
| 58 | Fluoro-styryl | Not specified | Pancreatic cancer cells | 35 ± 0.51 µM | [6] |
Table 2: Antimicrobial Activity of 6-Substituted Benzothiazoles
| Compound Class/Derivative | 6-Substituent | Test Organism(s) | Activity (MIC) | Reference |
| Antipyrine containing azo dyes | Chloro (at position 5) | Salmonella typhimurium, Klebsiella pneumoniae | 25–50 µg/ml | [7] |
| 2-imino-thiazolidin-4-one hybrids | Varied | Gram-positive & Gram-negative bacteria, C. albicans | Pronounced MIC values | [1] |
| Thiazolidinone derivatives | Trifluoromethoxy | Listeria monocytogenes, P. aeruginosa, E. coli | 0.10–0.25 mg/ml | [1] |
| Amino-benzothiazole Schiff bases | Not specified | E. coli, P. aeruginosa | 15.62 µg/ml | [7] |
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of SAR studies. The following sections provide an overview of the key experimental protocols employed in the synthesis and biological evaluation of 6-substituted benzothiazoles.
General Synthesis of 6-Substituted Benzothiazoles
A common and efficient method for the synthesis of 6-substituted benzothiazoles involves the condensation reaction of a corresponding 6-substituted-2-aminothiophenol with various aldehydes, nitriles, or other carbonyl-containing compounds.[1] Microwave-assisted synthesis has gained prominence due to its efficiency, often leading to higher yields and significantly reduced reaction times compared to conventional heating methods.[1][9]
A general synthetic pathway can be described as follows:
-
Starting Material: The synthesis typically begins with a 6-substituted-2-aminobenzothiazole.
-
Intermediate Formation: This starting material can be reacted with a reagent like chloroacetyl chloride to form an intermediate.
-
Nucleophilic Substitution: The intermediate then undergoes nucleophilic substitution with various moieties to generate a diverse library of compounds.[1]
Another approach involves the condensation of 4-substituted-2-aminothiophenols with aldehydes, which can be catalyzed by an H₂O₂/HCl mixture in ethanol at room temperature.[1][10]
Caption: General workflow for the synthesis of 6-substituted benzothiazole derivatives.
In Vitro Anticancer Activity Screening
The antiproliferative activity of the synthesized compounds is typically evaluated against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric assay to assess cell viability.
Experimental Workflow:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Caption: Workflow for In Vitro Anticancer Screening (MTT Assay).
Antimicrobial Susceptibility Testing
The antimicrobial activity of the compounds is determined using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway Modulation
The biological effects of 6-substituted benzothiazoles are often mediated through their interaction with specific cellular signaling pathways. For instance, in cancer, these compounds can modulate pathways involved in cell proliferation and survival, such as the AKT and ERK pathways.[1]
Caption: Modulation of Cancer Cell Signaling by 6-Substituted Benzothiazoles.
In the context of antimicrobial activity, a key target for some benzothiazole derivatives is the MurB enzyme, which is essential for bacterial cell wall synthesis.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. scielo.br [scielo.br]
- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of Benzothiazole Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Comparative Cytotoxicity Data
The antitumor efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following table summarizes the IC50 values for several benzothiazole derivatives against various human cancer cell lines, providing a baseline for comparison.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 45 (6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative) | A549 (Lung) | 0.44 | - | - |
| Compound 16h (6-(1H-benzo[d]imidazol-6-yl) quinazolin-4(3H)-one derivative) | A549 (Lung) | 8.27 ± 0.52 | - | - |
| 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | PANC-1 (Pancreatic) | 27 ± 0.24 | Gemcitabine | 52 ± 0.72 |
| 2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | PANC-1 (Pancreatic) | 35 ± 0.51 | Gemcitabine | 52 ± 0.72 |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) | A549 (Lung) | 68 µg/mL | - | - |
| 6-nitrobenzo[d]thiazol-2-ol (C) | A549 (Lung) | 121 µg/mL | - | - |
| 2-aminobenzothiazole | HEp-2 (Laryngeal) | 5 (24h) | - | - |
| 2-aminobenzothiazole | HEp-2 (Laryngeal) | 27 (48h) | - | - |
| Hydrazine based benzothiazole 11 | HeLa (Cervical) | 2.41 | Doxorubicin | 2.05 |
| Hydrazine based benzothiazole 11 | COS-7 (Kidney Fibroblast) | 4.31 | Doxorubicin | 3.04 |
| Substituted bromopyridine acetamide benzothiazole derivative 29 | SKRB-3 (Breast) | 0.0012 | - | - |
| Substituted bromopyridine acetamide benzothiazole derivative 29 | SW620 (Colon) | 0.0043 | - | - |
| Substituted bromopyridine acetamide benzothiazole derivative 29 | A549 (Lung) | 0.044 | - | - |
| Substituted bromopyridine acetamide benzothiazole derivative 29 | HepG2 (Liver) | 0.048 | - | - |
| Doxorubicin | MCF-7 (Breast) | ~0.12 | - | - |
| Doxorubicin | MDA-MB-231 (Breast) | ~0.28 | - | - |
Note: The data presented is a compilation from various research articles and the experimental conditions might vary. Direct comparison of IC50 values should be made with caution.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of cytotoxicity data. The most commonly employed method in the cited studies is the MTT assay.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.[1]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan.[1] The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1x10⁵ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[2]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 6-Iodobenzo[d]thiazol-2-amine) and a positive control (e.g., Doxorubicin). A vehicle control (e.g., DMSO) is also included.[2][3]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[2][4]
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 200 µl of 1 mg/ml in serum-free medium) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C.[2]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[2]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting a dose-response curve.
Visualizing Experimental Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological pathways.
References
A Comparative Guide to the Synthesis of 2-Aminobenzothiazoles: Classical vs. Modern Routes
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in a multitude of biologically active compounds.[1] The efficient and sustainable synthesis of these derivatives is a continuous pursuit in organic chemistry. This guide provides a comprehensive comparison of classical and modern synthetic methodologies for 2-aminobenzothiazoles, supported by experimental data to inform the selection of the most appropriate route for a given application.
Performance Comparison of Synthesis Methods
The choice of a synthetic pathway to 2-aminobenzothiazoles is a multifaceted decision, balancing factors such as yield, reaction time, temperature, cost, safety, and environmental impact. The following tables summarize quantitative data for prominent classical and modern methods, offering a clear comparison to aid in this selection process.
Table 1: Classical Synthesis Routes
| Synthesis Method | Starting Materials | Reagents & Solvents | Reaction Time | Temperature | Yield (%) | Key Advantages | Limitations |
| Hugershoff Reaction | Phenylthiourea | Sulfuric acid, Bromine (catalytic) | 1.5 - 6 hours | 65-70 °C | ~95% | High yields for substituted derivatives.[2] | Requires strong acids and toxic bromine.[2] |
| Jacobson-like (from aniline) | Anilines, Potassium thiocyanate | Bromine, Acetic Acid | 2 - 4 hours | <10 °C to room temp | 65-85% | Readily available starting materials.[2] | Potential for para-thiocyanation side reactions.[2][3] |
Table 2: Modern Synthesis Routes
| Synthesis Method | Starting Materials | Reagents/Catalyst & Solvents | Reaction Time | Temperature | Yield (%) | Key Advantages | Limitations |
| Ru(III)-catalyzed | N-arylthioureas | RuCl₃ | Not Specified | Not Specified | Up to 91% | Good yields, one-pot process.[4] | Electron-deficient substrates show lower reactivity.[4] |
| Pd(OAc)₂-catalyzed | N-aryl-N',N'-dialkylthioureas | Pd(OAc)₂ | Not Specified | Not Specified | Up to 91% | High yields for 2-(dialkylamino)benzothiazoles.[4] | More expensive catalyst compared to some alternatives.[4] |
| Ni(II)-catalyzed | N-arylthioureas | Ni(II) catalyst | Not Specified | Not Specified | Not Specified | Alternative to precious metal catalysts.[4] | Detailed conditions and broad applicability may vary. |
| Copper-catalyzed (Ullmann-type) | 2-Iodoanilines, Sodium dithiocarbamates | Cu(OAc)₂, Cs₂CO₃, DMF | Not Specified | 120 °C | Up to 97% | High yields, effective for C-S bond formation.[4] | Requires pre-functionalized anilines. |
| Copper-catalyzed (Microwave) | 2-bromophenyl isothiocyanate, Amines | CuI, Ethanol | 30 minutes | 130 °C | 27-89% | Rapid, environmentally benign, ligand and base-free.[5] | Yields can be variable depending on the substrates.[5] |
| FeCl₃-catalyzed (in water) | 2-Iodoaniline, Isothiocyanate | FeCl₃, Octadecyltrimethylammonium chloride | Not Specified | Not Specified | Not Specified | Environmentally benign (uses water), recyclable media.[6] | Requires a phase-transfer catalyst.[6] |
| Metal-Free (Iodine-catalyzed) | Isothiocyanatobenzenes, Amines | Iodine, O₂ (oxidant), Chlorobenzene | Not Specified | 120 °C | Moderate to excellent | Sustainable, avoids expensive and toxic metals.[7] | Requires elevated temperatures.[7] |
| Microwave-assisted (Solvent-free) | Anilines, Ammonium thiocyanate | Tetrabutylammonium tribromide (TBATB) | 5 minutes | Not Specified | Not Specified | Extremely rapid, avoids toxic liquid bromine.[8][9] | Requires specialized microwave equipment. |
Experimental Protocols
Detailed methodologies for key classical and modern synthetic routes are provided below.
Classical Synthesis: Hugershoff Reaction
This method involves the oxidative cyclization of an arylthiourea.
Experimental Protocol:
-
p-Chlorophenylthiourea (0.5 mol) is dissolved in 150 ml of 98% sulfuric acid.[10]
-
A catalytic amount of 48% aqueous hydrobromic acid (6.0 g) is added in portions every 30 minutes, maintaining the temperature at 45-50°C.[10]
-
The mixture is stirred at this temperature for 1.5 hours and then at 65-70°C for 6 hours.[10]
-
After cooling, 250 ml of methanol is added with vigorous stirring.[10]
-
The precipitated product, 2-amino-6-chlorobenzothiazole, is filtered, washed with acetone, and dried. The reported yield is 92%.[10]
Modern Synthesis: Copper-Catalyzed Microwave-Assisted Reaction
This protocol offers a rapid and environmentally friendly approach.[5]
Experimental Protocol:
-
To a microwave process vial, add 2-bromophenyl isothiocyanate (1.0 mmol), the desired amine (1.2 mmol), and copper(I) iodide (5 mol%).[5]
-
Add ethanol (3 mL) as the solvent.[5]
-
Seal the vial and place it in a microwave reactor.[5]
-
Irradiate the mixture at 130°C for 30 minutes.[5]
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-aminobenzothiazole.
Visualization of Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of classical and modern synthesis routes for 2-aminobenzothiazoles.
Caption: Classical synthesis routes to 2-aminobenzothiazoles.
Caption: Modern synthesis routes to 2-aminobenzothiazoles.
Caption: Head-to-head comparison of classical and modern workflows.
Conclusion and Future Outlook
The synthesis of 2-aminobenzothiazoles has evolved significantly from classical methods, which, despite their high yields in some cases, often rely on harsh reagents and lengthy reaction times. Modern synthetic routes offer substantial advantages in terms of efficiency, sustainability, and substrate scope. The adoption of catalytic systems, particularly with earth-abundant metals like copper and iron, and the application of enabling technologies such as microwave irradiation, are paving the way for more environmentally benign and economically viable processes.[4][5][6] Metal-free methodologies represent a particularly promising frontier, aligning with the principles of green chemistry by minimizing waste and avoiding toxic catalysts.[7] Future research will likely focus on further refining these modern techniques, expanding their applicability to complex molecular architectures, and developing continuous flow processes for large-scale production. The continued innovation in synthetic methodologies will undoubtedly accelerate the discovery and development of new 2-aminobenzothiazole-based therapeutics and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
Antimicrobial activity of iodo-substituted benzothiazoles versus standard antibiotics
A comparative analysis of iodo-substituted benzothiazoles against standard antibiotics reveals their potential as a promising new class of antimicrobial agents. This guide provides an objective comparison, supported by experimental data, for researchers, scientists, and drug development professionals.
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent activity against pathogenic microorganisms. Among these, benzothiazole derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. The introduction of iodine into the benzothiazole core has been shown to significantly modulate its antimicrobial properties, offering a new avenue for the development of effective therapeutics. This guide presents a comparative overview of the antimicrobial activity of iodo-substituted benzothiazoles versus that of standard antibiotics, supported by quantitative data and detailed experimental protocols.
Comparative Antimicrobial Efficacy
The antimicrobial potential of iodo-substituted benzothiazoles has been evaluated against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values serving as a key metric for comparison. The following tables summarize the in vitro activity of representative iodo-substituted benzothiazole derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, benchmarked against standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of Iodo-Substituted Benzothiazoles and Standard Antibiotics against Staphylococcus aureus
| Compound/Antibiotic | MIC (µg/mL) | Reference |
| Iodo-Substituted Benzothiazole Derivatives | ||
| 2-amino-6-iodobenzothiazole | 12.5 | [1] |
| Standard Antibiotics | ||
| Ciprofloxacin | 0.25 - 2.0 | [2] |
| Penicillin | 0.015 - >256 | |
| Tetracycline | 0.25 - 128 |
Table 2: Minimum Inhibitory Concentration (MIC) of Iodo-Substituted Benzothiazoles and Standard Antibiotics against Escherichia coli
| Compound/Antibiotic | MIC (µg/mL) | Reference |
| Iodo-Substituted Benzothiazole Derivatives | ||
| 2-amino-6-iodobenzothiazole | 25 | [1] |
| Standard Antibiotics | ||
| Ciprofloxacin | 0.015 - 1.0 | [2] |
| Penicillin | 1.56 - >1024 | |
| Tetracycline | 0.5 - 64 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the referenced literature for the determination of antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antimicrobial potency.
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that prevents visible turbidity after a specified incubation period.
Procedure:
-
Preparation of Test Compounds: Stock solutions of the iodo-substituted benzothiazoles and standard antibiotics are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilutions: A series of twofold dilutions of each test compound are prepared in a 96-well microtiter plate using a sterile liquid growth medium, such as Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: A suspension of the test microorganism is prepared from a fresh culture and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate, containing the serially diluted test compounds, is inoculated with the standardized bacterial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.
-
Incubation: The inoculated microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader.
Potential Mechanism of Action
While the precise mechanism of action for iodo-substituted benzothiazoles is still under investigation, the broader class of benzothiazole derivatives is known to exert its antimicrobial effects through various pathways. The introduction of a halogen, such as iodine, is thought to enhance the lipophilicity of the molecule, facilitating its penetration through the bacterial cell membrane.[1] Once inside the cell, benzothiazoles may interfere with essential cellular processes.
Several studies suggest that benzothiazole derivatives can inhibit key bacterial enzymes, including DNA gyrase and dihydrofolate reductase.[3][4] DNA gyrase is crucial for DNA replication and repair, while dihydrofolate reductase is involved in the synthesis of essential nucleic acid precursors. By inhibiting these enzymes, benzothiazoles can effectively halt bacterial growth and proliferation. The iodine substituent may further enhance the binding affinity of the benzothiazole scaffold to these target enzymes, thereby increasing its inhibitory potency.
Below is a diagram illustrating a potential mechanism of action for benzothiazole derivatives.
Caption: Potential mechanism of action for iodo-substituted benzothiazoles.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Caption: Workflow for MIC determination via broth microdilution.
References
Evaluating the Selectivity of Benzothiazole-Based Kinase Inhibitors: A Comparative Guide
A Note on the Evolution of this Guide: This guide was initially intended to focus on the target selectivity of 6-Iodobenzo[d]thiazol-2-amine-based kinase inhibitors. However, a comprehensive literature search revealed a lack of publicly available biological activity and selectivity data for this specific subclass. To provide a valuable and data-driven resource, this guide has been pivoted to focus on a well-characterized class of benzothiazole derivatives with extensive and published selectivity data: benzothiazole-based Phosphoinositide 3-Kinase (PI3K) inhibitors. This allows for a robust comparison against other kinase inhibitors and a detailed exploration of the methodologies used to assess target selectivity, fulfilling the core requirements for an audience of researchers, scientists, and drug development professionals.
The benzothiazole scaffold is a prevalent motif in medicinal chemistry, recognized for its broad spectrum of biological activities, including the inhibition of various protein kinases.[1] The strategic development of these compounds aims to achieve high potency for the intended target while minimizing off-target effects to reduce potential toxicity and side effects. This guide provides a comparative analysis of the target selectivity of a representative benzothiazole-based PI3K inhibitor, placing its performance in context with other non-benzothiazole comparators.
Comparative Selectivity of PI3K Inhibitors
The following table summarizes the in vitro potency and selectivity of a representative benzothiazole-based PI3Kβ inhibitor (Compound 11 from a referenced study) and two non-benzothiazole comparators, Pictilisib (GDC-0941) and Idelalisib.[2] The data is presented as IC50 values, which represent the concentration of an inhibitor required for 50% inhibition of the target enzyme's activity. Lower IC50 values indicate higher potency.
| Kinase Target | Benzothiazole-Based PI3Kβ Inhibitor (Compound 11)[2] | Pictilisib (GDC-0941) | Idelalisib |
| PI3Kα | 4.16 µM | 0.003 µM | 0.86 µM |
| PI3Kβ | 0.02 µM | 0.036 µM | 0.16 µM |
| PI3Kγ | 5.78 µM | 0.017 µM | 0.021 µM |
| PI3Kδ | 3.08 µM | 0.003 µM | 0.0025 µM |
| mTOR | 30.64 µM | 0.016 µM | 9.4 µM |
Data Analysis: The benzothiazole-based inhibitor, Compound 11, demonstrates notable selectivity for PI3Kβ over other Class I PI3K isoforms and mTOR.[2] It is approximately 208-fold more selective for PI3Kβ than for PI3Kα, 289-fold more selective than for PI3Kγ, and 154-fold more selective than for PI3Kδ.[2] This contrasts with a pan-PI3K inhibitor like Pictilisib, which potently inhibits all Class I isoforms, and Idelalisib, which shows strong selectivity for the PI3Kδ isoform. The structure-activity relationship (SAR) for this class of compounds indicates that the benzothiazole ring is a critical component for both activity and selectivity.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (LANCE® Ultra TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity and inhibition.[3][4][5]
Objective: To determine the dose-dependent inhibition of a specific recombinant kinase by a test compound and calculate its IC50 value.
Materials:
-
Recombinant kinase (e.g., PI3Kβ)
-
ULight™-labeled peptide substrate
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[4]
-
Test compound (serial dilutions)
-
EDTA (for stopping the reaction)
-
384-well white microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Transfer a small volume of the dilutions to the assay plate. Include DMSO-only wells for high control (0% inhibition) and a known potent inhibitor for low control (100% inhibition).
-
Kinase Reaction:
-
Prepare a 2X kinase solution in Kinase Assay Buffer.
-
Prepare a 2X substrate/ATP solution in Kinase Assay Buffer.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate for 60 minutes at room temperature.[4]
-
-
Reaction Termination and Detection:
-
Data Acquisition: Read the plate on a TR-FRET plate reader, exciting at 320 or 340 nm and measuring emission at 665 nm.[3]
-
Data Analysis: Normalize the data using the high and low controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[6][7][8]
Objective: To measure the effect of a kinase inhibitor on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., prostate cancer cell line)
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[8]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Target Engagement Assay (Western Blot)
This technique is used to detect changes in the phosphorylation status of downstream targets of a kinase, confirming inhibitor engagement in a cellular context.[10]
Objective: To confirm that the kinase inhibitor interacts with its intended target in cells by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of target inhibition.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. blossombio.com [blossombio.com]
- 5. blossombio.com [blossombio.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 6-Iodobenzo[d]thiazol-2-amine: A Guide for Laboratory Professionals
The proper disposal of 6-Iodobenzo[d]thiazol-2-amine is crucial for maintaining laboratory safety and ensuring environmental protection. As a halogenated organic compound, this chemical requires specific handling and disposal procedures to mitigate potential risks.[1] This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is essential.
Hazard Assessment and Safety Information
While a specific Safety Data Sheet (SDS) for this compound was not found in the search results, data from structurally similar aminobenzothiazoles indicate that it should be handled as a hazardous substance. The following table summarizes the key hazards and safety precautions.
| Hazard Classification | Description | Precautionary Statements | Citations |
| Acute Oral Toxicity | Harmful or toxic if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor immediately and rinse your mouth. | [2][3] |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [2][3] |
| Skin Irritation | May cause skin irritation. | Wear protective gloves. If on skin, wash with plenty of soap and water. Take off contaminated clothing and wash before reuse. | [3] |
| Environmental Hazard | Expected to be harmful to aquatic life. | Avoid release to the environment. | [4] |
Detailed Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound in various forms. All handling and disposal procedures should be performed in a well-ventilated area, preferably inside a chemical fume hood.[4]
Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (double nitrile or Viton gloves are recommended).[5]
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Lab Coat: A fully buttoned lab coat is required to protect from skin contact.[5]
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and to ensure correct disposal.
-
Designated Waste Container: Collect all waste containing this compound in a designated, leak-proof container made of compatible material (e.g., high-density polyethylene).[4][5] The container must have a secure, tight-fitting lid.[4]
-
Halogenated Waste Stream: As an iodated compound, this chemical must be disposed of in the halogenated organic waste stream.[1]
-
Do Not Mix: Never mix this compound waste with the following:
Labeling the Waste Container
Properly labeling the waste container is a critical compliance step. As soon as the first waste is added, affix a "Hazardous Waste" label provided by your institution's EHS department.[6][7] The label must include:
-
The full, unabbreviated chemical name: "this compound".
-
A list of all chemical constituents and their approximate percentages if it is a mixture.[6]
-
The date the container was first used for waste accumulation.
-
Applicable hazard identification (e.g., Toxic, Irritant).[7]
-
The name and contact information of the responsible researcher or principal investigator.
On-Site Storage and Disposal
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within your laboratory.[4][7]
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment to prevent spills.[8]
-
Keep Container Closed: The waste container must remain closed at all times, except when you are adding waste.[7][8] Funnels should not be left in the container opening.[9]
-
Request Pickup: When the container is nearly full (do not exceed 75-90% capacity), arrange for a waste pickup with your institution's EHS department.[7][10] Do not dispose of this chemical down the drain or in the regular trash.[4][6] The final disposal method is typically incineration at a licensed hazardous waste facility.[1][4]
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware:
-
Disposable Items: Disposable labware (e.g., pipette tips, gloves, absorbent pads) that are contaminated should be placed in the designated solid hazardous waste container for halogenated compounds.[4]
-
Non-Disposable Glassware: Decontaminate non-disposable glassware by rinsing it with a suitable solvent (e.g., ethanol or acetone). The first rinse must be collected and disposed of as liquid hazardous waste.[4][8] For highly toxic chemicals, the first three rinses must be collected.[8]
-
-
Empty Chemical Containers:
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
- 1. bucknell.edu [bucknell.edu]
- 2. geneseo.edu [geneseo.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling 6-Iodobenzo[d]thiazol-2-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 6-Iodobenzo[d]thiazol-2-amine was not located. The following guidance is based on safety protocols for structurally similar benzothiazole derivatives and general best practices for handling potentially hazardous research chemicals. It is imperative to treat this compound with a high degree of caution, assuming it may be harmful.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to prevent exposure through inhalation, skin contact, and eye contact.[1] The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[2] | Provides a barrier against splashes, sprays, and irritating mists that could cause serious eye damage.[3] Safety glasses alone are insufficient. |
| Skin Protection | Chemically resistant gloves (Nitrile or Neoprene recommended). A flame-resistant lab coat and closed-toe shoes are mandatory.[2] For significant splash potential, consider a chemical-resistant apron or coveralls.[4] | Prevents skin irritation, allergic reactions, and potential absorption of the chemical.[5] Contaminated clothing should be removed and laundered before reuse.[5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is required. If vapors, aerosols, or dust are generated and cannot be controlled by engineering means, a NIOSH-approved respirator with an appropriate cartridge should be used.[6] | Minimizes the risk of inhaling potentially harmful airborne particles or vapors.[7] |
Operational Plan: Safe Handling Procedures
Safe handling of this compound requires a systematic approach to minimize exposure during all stages of use.
1. Engineering Controls:
- Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[8][9]
- An eyewash station and safety shower must be readily accessible in the immediate work area.[8]
2. Handling Practices:
- Avoid direct contact with the substance.[8]
- Do not eat, drink, or smoke in the laboratory.
- Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][8]
- Avoid the formation of dust and aerosols.[9]
- Keep the container tightly closed when not in use.[8]
3. First Aid Measures:
- If on skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[3][5]
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[3]
- If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical advice.[3]
- If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a designated, labeled, and sealed container. Do not dispose of down the drain. |
| Contaminated Labware and PPE | All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be collected in a sealed, labeled hazardous waste bag or container. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
Note: All waste disposal must be carried out in accordance with local, state, and federal regulations.[5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. gerpac.eu [gerpac.eu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. leap.epa.ie [leap.epa.ie]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
